Potassium (3-acetylphenyl)trifluoroborate
Description
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Properties
IUPAC Name |
potassium;(3-acetylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O.K/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGCEATVICIDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Potassium (3-acetylphenyl)trifluoroborate
Introduction: The Strategic Value of Potassium Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within the realm of pharmaceutical and materials science, the quest for stable, versatile, and highly functionalizable building blocks is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents, addressing many of the inherent limitations of their boronic acid and ester counterparts. Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity have solidified their position as indispensable tools in the synthetic chemist's arsenal.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of a specific, yet highly valuable, member of this class: Potassium (3-acetylphenyl)trifluoroborate.
The presence of the acetyl moiety on the phenyl ring introduces a key functional handle, allowing for a diverse array of subsequent chemical transformations. This makes this compound a particularly attractive building block for the construction of complex molecular architectures, a common necessity in drug discovery programs.[3] This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical understanding and practical, field-proven protocols for the effective utilization of this reagent.
Synthesis of this compound: A Robust and Scalable Protocol
The synthesis of this compound is most efficiently achieved from its corresponding boronic acid, 3-acetylphenylboronic acid, which is a commercially available starting material.[4][5] The conversion of the boronic acid to the trifluoroborate salt is a straightforward and high-yielding process involving the use of potassium hydrogen fluoride (KHF₂).[1][2]
Causality Behind Experimental Choices:
The selection of 3-acetylphenylboronic acid as the precursor is strategic; it is a stable solid that can be easily handled and weighed. The use of potassium hydrogen fluoride is critical as it serves as the source of the three fluorine atoms and the potassium counterion, directly affording the desired trifluoroborate salt. The choice of methanol as a solvent is based on its ability to dissolve both the boronic acid and KHF₂, facilitating a homogeneous reaction. The subsequent addition of a less polar solvent, such as diethyl ether or MTBE, is designed to induce precipitation of the more polar trifluoroborate salt, thereby simplifying its isolation.
Experimental Protocol: From Boronic Acid to Trifluoroborate Salt
Materials:
-
3-Acetylphenylboronic acid (≥95%)
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (anhydrous)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-acetylphenylboronic acid (1.0 eq).
-
Add methanol (approximately 4-5 mL per gram of boronic acid) to the flask and stir at room temperature until the boronic acid is fully dissolved.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approximately 4.0 eq). Caution: KHF₂ is corrosive and toxic; handle with appropriate personal protective equipment.
-
Slowly add the KHF₂ solution to the stirring solution of the boronic acid. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion of the reaction, add diethyl ether or MTBE (approximately 10-15 mL per gram of boronic acid) to the reaction mixture to precipitate the this compound salt.
-
Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with two portions of diethyl ether or MTBE to remove any unreacted starting material and byproducts.
-
Dry the resulting white crystalline solid under vacuum to a constant weight.
Caption: Synthetic workflow for this compound.
Physicochemical Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.
Expected Characterization Data:
The following table summarizes the expected data for this compound based on the known spectral properties of aromatic ketones and organotrifluoroborates.
| Technique | Parameter | Expected Value/Observation | Rationale |
| Appearance | Physical State | White to off-white crystalline solid | Consistent with the ionic nature of potassium trifluoroborate salts. |
| Melting Point | Thermal Decomposition | >200 °C (with decomposition) | Organotrifluoroborate salts are generally high-melting solids. |
| ¹H NMR | Chemical Shift (δ) | ~2.6 ppm (s, 3H, -COCH₃), 7.5-8.2 ppm (m, 4H, Ar-H) | The acetyl protons will appear as a singlet, and the aromatic protons will show a complex splitting pattern in the aromatic region. |
| ¹³C NMR | Chemical Shift (δ) | ~27 ppm (-COCH₃), ~125-140 ppm (Ar-C), ~198 ppm (C=O) | The carbonyl carbon is characteristically deshielded and appears around 200 ppm.[6][7][8] The carbon attached to boron will likely be a broad signal. |
| ¹⁹F NMR | Chemical Shift (δ) | -135 to -145 ppm | This is the characteristic chemical shift range for the fluorine atoms in an aryltrifluoroborate anion. |
| ¹¹B NMR | Chemical Shift (δ) | 2 to 5 ppm | The boron atom in a tetracoordinate environment will appear in this upfield region. |
| FT-IR | Wavenumber (cm⁻¹) | ~1680 cm⁻¹ (C=O stretch), ~1050-1150 cm⁻¹ (B-F stretch) | A strong carbonyl absorption is expected for the aromatic ketone.[6][7][8] The B-F stretching vibrations are also a key diagnostic feature. |
| Mass Spec (ESI-) | m/z | ~195 [M]⁻ | Electrospray ionization in negative mode should detect the (3-acetylphenyl)trifluoroborate anion. |
Characterization Workflow:
A systematic approach to characterization ensures the quality of the synthesized material. The following workflow is recommended:
Caption: Systematic workflow for the characterization of the target compound.
Applications in Drug Discovery: A Versatile Building Block for Cross-Coupling Reactions
This compound is a highly valuable building block in drug discovery, primarily due to its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] The ketone functionality is well-tolerated in these reactions, allowing for the direct incorporation of the 3-acetylphenyl motif into a wide range of molecular scaffolds.[1][11]
Strategic Advantages in Medicinal Chemistry:
-
Metabolic Stability: The acetyl group can be a site for metabolic transformations. Its introduction allows for the study of structure-activity relationships and the optimization of pharmacokinetic properties.
-
Further Functionalization: The ketone can be readily converted into a variety of other functional groups, such as alcohols, amines, and heterocycles, providing access to a diverse library of analogues.
-
Biaryl Synthesis: The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis, a common structural motif in many approved drugs.[3] this compound serves as an excellent coupling partner for the synthesis of complex biaryl systems.
Exemplary Application: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound with an aryl halide, a common strategy in the synthesis of pharmaceutical intermediates.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a robust and versatile reagent with significant potential in organic synthesis and drug discovery. Its straightforward preparation, inherent stability, and compatibility with modern cross-coupling methodologies make it an invaluable tool for the construction of complex molecular architectures. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently synthesize, characterize, and strategically employ this powerful building block in their research endeavors.
References
-
Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Org. Lett.2008 , 10 (10), 1795–1798. [Link]
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3-Acetylphenylboronic acid, | 470813-5G | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies. [Link]
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Molander, G. A.; Ham, J. A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]
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Molander, G. A.; Figueroa, R. Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. J. Org. Chem.2006 , 71 (16), 6135–6140. [Link]
-
Schuhmacher, A.; Ryan, S. J.; Bode, J. W. Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angew. Chem. Int. Ed.2021 , 60 (5), 2415–2420. [Link]
-
Schumacher, A. Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Zurich Research Collection. [Link]
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Barder, T. E.; Buchwald, S. L. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Org. Lett.2004 , 6 (16), 2649–2652. [Link]
-
Suzuki reaction between aryl bromide and potassium phenyl trifluoroborate catalysed by palladium nanoparticles supported on graphene platelets. ResearchGate. [Link]
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Darses, S.; Genet, J.-P. Potassium Phenyltrifluoroborate. ResearchGate. [Link]
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Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]
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Synthesis of aryltrifluoroborates. Organic Chemistry Portal. [Link]
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Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]
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Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron Lett.2009 , 50 (49), 6845–6848. [Link]
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da Silva, F. de A.; et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]
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Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Curr. Opin. Drug Discov. Devel.2009 , 12 (6), 811–823. [Link]
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Allylation of acetophenone (3a) by potassium allyltrifluoroborate (1)... ResearchGate. [Link]
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Lennox, A. J. J.; Lloyd-Jones, G. C. Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. ResearchGate. [Link]
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Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. White Rose eTheses Online. [Link]
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CH 336: Ketone Spectroscopy. Oregon State University. [Link]
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19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Spectroscopy of Aldehydes and Ketones. Fiveable. [Link]
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Method for preparing potassium trifluoroborate series compounds. Semantic Scholar. [Link]
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An In-depth Technical Guide to Potassium (3-acetylphenyl)trifluoroborate (CAS 854906-74-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium (3-acetylphenyl)trifluoroborate, with CAS number 854906-74-4, is a member of the versatile class of organotrifluoroborate salts. These compounds have garnered significant attention in modern organic synthesis due to their unique combination of stability and reactivity.[1][2] Unlike their boronic acid counterparts, which can be prone to decomposition and difficult to handle, potassium organotrifluoroborates are typically crystalline solids that are stable in the presence of air and moisture.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties
This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 854906-74-4 | Arctom Scientific[3] |
| Molecular Formula | C₈H₇BF₃KO | Arctom Scientific[3] |
| Molecular Weight | 226.05 g/mol | Arctom Scientific[3] |
| Physical State | Solid | ResearchGate[4] |
| Solubility | Soluble in polar solvents such as methanol, acetonitrile, DMF, and acetone. | Wipf Group[5] |
| Stability | Air and moisture stable crystalline solid. | Wipf Group[5] |
Synthesis of this compound
The synthesis of potassium organotrifluoroborates is generally achieved through the reaction of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[6] This straightforward and efficient method has contributed to the widespread availability and use of this class of reagents.[6]
The synthesis of this compound would proceed via the reaction of 3-acetylphenylboronic acid with KHF₂. A general representation of this synthesis is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a general, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. It is important to note that specific reaction conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene/water, THF/water)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vessel, add this compound (1.1 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., 2 mol%), and the base (e.g., 3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Biological and Pharmacological Potential: A Prospective Outlook
While this compound is primarily recognized for its utility in organic synthesis, the broader class of organoboron compounds, particularly boronic acids and their derivatives, has shown significant promise in medicinal chemistry. [7][8][9]The most notable example is bortezomib (Velcade®), a boronic acid-containing drug approved for the treatment of multiple myeloma. [7]The biological activity of these compounds often stems from the ability of the boron atom to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine or threonine residues in the active sites of enzymes. [7][10] Currently, there is a lack of specific studies in the public domain detailing the direct biological or pharmacological activity of this compound. However, given the established bioactivity of other organoboron compounds, it represents a chemical scaffold that could be explored for various therapeutic applications. The acetylphenyl moiety could be modified to target specific biological receptors or enzymes, while the trifluoroborate group could influence the compound's stability, solubility, and pharmacokinetic properties.
Furthermore, organotrifluoroborates are being investigated as prosthetic groups for single-step ¹⁸F-labeling of complex molecules for use in Positron Emission Tomography (PET). [11]This highlights a potential application in the development of novel imaging agents.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and effectiveness in Suzuki-Miyaura cross-coupling reactions make it an attractive building block for the construction of complex organic molecules. While its direct biological activities have not been extensively reported, the broader context of organoboron compounds in medicinal chemistry suggests that it and its derivatives may hold potential for future drug discovery and development efforts. Further research is warranted to explore the pharmacological profile of this and related compounds.
References
-
Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. 2008. Available from: [Link]
-
Arctom Scientific. CAS NO. 854906-74-4 | this compound | Catalog BD-A906157. Available from: [Link]
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ResearchGate. Potassium Phenyltrifluoroborate1,2. Available from: [Link]
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ACS Publications. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. 2008. Available from: [Link]
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PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. 2020. Available from: [Link]
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ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. 2020. Available from: [Link]
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PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020. Available from: [Link]
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ResearchGate. Convenient and practical preparation of acetylphenyl boronic acids. 2006. Available from: [Link]
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PMC - NIH. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. 2011. Available from: [Link]
-
MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. 2023. Available from: [Link]
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PubMed. Organotrifluoroborates as prosthetic groups for Single-Step F18-Labeling of Complex Molecules. Current Opinion in Chemical Biology. 2018. Available from: [Link]
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"Potassium (3-acetylphenyl)trifluoroborate molecular structure"
An In-Depth Technical Guide to Potassium (3-acetylphenyl)trifluoroborate: Structure, Properties, and Applications in Modern Synthesis
Executive Summary
This compound has emerged as a cornerstone reagent for synthetic chemists, particularly within the realms of pharmaceutical and materials science research. As a member of the organotrifluoroborate class, it offers significant advantages over traditional organoboron compounds, such as boronic acids. Its remarkable stability to air and moisture, crystalline nature, and predictable stoichiometry simplify handling, storage, and reaction setup.[1][2][3] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. It further details its principal application in Suzuki-Miyaura cross-coupling reactions, offering mechanistic insights and a field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the construction of complex molecular architectures.
The Advantage of Potassium Organotrifluoroborates
For decades, boronic acids and their esters have been the workhorses of palladium-catalyzed cross-coupling reactions. However, their utility is often hampered by inherent limitations. Boronic acids can be challenging to purify, may exist as cyclic anhydrides (boroxines) leading to uncertain stoichiometry, and often exhibit limited stability, being prone to protodeboronation.[4]
Potassium organotrifluoroborates (K[R-BF₃]) circumvent these issues. The tetra-coordinated boron "ate" complex renders them significantly more stable than their tricoordinate boronic acid counterparts.[1] Key advantages include:
-
Exceptional Stability: They are typically crystalline solids that are stable towards air and moisture, allowing for indefinite storage at room temperature.[2][3][5]
-
Stoichiometric Precision: Unlike boronic acids, they exist as well-defined monomers, enabling precise control over reaction stoichiometry.[1]
-
Enhanced Reactivity & Scope: While stable, they serve as excellent nucleophilic partners in a vast array of transformations, most notably the Suzuki-Miyaura cross-coupling.[6][7] They are considered protected forms of boronic acids that slowly hydrolyze in situ to release the reactive species, which can suppress side reactions like homo-coupling.[1][8]
Molecular Structure and Physicochemical Properties
Structural Analysis
The structure of this compound consists of a potassium cation (K⁺) and a (3-acetylphenyl)trifluoroborate anion ([C₈H₈O-BF₃]⁻).
The anion features a central boron atom bonded to three fluorine atoms and one carbon atom of the phenyl ring. This creates a tetrahedral, sp³-hybridized boron center. The presence of the electron-withdrawing fluorine atoms contributes to the overall stability of the anion. The organic moiety is a phenyl ring substituted at the meta-position (C-3) with an acetyl group (-COCH₃). This acetyl group provides a key synthetic handle for further molecular elaboration.
Physicochemical Data
The key properties of this compound are summarized below, providing essential data for experimental design.
| Property | Value |
| CAS Number | 209641-33-4 |
| Molecular Formula | C₈H₈BF₃KO |
| Molecular Weight | 228.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents like methanol, acetone, and DMSO; sparingly soluble in water.[9] |
| Stability | Air and moisture stable crystalline solid.[1][2] |
Synthesis and Handling
General Synthesis Pathway
The most common and straightforward method for preparing potassium organotrifluoroborates is through the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[8] This aqueous treatment converts the boronic acid into the robust, crystalline trifluoroborate salt, which often precipitates from the reaction mixture and can be easily isolated.
Caption: General workflow for synthesizing this compound.
Protocol: Synthesis from Boronic Acid
-
Dissolution: Dissolve (3-acetylphenyl)boronic acid in methanol.
-
Addition of KHF₂: To the vigorously stirring solution, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). A significant excess of KHF₂ is typically used.[1]
-
Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol to remove unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to yield the pure this compound as a crystalline solid. Recrystallization from a suitable solvent like acetonitrile can be performed for higher purity.[1]
Stability and Storage Guidelines
This compound is exceptionally stable and can be stored in a sealed container at room temperature for extended periods without degradation.[2] Its non-hygroscopic nature makes it significantly easier to handle than many boronic acids.[10]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the identity and purity of this compound.
| Nucleus | Typical Chemical Shift (δ, ppm) | Key Features |
| ¹H NMR | ~8.0-7.5 (Ar-H), ~2.6 (s, 3H, -COCH₃) | Aromatic protons exhibit characteristic splitting patterns. The acetyl methyl protons appear as a sharp singlet. |
| ¹³C NMR | ~198 (-C=O), ~140-125 (Ar-C) | The carbonyl carbon is significantly downfield. The carbon atom attached to boron may show a broad signal due to quadrupolar relaxation.[9] |
| ¹⁹F NMR | ~ -135 to -145 | Typically shows a quartet due to coupling with the ¹¹B nucleus. The high sensitivity of ¹⁹F NMR makes it an excellent tool for analysis.[9] |
| ¹¹B NMR | ~ 3 to 6 | A relatively sharp signal, often appearing as a quartet due to coupling with the three fluorine atoms.[9] |
Note: Exact chemical shifts are solvent-dependent. Data is inferred based on typical values for the constituent functional groups.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[6][10] This reaction is a cornerstone of modern synthetic chemistry, enabling the convergent synthesis of complex molecules like biaryls.[4]
Mechanistic Rationale
The reaction mechanism involves the in situ hydrolysis of the stable trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle.[1][8] This slow-release mechanism helps maintain a low concentration of the reactive boronic acid, minimizing unwanted side reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction using a potassium organotrifluoroborate.
Field-Proven Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Objective: Synthesize 3-acetyl-4'-methylbiphenyl.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), 4-bromotoluene (1.1 eq.), Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%), and a suitable phosphine ligand such as RuPhos (4-6 mol%) or triphenylphosphine [PPh₃] (6-8 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Add a degassed solvent mixture, such as Toluene/Water or THF/Water (typically 9:1 v/v).[10][11] Then, add a base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (3.0 eq.).[11] The choice of base is critical and Cs₂CO₃ is often found to be superior.[11]
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Causality Behind Choices:
-
Ligand: Bulky, electron-rich phosphine ligands like RuPhos accelerate the rate-limiting oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides.[7]
-
Base: The base is crucial for the hydrolysis of the trifluoroborate and for the transmetalation step. Carbonates are effective and widely used.[10][11]
-
Solvent System: The presence of water is necessary for the hydrolysis of the trifluoroborate to the active boronic acid.[1][11]
Significance in Drug Development
The 3-acetylphenyl moiety is a valuable structural motif in medicinal chemistry. The ketone functionality can act as a hydrogen bond acceptor or serve as a synthetic handle for further derivatization, such as conversion to amines via reductive amination. The ability to reliably and efficiently install this building block onto various scaffolds using this compound is of high strategic value.[12] Its stability makes it ideal for use in automated parallel synthesis and the generation of compound libraries for high-throughput screening, accelerating the drug discovery process.[6]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. Available at: [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Available at: [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. Available at: [Link]
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Doucet, H., & Santelli, M. (2006). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Available at: [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
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Molander, G. A., & Sandrock, D. L. (2014). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Stability and Handling of Potassium (3-acetylphenyl)trifluoroborate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Potassium (3-acetylphenyl)trifluoroborate. Moving beyond a simple data sheet, this document synthesizes field-proven insights into its stability, handling, and reactivity, with a focus on the causal relationships that govern its successful application in modern organic synthesis.
Core Concepts: The Advantage of the Trifluoroborate Mask
This compound belongs to the broader class of potassium organotrifluoroborates, which have emerged as superior alternatives to traditional boronic acids and their esters in many synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] Their primary advantages stem from their unique stability profile. Unlike many boronic acids, which can be prone to dehydration to form cyclic boroxines and are susceptible to protodeboronation, organotrifluoroborates are typically crystalline, monomeric solids with a defined stoichiometry.[3] Most are remarkably stable to air and moisture, permitting indefinite storage at room temperature without special precautions, a significant advantage in terms of handling and experimental reproducibility.[4][5][6][7][8][9]
The trifluoroborate anion [R-BF₃]⁻ protects the carbon-boron bond from a wide range of reaction conditions that would degrade other organoboron species.[2] This robustness allows for chemical modifications on the organic portion of the molecule while leaving the critical C-B bond intact, a feature of immense value in multi-step synthesis.[6]
Physicochemical Stability Profile
The utility of this compound is dictated by its behavior under various physical and chemical conditions.
Thermal and Atmospheric Stability
As a member of this class, this compound is a solid that is generally stable in the presence of air and moisture, simplifying weighing and handling procedures.[5][10] The thermal stability of potassium organotrifluoroborates is notably high; for instance, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300°C.[11][12] This suggests that the (3-acetylphenyl) derivative possesses significant thermal resilience, well above the temperatures used in typical cross-coupling reactions.
Aqueous Stability and the Hydrolysis Equilibrium
While lauded for their general stability, the productive reactivity of organotrifluoroborates in cross-coupling is paradoxically dependent on their controlled instability in the reaction medium. The active species in the Suzuki-Miyaura catalytic cycle is the boronic acid, which is generated in situ from the trifluoroborate salt through a slow hydrolysis equilibrium.[13][14]
This "slow-release" mechanism is critical; it maintains a low, steady concentration of the reactive boronic acid, minimizing side reactions like oxidative homocoupling and protodeboronation that can plague reactions using bulk boronic acids.[13][14][15]
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The Benchtop-Stable Coupling Partner: A Technical Guide to the Preparation of Aryltrifluoroborate Salts from Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern synthetic organic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, the stability and reliability of reagents are paramount. While boronic acids have been instrumental in the proliferation of carbon-carbon bond formation, their inherent instability presents significant challenges related to storage, handling, and stoichiometric accuracy. This guide provides an in-depth examination of the conversion of arylboronic acids into their corresponding potassium aryltrifluoroborate salts, a transformation that confers remarkable stability and expands synthetic versatility. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the practical advantages of these robust reagents in drug discovery and development.
Introduction: The Imperative for Stability in Organoboron Chemistry
Organoboron compounds are foundational pillars of contemporary organic synthesis, with the Suzuki-Miyaura cross-coupling reaction being a Nobel Prize-winning testament to their utility.[1] However, the workhorse of this chemistry, the boronic acid (R-B(OH)₂), is not without its flaws. Boronic acids are prone to dehydration to form cyclic trimeric anhydrides known as boroxines, a process that complicates accurate mass measurement and can lead to inconsistent reaction outcomes.[2] Furthermore, they are susceptible to protodeboronation, especially under aqueous or protic conditions, leading to the cleavage of the crucial carbon-boron bond.[3]
Potassium organotrifluoroborates (R-BF₃K) have emerged as a superior class of organoboron reagents that elegantly circumvent these stability issues.[2][4] These crystalline, free-flowing solids are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[2][5][6] This enhanced stability is attributed to the tetracoordinate nature of the boron atom, which is protected from common degradation pathways.[3][7] Consequently, organotrifluoroborates can be considered a "protected" form of boronic acids, capable of enduring a wider range of synthetic transformations while preserving the valuable C-B bond.[4][7] Their utility is particularly pronounced in complex, multi-step syntheses common in pharmaceutical development.[5]
The Conversion Chemistry: From Tricoordinate to Tetracoordinate Boron
The transformation of an arylboronic acid into its corresponding aryltrifluoroborate salt is a straightforward and highly efficient process. The key reagent in this conversion is potassium hydrogen difluoride (KHF₂).
The Role of Potassium Hydrogen Difluoride (KHF₂)
In 1995, Vedejs et al. reported an efficient method for converting arylboronic acids to potassium aryltrifluoroborates using KHF₂ in aqueous methanol.[1] Interestingly, simple potassium fluoride (KF) is not effective at displacing the hydroxyl ligands of the trivalent boronic acid. KHF₂ acts as a potent source of fluoride ions in a slightly acidic medium, facilitating the displacement of the hydroxyl groups on the boron atom. The reaction proceeds readily with boronic acids as well as their corresponding boroxine anhydrides.[1]
The overall transformation can be represented as follows:
ArB(OH)₂ + 2 KHF₂ → K[ArBF₃] + KF + 2 H₂O
The mechanism involves the protonation of the boronic acid hydroxyl groups, making them better leaving groups, followed by sequential nucleophilic attack by fluoride ions.
Caption: Standard experimental workflow for aryltrifluoroborate synthesis.
One-Pot Synthesis from Aryl Halides
For instances where the corresponding boronic acid is not readily available or is unstable, a one-pot procedure from an aryl halide is highly advantageous. This approach avoids the isolation of the intermediate boronic acid. [1] Step-by-Step Methodology:
-
Formation of the Organometallic Reagent: Generate an organolithium or Grignard reagent from the corresponding aryl bromide or iodide.
-
Borylation: Add a trialkyl borate, such as trimethyl borate or triisopropyl borate, to the organometallic reagent at low temperature (e.g., -78 °C).
-
Hydrolysis: After the borylation is complete, hydrolyze the reaction mixture with an aqueous acid (e.g., HCl) to generate the crude boronic acid in situ.
-
Conversion to Trifluoroborate: Without isolating the crude boronic acid, add an aqueous solution of KHF₂ to the reaction mixture.
-
Workup and Isolation: The resulting potassium aryltrifluoroborate salt can then be isolated and purified as described in the previous protocol.
This one-pot method is particularly useful for the synthesis of electron-deficient aryltrifluoroborates. [1]
Comparative Data and Reaction Scope
The conversion of arylboronic acids to aryltrifluoroborates is a broadly applicable reaction that tolerates a wide variety of functional groups.
| Arylboronic Acid Substituent | Typical Yield (%) | Notes | Reference |
| 4-Methoxycarbonylphenyl | >95% | Ester functionality is well-tolerated. | [1] |
| 4-Nitrophenyl | >90% | Electron-withdrawing groups are compatible. | [1] |
| 4-Chlorophenyl | >95% | Halogen substituents are inert to the conditions. | [1] |
| 2-Thienyl | >90% | Heteroaromatic systems are suitable substrates. | [1] |
| 4-Formylphenyl | ~85% | Aldehyde group may require protection, though often proceeds well. | [1] |
| 4-Vinylphenyl | >90% | Alkenyl groups are stable under these conditions. | [1] |
Characterization of Aryltrifluoroborate Salts
The resulting potassium aryltrifluoroborate salts can be readily characterized by standard spectroscopic techniques.
-
NMR Spectroscopy:
-
¹⁹F NMR: This is a particularly informative technique for confirming the formation of the trifluoroborate salt. A characteristic broad singlet or a quartet (due to coupling with ¹¹B) is typically observed in the range of -135 to -150 ppm. [8] * ¹¹B NMR: A signal appearing as a quartet (due to ¹¹B-¹⁹F coupling) is indicative of the tetracoordinate boron center. [8] * ¹H and ¹³C NMR: These spectra will show the expected signals for the aryl group, which are often sharpened compared to the corresponding boronic acids due to the elimination of equilibria with boroxines. [8]
-
Conclusion: A Strategic Advantage in Synthesis
The conversion of arylboronic acids to their potassium trifluoroborate salts is a simple, high-yielding, and robust procedure that significantly enhances the stability and handling of these valuable synthetic intermediates. [9]For researchers in drug development and process chemistry, the adoption of aryltrifluoroborates can lead to more reproducible and scalable synthetic routes. Their exceptional stability allows for their use in a broader array of reaction conditions and simplifies purification and storage, ultimately accelerating the synthetic workflow. The minimal investment in this additional synthetic step pays substantial dividends in terms of reliability and the expanded synthetic possibilities these reagents enable.
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- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
- Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. PubMed.
- Electrochemical Synthesis of Potassium Aryltrifluorobor
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.
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- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH.
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- Direct Palladium(II)
- Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)
- A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluorobor
- Potassium allyltrifluorobor
- Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
- 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluorobor
- Potassium Phenyltrifluoroborate1,2.
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Introduction: The Role and Characterization of Potassium (3-acetylphenyl)trifluoroborate
An In-Depth Technical Guide to the Spectroscopic Characterization of Potassium (3-acetylphenyl)trifluoroborate
This compound is a member of the versatile and highly stable class of organoboron compounds known as potassium organotrifluoroborates (KATs).[1][2][3] Unlike their boronic acid counterparts, which can be prone to dehydration and other stability issues, organotrifluoroborates are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without special precautions.[2][3][4][5] This stability is attributed to the tetracoordinate nature of the boron atom, which possesses a filled p-orbital, thereby reducing its susceptibility to oxidation and protodeboronation.[6]
These attributes make this compound and related KATs invaluable reagents in modern organic synthesis, most notably as coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[2][3] The presence of the acetyl moiety provides a key functional handle for further synthetic transformations.
Given its role as a precise building block, rigorous spectroscopic characterization is paramount to verify its chemical identity, structural integrity, and purity. This guide provides a comprehensive overview of the key spectroscopic techniques and expected data for this compound, grounded in established analytical principles for this class of compounds.
Synthesis and Preparation for Analysis
A common and efficient route for the synthesis of this compound involves the nickel-catalyzed Miyaura borylation of 3'-bromoacetophenone with a diboron reagent like tetrahydroxydiboron [B₂(OH)₄].[6][7] The resulting boronic acid is typically not isolated but is directly converted to the stable trifluoroborate salt by treatment with an aqueous solution of potassium hydrogen difluoride (KHF₂).[4][7][8] The final product is often a white solid that can be purified by recrystallization.[6]
Workflow for Spectroscopic Characterization
The comprehensive analysis of this compound follows a logical workflow to ensure unambiguous structural confirmation and purity assessment.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of organotrifluoroborates. Due to the presence of four NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B), a complete multi-nuclear analysis provides an unambiguous fingerprint of the molecule.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Solvent Selection: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to the high solubility of polar organotrifluoroborate salts.[9][10] Acetone-d₆ or CD₃OD can also be used.
-
Internal Standards:
-
For ¹H and ¹³C NMR, the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) is typically used for referencing.[9]
-
For ¹¹B NMR, an external reference of BF₃·Et₂O (δ 0.0 ppm) is common.[9]
-
For ¹⁹F NMR, an external reference such as CF₃CO₂H (δ 0.0 ppm) or CCl₃F (δ 0.0 ppm) can be used, though referencing relative to a known standard is often practical.[9]
-
-
Acquisition: Acquire spectra on a spectrometer operating at a field strength of 300 MHz or higher. Standard pulse programs are sufficient for ¹H and ¹³C. For ¹¹B NMR, modified pulse sequences may be employed to achieve better resolution and observe coupling constants.[9][10]
¹⁹F and ¹¹B NMR: The Trifluoroborate Signature
The most diagnostic NMR signals for confirming the formation and integrity of the trifluoroborate moiety come from ¹⁹F and ¹¹B NMR spectroscopy.
-
¹⁹F NMR: A characteristic signal for aryltrifluoroborates appears in the range of δ -129 to -141 ppm.[10] For this compound, the signal is reported at δ -139.5 ppm . This signal should appear as a 1:1:1:1 quartet due to coupling with the spin 3/2 ¹¹B nucleus (J(¹⁹F-¹¹B)).[10]
-
¹¹B NMR: The tetracoordinate boron atom in organotrifluoroborates gives a distinct signal. For this compound, the chemical shift is reported at δ 3.2 ppm . This signal should appear as a quartet (1:3:3:1 intensity ratio) due to coupling with the three equivalent fluorine atoms (J(¹¹B-¹⁹F)).[10] The observation of this mutual coupling confirms the B-F connectivity.
¹H and ¹³C NMR: Characterizing the Organic Scaffold
-
¹H NMR: The proton spectrum will confirm the (3-acetylphenyl) portion of the molecule. The aromatic region should show complex multiplets corresponding to the four protons on the benzene ring. A sharp singlet integrating to three protons is expected for the acetyl methyl group.
-
¹³C NMR: The carbon spectrum provides further confirmation. Key expected signals include the carbonyl carbon (C=O) downfield, multiple signals for the aromatic carbons, and a signal for the methyl carbon. The carbon atom directly attached to the boron (C-B) often appears as a very broad signal due to the quadrupolar relaxation mechanism of the ¹¹B nucleus, a characteristic feature for these compounds.[9][10]
Summary of Expected NMR Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Comments |
| ¹H | ~7.4 - 8.0 | m, 4H (Aromatic) |
| ~2.5 - 2.6 | s, 3H (Acetyl CH₃) | |
| ¹³C | ~197 | s (C=O) |
| ~125 - 140 | Multiple signals (Aromatic) | |
| Not observed or very broad | C-BF₃ (Quadrupolar broadening)[9][10] | |
| ~27 | s (Acetyl CH₃) | |
| ¹¹B | 3.2 [6] | q, J(¹¹B-¹⁹F) |
| ¹⁹F | -139.5 [6] | q, J(¹⁹F-¹¹B) |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: ATR-IR Spectroscopy
-
Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after analysis.
Expected IR Absorption Bands
The IR spectrum will be dominated by vibrations from the acetyl group, the aromatic ring, and the trifluoroborate anion.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methyl C-H |
| ~1680 | C=O Stretch | Acetyl (Ketone) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1100-900 | B-F Stretch | Trifluoroborate (BF₃⁻) |
| ~800-700 | C-H Bend | Aromatic (meta-substitution) |
The strong absorption bands associated with the B-F stretching vibrations are highly characteristic of the trifluoroborate group.[11][12]
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target molecule. Because organotrifluoroborates are salts, specific ionization techniques are required.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Ionization Mode: The analysis must be performed in negative ion mode to detect the trifluoroborate anion, [C₈H₇BF₃O]⁻.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum. For high-resolution analysis, use an instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Reference: Use of an internal reference standard may be necessary for achieving high mass accuracy (<5 ppm).[13]
Expected Mass-to-Charge Ratio (m/z)
The primary ion observed will be the anion resulting from the loss of the potassium counterion ([M-K]⁻).
-
Molecular Formula of Anion: C₈H₇BF₃O⁻
-
Calculated Exact Mass: 187.0500
-
Observed m/z: The high-resolution mass spectrum should show a prominent peak at or very near 187.0500 , confirming the elemental composition.
Low-resolution mass spectrometry will show a peak at m/z 187.
Structure-Spectroscopy Correlation Diagram
The following diagram illustrates the direct relationship between the molecular structure of this compound and its key spectroscopic signatures.
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A Technical Guide to the Solubility of Potassium (3-acetylphenyl)trifluoroborate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of potassium (3-acetylphenyl)trifluoroborate, a key reagent in modern synthetic chemistry. Recognizing the general scarcity of quantitative solubility data for many potassium organotrifluoroborate salts, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers researchers, chemists, and drug development professionals a robust framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. The guide includes a qualitative solubility profile based on the behavior of analogous compounds, a detailed, self-validating experimental protocol for quantitative solubility determination, and a discussion of the key factors governing the dissolution of this important class of reagents.
Introduction: The Role and Challenges of Potassium Organotrifluoroborates
Potassium organotrifluoroborates have emerged as indispensable tools in organic synthesis, most notably as stable, crystalline, and versatile coupling partners in Suzuki-Miyaura cross-coupling reactions.[1] Their enhanced stability to air and moisture compared to their boronic acid counterparts simplifies handling and storage, making them highly attractive for a wide array of chemical transformations. This compound, with its reactive acetyl moiety, offers a valuable building block for the synthesis of complex pharmaceutical intermediates and functional materials.
However, a significant practical limitation of potassium trifluoroborate salts is their often poor solubility in many common organic solvents.[2] This characteristic can impede reaction kinetics, limit substrate scope, and complicate purification processes. A thorough understanding of the solubility profile of this compound is therefore paramount for its effective utilization in synthesis and process development. This guide aims to provide both the theoretical foundation and the practical tools necessary to navigate the solubility challenges associated with this important reagent.
Theoretical Framework: Factors Governing Solubility
The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of several physicochemical factors. The overarching principle of "like dissolves like" provides a useful, albeit simplified, starting point for understanding these interactions.
A more nuanced understanding requires consideration of the following:
-
Polarity of the Solute and Solvent: this compound is a salt, composed of a potassium cation (K+) and a (3-acetylphenyl)trifluoroborate anion ([C₈H₈BOF₃]⁻). The ionic nature of the K-F bond and the polar B-F bonds contribute to its overall polarity. For dissolution to occur, the solvent molecules must effectively solvate these ions, overcoming the lattice energy of the crystalline solid. Polar solvents are generally more effective at this due to their ability to form stabilizing dipole-ion interactions.
-
Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., methanol, ethanol) can interact strongly with the fluorine atoms of the trifluoroborate anion, enhancing solubility.
-
Molecular Size and Shape: The size and shape of both the solute and solvent molecules influence the packing efficiency in the crystal lattice and the ease with which solvent molecules can surround the solute ions.[3]
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature. The additional thermal energy helps to overcome the lattice energy of the solid and increases the kinetic energy of the solvent molecules, leading to more effective solvation.
The interplay of these factors is visually represented in the following diagram:
Caption: Factors influencing the solubility of this compound.
Qualitative and Analogous Solubility Profile
Generally, potassium organotrifluoroborates exhibit:
-
High solubility in polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4]
-
Good solubility in polar protic solvents like methanol.[2]
-
Slight to moderate solubility in acetonitrile, ethanol, and tetrahydrofuran (THF).[2][4][5]
-
Poor to negligible solubility in non-polar solvents such as dichloromethane, chloroform, diethyl ether, and hydrocarbons.[2][4]
For a closer analogue, potassium phenyltrifluoroborate is reported to be soluble in acetone and slightly soluble in acetonitrile.[5] Given the presence of the moderately polar acetyl group, the solubility of this compound is expected to follow a similar trend.
| Solvent Class | Example Solvents | Expected Solubility of this compound |
| Polar Aprotic | Acetone, DMF, DMSO | High |
| Polar Protic | Methanol, Ethanol | Good to Moderate |
| Ethers | Tetrahydrofuran (THF) | Slight |
| Halogenated | Dichloromethane (DCM) | Poor/Insoluble |
| Hydrocarbons | Toluene, Hexane | Poor/Insoluble |
Experimental Determination of Solubility: A Validated Protocol
Given the absence of precise solubility data, experimental determination is crucial. The following gravimetric method is a robust and reliable approach for quantifying the solubility of this compound in various organic solvents. This protocol is designed to be self-validating by ensuring the attainment of equilibrium.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents of interest
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or stirring hotplate with magnetic stir bars
-
Thermostatically controlled oven
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed sample vials for evaporation
Experimental Workflow
The experimental workflow for determining solubility is depicted below:
Caption: Experimental workflow for the gravimetric determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a precisely weighed amount of the chosen organic solvent (e.g., 2.000 g).
-
Add an excess of this compound to each vial to create a slurry. An excess is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or on a stirring plate set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.
-
-
Sample Collection:
-
After equilibration, cease agitation and allow the excess solid to settle completely, leaving a clear supernatant.
-
Carefully draw a sample of the clear supernatant into a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved solid particles.
-
Dispense a precisely weighed amount of the filtered solution into a pre-weighed, labeled vial. Record the mass of the solution transferred.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vials containing the filtered solutions in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).
-
Continue heating until a constant weight of the dried residue is achieved.
-
Transfer the vials to a desiccator to cool to room temperature before weighing.
-
Calculation of Solubility
The solubility can be expressed in various units. A common and practical unit is grams of solute per 100 grams of solvent.
-
Let msolution be the mass of the filtered saturated solution.
-
Let mresidue be the mass of the dried solute.
-
The mass of the solvent in the sample is msolvent = msolution - mresidue.
The solubility (S) is calculated as:
S ( g/100 g solvent) = (mresidue / msolvent) x 100
Data Interpretation and Best Practices
-
Reproducibility: For each solvent, it is essential to perform the measurement in triplicate to ensure the reproducibility of the results.
-
Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility measurements. Use high-purity materials for accurate results.
-
Temperature Control: Maintain a constant and accurately known temperature throughout the equilibration process, as solubility is temperature-dependent.
-
Moisture Sensitivity: While potassium trifluoroborates are generally stable, some organic solvents are hygroscopic. It is good practice to use anhydrous solvents and minimize exposure to atmospheric moisture.[6]
Conclusion
While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for its practical application. By understanding the theoretical principles that govern its dissolution and by employing the detailed experimental protocol provided, researchers can accurately determine its solubility in solvents relevant to their specific applications. This knowledge is critical for optimizing reaction conditions, improving yields, and streamlining purification processes in the synthesis of valuable chemical entities. The general qualitative profile suggests a preference for polar solvents, a hypothesis that can be quantitatively confirmed through the methodologies outlined herein.
References
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The Advent of Potassium Organotrifluoroborates: A Paradigm Shift in Organoboron Chemistry for Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Stability and Versatility in Carbon-Carbon Bond Formation
The construction of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the assembly of complex molecular architectures that are the basis of pharmaceuticals, agrochemicals, and advanced materials. For decades, organometallic reagents have been indispensable tools in this endeavor. However, the high reactivity and instability of many classical organometallics, such as organolithium and Grignard reagents, often limit their functional group tolerance and practical utility. The advent of transition-metal-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, brought organoboron compounds to the forefront as safer and more versatile alternatives.[1]
Despite their advantages, traditional organoboron reagents like boronic acids and their esters are not without their own challenges. Boronic acids are prone to dehydration to form cyclic boroxines, which can complicate reaction stoichiometry, and they can be susceptible to protodeboronation and oxidation, leading to decomposition and reduced yields. Boronate esters, while generally more stable than boronic acids, can still be sensitive to hydrolysis. These limitations spurred the search for a new class of organoboron reagents that would retain the desirable reactivity of their predecessors while offering superior stability and ease of handling. This quest ultimately led to the discovery and development of potassium organotrifluoroborates.
The Genesis of a Superior Reagent: A Historical Perspective
While organotrifluoroborate salts were known as laboratory curiosities for some time, their potential as practical reagents in organic synthesis was not fully realized until the latter half of the 20th century.[1] Early reports in the 1960s described the synthesis of some of these compounds, but it was the seminal work of Vedejs and his colleagues in 1995 that marked a turning point.[2][3] They developed a highly efficient and general method for the preparation of potassium aryltrifluoroborates from the corresponding arylboronic acids using potassium hydrogen fluoride (KHF₂).[1][2][3] This breakthrough made a wide array of these valuable reagents readily accessible and set the stage for their widespread adoption.
The true potential of potassium organotrifluoroborates in C-C bond formation was extensively explored and championed by the research group of Gary Molander.[4] His group's comprehensive studies demonstrated the exceptional utility of these reagents in a broad range of cross-coupling reactions, solidifying their status as indispensable tools for modern organic synthesis.[4] Today, with hundreds of structurally diverse potassium organotrifluoroborates commercially available, they have transitioned from niche curiosities to mainstream reagents in both academic and industrial laboratories.[4]
The Chemistry of Stability: Understanding the Trifluoroborate Advantage
The remarkable stability of potassium organotrifluoroborates stems from the tetracoordinate nature of the boron atom. In contrast to the trigonal planar geometry of boronic acids, the boron in an organotrifluoroborate is saturated, forming a stable anionic complex with three electron-withdrawing fluorine atoms. This coordination shields the boron atom from nucleophilic attack and reduces the lability of the carbon-boron bond, rendering the compounds significantly less susceptible to protodeboronation and oxidation.
This inherent stability translates into several practical advantages for the synthetic chemist:
-
Benchtop Stability: Potassium organotrifluoroborates are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][5]
-
Ease of Handling and Purification: Their solid nature and stability simplify weighing and handling, and they can often be purified by simple recrystallization.
-
Enhanced Functional Group Tolerance: The reduced reactivity of the C-B bond in organotrifluoroborates allows for the presence of a wider range of functional groups in the organoboron reagent and the coupling partner.
-
Stoichiometric Precision: Unlike boronic acids, which can exist as mixtures of the monomer and the boroxine trimer, potassium organotrifluoroborates are well-defined monomeric species, enabling more precise control of reaction stoichiometry.
Synthesis of Potassium Organotrifluoroborates: A Practical Guide
The preparation of potassium organotrifluoroborates is straightforward and can be accomplished through several reliable methods. The most common approach involves the conversion of a corresponding organoboron precursor, such as a boronic acid or a boronate ester, using potassium hydrogen fluoride (KHF₂).
General Workflow for the Synthesis of Potassium Organotrifluoroborates
Caption: General synthetic routes to potassium organotrifluoroborates.
Experimental Protocol 1: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
This protocol is adapted from the procedure reported by Vedejs et al.[2][3]
-
Dissolution: In a flask equipped with a magnetic stir bar, dissolve phenylboronic acid (1.0 eq) in methanol.
-
Addition of KHF₂: While stirring vigorously, slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Precipitation: A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stirring: Continue stirring the mixture at room temperature for 30 minutes to ensure complete reaction.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold methanol and then with diethyl ether to remove any residual starting materials and impurities.
-
Drying: Dry the purified potassium phenyltrifluoroborate under vacuum to obtain a fine, white crystalline solid.
Experimental Protocol 2: One-Pot Synthesis of Potassium Aryltrifluoroborates from Aryl Halides
This method is advantageous as it avoids the isolation of the intermediate boronic acid.[1]
-
Grignard Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare the Grignard reagent by reacting the corresponding aryl bromide or iodide with magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Boronation: Cool the Grignard solution to -78 °C and slowly add a solution of triisopropyl borate in anhydrous THF.
-
Warming: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Hydrolysis: Quench the reaction by the slow addition of aqueous HCl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Fluorination: Combine the organic extracts and add a saturated aqueous solution of KHF₂. Stir the biphasic mixture vigorously for 1-2 hours.
-
Isolation: Collect the precipitated potassium aryltrifluoroborate by vacuum filtration, wash with cold water and diethyl ether, and dry under vacuum.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Application
Potassium organotrifluoroborates have emerged as superior coupling partners in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[6][7] The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.
The Catalytic Cycle of the Suzuki-Miyaura Reaction with Potassium Organotrifluoroborates
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol 3: Suzuki-Miyaura Coupling of Potassium Vinyltrifluoroborate with an Aryl Halide
This protocol is a general procedure that can be adapted for various substrates.
-
Reaction Setup: To a reaction vessel, add potassium vinyltrifluoroborate (1.0 mmol), the aryl halide (1.0 mmol), palladium(II) chloride (0.02 mmol), triphenylphosphine (0.06 mmol), and cesium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon).
-
Solvent Addition: Add a 9:1 mixture of THF and water (2 mL).
-
Heating: Heat the reaction mixture to 85 °C and stir for 22 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in Drug Discovery and Complex Molecule Synthesis
The enhanced stability and broad functional group tolerance of potassium organotrifluoroborates have made them invaluable reagents in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). Their use often allows for more convergent and efficient synthetic routes.
Case Study: Synthesis of 5-Substituted Uracil Derivatives
5-Substituted uracil derivatives are a class of compounds with significant potential as antiviral agents.[7] The synthesis of these molecules can be efficiently achieved via a Suzuki-Miyaura cross-coupling of a protected pyrimidinylboronic acid with a suitable electrophile. The use of the corresponding potassium pyrimidinyltrifluoroborate offers advantages in terms of stability and handling of the organoboron partner, leading to improved yields and reproducibility.[7]
Case Study: Total Synthesis of Kitastatin and Respirantin
The potent cancer cell growth inhibitory depsipeptides, kitastatin and respirantin, have been synthesized in a convergent manner utilizing a key step involving a potassium prenyltrifluoroborate reagent.[8] This example highlights the utility of organotrifluoroborates in complex, multi-step syntheses of biologically active natural products.[8]
Tabular Summary of Key Properties
| Property | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |
| Physical State | Crystalline Solids | Often solids, can be oils | Often liquids or low-melting solids |
| Air & Moisture Stability | High | Moderate to Low | Moderate |
| Handling | Easy, free-flowing solids | Can be challenging | Generally straightforward |
| Stoichiometry | Monomeric, well-defined | Can form boroxine trimers | Generally well-defined |
| Purification | Recrystallization | Often requires chromatography | Distillation or chromatography |
| Functional Group Tolerance | High | Moderate | Moderate to High |
Conclusion and Future Outlook
Potassium organotrifluoroborates have firmly established themselves as a superior class of organoboron reagents, offering a powerful combination of stability, versatility, and ease of use. Their development has overcome many of the limitations associated with traditional organoboron compounds, thereby expanding the horizons of the Suzuki-Miyaura reaction and other transition-metal-catalyzed transformations. For researchers, scientists, and drug development professionals, potassium organotrifluoroborates represent a robust and reliable platform for the efficient construction of complex organic molecules. As the demand for more sophisticated and functionally diverse compounds continues to grow, the importance of these remarkable reagents in both academic and industrial settings is set to increase even further.
References
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Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
- Molander, G. A., & Figueroa, R. (2005).
-
Molander, G. A., & Biolatto, B. (2003). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]
-
Beveridge, R. E., & Batey, R. A. (2011). An Organotrifluoroborate-Based Convergent Total Synthesis of the Potent Cancer Cell Growth Inhibitory Depsipeptides Kitastatin and Respirantin. Organic Letters, 13(5), 944–947. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 9(5), 879–882. [Link]
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Kabalka, G. W., Al-Masum, M., & Al-Rashdan, A. (2007). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. The Journal of Organic Chemistry, 72(25), 9803–9806. [Link]
-
Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient cross-coupling of secondary alkyltrifluoroborates with aryl chlorides--reaction discovery using parallel microscale experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Gormisky, P. E. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(14), 3141–3144. [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]
-
Molander, G. A., & Gormisky, P. E. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 10(14), 3141–3144. [Link]
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Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288–325. [Link]
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Akondi, S. M. (2014). Potassium Organotrifluoroborates: Chemistry Beyond Cross-Coupling. University of Pennsylvania. [Link]
-
Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020-3027. [Link]
-
Molander, G. A., & Biolatto, B. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Organic Letters, 4(11), 1867-1870. [Link]
-
Cella, R., Cunha, R. L., Reis, A. E., Pimenta, D. C., Klitzke, C. F., & Stefani, H. A. (2006). Suzuki-Miyaura cross-coupling reactions of aryl tellurides with potassium aryltrifluoroborate salts. The Journal of organic chemistry, 71(1), 234–240. [Link]
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"physical and chemical properties of Potassium (3-acetylphenyl)trifluoroborate"
An In-Depth Technical Guide to Potassium (3-acetylphenyl)trifluoroborate: Properties, Synthesis, and Applications
Introduction
Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, finding extensive application in modern organic synthesis, particularly in the realm of drug discovery and materials science.[1][2][3][4] Unlike their predecessors—boronic acids and esters—organotrifluoroborate salts exhibit remarkable stability to air and moisture, facilitating their handling, storage, and purification.[5][6][7][8][9] This inherent stability allows them to be carried through multi-step synthetic sequences where traditional organoboron compounds would falter.[2][6] This guide provides a comprehensive technical overview of a specific, highly versatile member of this class: this compound. We will explore its core physical and chemical properties, detailed protocols for its synthesis and application, and critical safety information for its handling, offering field-proven insights for researchers, chemists, and drug development professionals.
Chapter 1: Core Physical and Structural Properties
This compound is a white crystalline solid under standard conditions.[10] Its structure features a tetracoordinate boron atom, which imparts its characteristic stability compared to the trigonal boronic acids.[2] The presence of the acetyl group at the meta-position of the phenyl ring provides a valuable synthetic handle for further molecular elaboration.
Table 1: Physical and Structural Identifiers
| Property | Value | Reference |
| CAS Number | 854906-74-4 | [11][12] |
| Molecular Formula | C₈H₇BF₃KO | [12][13] |
| Molecular Weight | 226.05 g/mol | [12][13] |
| Appearance | White crystalline solid | [10] |
Solubility Profile: Consistent with other organotrifluoroborate salts, this compound is soluble in polar organic solvents such as acetone, methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[10][14][15] It exhibits slight solubility in water.[14] This solubility profile is crucial for its application in a variety of reaction conditions, particularly in mixed aqueous-organic solvent systems common for cross-coupling reactions.
Chapter 2: Chemical Profile: Stability and Reactivity
The defining feature of potassium organotrifluoroborates is their exceptional stability. They are bench-stable solids that can be stored indefinitely under atmospheric conditions without degradation, a stark contrast to the often-unstable and difficult-to-purify boronic acids.[1][6][7][10][16]
Role as a Boronic Acid Surrogate: The trifluoroborate group functions as a "protected" form of a boronic acid.[5][6] The tetracoordinate boron center is less reactive and not susceptible to side reactions like protodeboronation that can plague boronic acids.[11] However, under the basic aqueous conditions of the Suzuki-Miyaura reaction, the salt slowly hydrolyzes in situ to generate the active boronic acid species, which then enters the catalytic cycle.[5] This controlled release mechanism is key to its effectiveness.
Reactivity in Cross-Coupling: As a nucleophilic partner, this compound is highly effective in palladium-catalyzed cross-coupling reactions.[5][8][16] The electron-withdrawing nature of the meta-acetyl group can have a subtle electronic effect on the transmetalation step of the catalytic cycle, potentially modulating reactivity compared to electron-rich or neutral aryltrifluoroborates.[11] Nevertheless, the reagent demonstrates broad compatibility with a wide range of electrophilic partners.[16][17]
Chapter 3: Synthesis and Characterization
The synthesis of this compound is straightforward and high-yielding, typically involving the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1][2][6]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for synthesizing organotrifluoroborates.[6]
-
Preparation: In a flask, dissolve 3-acetylphenylboronic acid (1.0 equiv) in methanol.
-
Reaction: Cool the solution in an ice bath. Separately, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv). Add the KHF₂ solution to the boronic acid solution dropwise over 10 minutes. A thick white precipitate will form.
-
Isolation: Stir the resulting slurry at room temperature for 1 hour. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake sequentially with cold methanol and then diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Dry the purified white solid under high vacuum to yield this compound.
Spectroscopic Characterization
Full characterization is essential to confirm the structure and purity of the salt. NMR spectroscopy is the primary tool.[14]
Table 2: Expected NMR Spectral Data (in DMSO-d₆)
| Nucleus | Expected Chemical Shift (ppm) | Key Features |
| ¹H NMR | ~8.0-7.4 (m, 4H, Ar-H), ~2.6 (s, 3H, -COCH₃) | Aromatic protons will show characteristic splitting patterns. The acetyl methyl group will be a singlet. |
| ¹³C NMR | ~198 (C=O), ~140-125 (Ar-C), ~27 (-CH₃) | The carbon attached to boron may be difficult to observe due to quadrupolar relaxation. |
| ¹⁹F NMR | ~ -135 to -145 | A relatively sharp singlet or a narrow multiplet is expected.[14] |
| ¹¹B NMR | ~ 3.0 to 6.0 | A quartet may be observed due to coupling with fluorine (¹¹B-¹⁹F).[14] |
Chapter 4: Key Applications in Organic Synthesis
The primary application of this compound is as a robust nucleophile in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation in pharmaceutical and materials chemistry.[1][2][3][4][18]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for coupling with an aryl bromide.[16][17][19]
-
Setup: To an oven-dried reaction vial, add this compound (1.2 equiv), the desired aryl bromide (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).
-
Reagents: Add a base, such as potassium carbonate (K₂CO₃, 3.0 equiv).
-
Solvent: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add a degassed solvent mixture, typically toluene/water (5:1).
-
Reaction: Seal the vial and heat the mixture to 85-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Chapter 5: Safety and Handling
While organotrifluoroborates are generally stable, proper laboratory safety protocols are mandatory.
-
Hazards: Based on data for analogous compounds, this compound should be handled as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory tract irritation.[13][20] The synthetic precursor, potassium hydrogen fluoride (KHF₂), is corrosive and toxic, releasing HF in the presence of water, and must be handled with extreme care.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound and its reagents.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
This compound stands out as a robust, versatile, and highly practical reagent in the synthetic chemist's toolkit. Its exceptional air and moisture stability overcomes many of the limitations associated with traditional boronic acids, making it ideal for complex, multi-step syntheses and the generation of chemical libraries. Its reliable performance in Suzuki-Miyaura cross-coupling reactions, coupled with its straightforward synthesis and purification, solidifies its role as a valuable building block for professionals in drug discovery and materials science.
References
- Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798.
- Benchchem. (n.d.). This compound | 854906-74-4.
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Wikipedia. (2023). Organotrifluoroborate. Available at: [Link]
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PubChem. (n.d.). Potassium 4-acetylphenyltrifluoroborate. Retrieved from [Link]
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Darses, S., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. ACS Catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Potassium Phenyltrifluoroborate. Available at: [Link]
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Zou, Y., et al. (2023). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. ACS Organic & Inorganic Au. Available at: [Link]
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Molander, G. A., et al. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 88, 101-111. Available at: [Link]
-
ETH Research Collection. (n.d.). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). Available at: [Link]
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da Silva, F. M., et al. (2010). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 48(8), 649-654. Available at: [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. Available at: [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. Available at: [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. Available at: [Link]
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Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Available at: [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. Available at: [Link]
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
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A Comprehensive Technical Guide to the Toxicological Evaluation of Potassium Organotrifluoroborates
Aimed at researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the current state of toxicological data for potassium organotrifluoroborates and a framework for their systematic evaluation.
In the landscape of modern synthetic chemistry, potassium organotrifluoroborates (R-BF3K) have emerged as remarkably versatile and valuable reagents. Their stability, ease of handling, and broad reactivity in cross-coupling reactions have cemented their place in the synthetic chemist's toolbox. However, as these compounds find increasing application, particularly in the synthesis of biologically active molecules and drug candidates, a thorough understanding of their toxicological profile becomes paramount. This guide offers a comprehensive analysis of the available toxicological data for potassium organotrifluoroborates, contextualizes this information with data from related organoboron compounds, and provides a systematic approach to their toxicological assessment.
The Current State of Toxicological Knowledge: A Landscape with Limited Data
A review of the scientific literature reveals a significant gap in the comprehensive toxicological data for the broad class of potassium organotrifluoroborates. Much of the available information is confined to Safety Data Sheets (SDS) for specific commercially available reagents, which primarily focus on acute hazards such as skin and eye irritation.
Case Study: Potassium Thiophene-3-trifluoroborate
To date, one of the most detailed toxicological investigations on a potassium organotrifluoroborate was conducted on potassium thiophene-3-trifluoroborate. A study in mice evaluated the acute effects of this compound following a single oral dose. The findings suggested minimal toxicity at the tested doses (25, 50, and 100 mg/kg), with all animals surviving the 72-hour observation period. The study also examined several biochemical parameters and found no evidence of renal or hepatic toxicity at these doses. Furthermore, no significant alterations in locomotor activity were observed, and the body weight gain of the treated mice was comparable to the control groups. While this study provides valuable preliminary data, it is crucial to recognize that the toxicological profile of one member of this class cannot be extrapolated to all others, given the vast structural diversity of possible organotrifluoroborates.
Hazard Information from Safety Data Sheets
Safety Data Sheets for commercially available potassium organotrifluoroborates, such as potassium phenyltrifluoroborate and potassium vinyltrifluoroborate, provide basic but important hazard information. A summary of this information is presented in Table 1. It is important to note that these documents often state that the toxicological properties have not been fully investigated, underscoring the need for more comprehensive studies.[1][2]
| Compound | CAS Number | Hazard Statements |
| Potassium Phenyltrifluoroborate | 153766-81-5 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3] |
| Potassium Vinyltrifluoroborate | 13682-77-4 | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation.[4][1][2] |
| Potassium Thiophene-3-trifluoroborate | 192863-37-9 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Table 1: Summary of Hazard Information for Selected Potassium Organotrifluoroborates from Safety Data Sheets.
Insights from Related Organoboron Compounds
In the absence of extensive data on potassium organotrifluoroborates, it is instructive to consider the toxicological profiles of related organoboron compounds, such as boronic acids and their derivatives.
General Toxicity of Boronic Acids
Boronic acids are generally considered to have low acute toxicity.[5] However, some studies have indicated the potential for certain boronic acid derivatives to be mutagenic.[6][7] A review of the toxicity of boric acid and other boron-containing compounds suggests that while they are not generally genotoxic, high exposure can lead to adverse effects, including reproductive toxicity in animals.[5] It is important to note that the toxicological effects of simple boron compounds like boric acid may not be directly representative of the more complex organoboron structures.
A preliminary evaluation of the acute toxicity of various boron-containing acids in mice found that most had very low toxicity, with high doses required to induce notable toxic effects.[8] The observed effects were presumed to be mediated by the central nervous system and included sedation and gastrointestinal effects.[8]
Metabolism of Organoboron Compounds
The metabolic fate of a compound is a critical determinant of its toxicological profile. While specific metabolic studies on potassium organotrifluoroborates are lacking, research on other organoboron compounds, such as the proteasome inhibitor bortezomib, indicates that they can be metabolized by cytochrome P450 enzymes. The metabolism of boron-containing molecules is generally thought to follow the same patterns as other drugs and is influenced by the overall structure of the molecule rather than solely the presence of the boron atom.
The thiophene moiety present in some organotrifluoroborates is known to be susceptible to metabolic activation by cytochrome P450s, which can lead to toxicity. This underscores the importance of evaluating the metabolic stability and potential for bioactivation of any new organotrifluoroborate derivative.
A Framework for Toxicological Evaluation
Given the data gaps, a systematic and tiered approach to the toxicological evaluation of novel potassium organotrifluoroborates is essential. This framework should be guided by established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[9][10][11][12][13][14][15][16][17][18]
Tier 1: In Vitro and In Silico Assessment
The initial phase of toxicological assessment should focus on non-animal methods to predict potential liabilities.
Figure 1: A tiered approach to the toxicological evaluation of potassium organotrifluoroborates.
Experimental Protocols:
-
In Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) models and knowledge-based systems like DEREK to predict potential toxicities, including mutagenicity, carcinogenicity, and skin sensitization.
-
Genotoxicity Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): Following OECD Guideline 471, assess the potential of the compound to induce mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
In Vitro Micronucleus Test: According to OECD Guideline 487, evaluate the compound's ability to cause chromosomal damage in cultured mammalian cells.
-
-
Metabolic Stability: Incubate the test compound with liver microsomes or hepatocytes to determine its rate of metabolism and identify major metabolites.
-
Cytotoxicity Assays: Determine the concentration at which the compound induces cell death in relevant cell lines (e.g., HepG2 for liver toxicity) using assays such as the MTT or LDH release assay.
Tier 2: In Vivo Acute Toxicity
If the in vitro data does not reveal significant liabilities, proceed to limited in vivo studies to assess acute toxicity.
Experimental Protocols:
-
Acute Oral Toxicity: Conduct a study following one of the OECD guidelines (420: Fixed Dose Procedure, 423: Acute Toxic Class Method, or 425: Up-and-Down Procedure) to determine the acute toxicity of the compound and obtain an estimate of its LD50.[9][10][11][12][13]
-
Skin and Eye Irritation/Corrosion: Perform studies according to OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion) to assess the local tolerance of the compound.
Tier 3: Repeated-Dose and Advanced Studies
For compounds with promising safety profiles that are intended for further development, more extensive in vivo studies are necessary.
Experimental Protocols:
-
Repeated-Dose Toxicity: Conduct a 28-day or 90-day repeated-dose oral toxicity study in rodents (OECD Guidelines 407 and 408, respectively) to identify potential target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Reproductive and Developmental Toxicity: If the compound is intended for use in populations of childbearing potential, studies to assess its effects on fertility and embryonic development are required (OECD Guidelines 414, 415, 416).
-
Carcinogenicity Studies: For drug candidates intended for chronic use, long-term carcinogenicity bioassays in rodents may be necessary (OECD Guideline 451).
Potential Mechanisms of Toxicity and Metabolic Pathways
A hypothetical metabolic pathway for a generic potassium aryltrifluoroborate is depicted below. Understanding these pathways is crucial for predicting potential toxic metabolites.
Figure 2: A potential metabolic pathway for potassium aryltrifluoroborates.
The primary metabolic routes for organoboron compounds are likely to involve hydrolysis of the B-F bonds to yield the corresponding boronic acid, followed by oxidation of the organic moiety, and subsequent conjugation and excretion. The reactivity of any metabolites and their potential for off-target effects should be a key consideration in the toxicological assessment.
Conclusion and Future Directions
Potassium organotrifluoroborates are a class of compounds with immense synthetic utility. However, their widespread adoption, particularly in the synthesis of pharmaceuticals and other biologically active molecules, necessitates a more thorough understanding of their toxicological properties. This guide has highlighted the current paucity of comprehensive data and has proposed a systematic, tiered approach for the toxicological evaluation of novel organotrifluoroborates. By adhering to established guidelines and employing a combination of in silico, in vitro, and in vivo methods, researchers can effectively characterize the safety profiles of these important compounds, ensuring their responsible development and application. Future research should focus on building a publicly accessible database of toxicological information for a diverse range of potassium organotrifluoroborates to facilitate the development of predictive models and to guide the design of safer next-generation reagents.
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Methodological & Application
Application Notes: Potassium (3-acetylphenyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling
Introduction: The Evolution of a Modern Workhorse Reaction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in fields ranging from medicinal chemistry and drug development to materials science.[2] Historically, the reaction has relied on organoboron reagents like boronic acids and their esters.[3] However, these traditional reagents are not without their drawbacks; boronic acids can be challenging to purify, may have uncertain stoichiometry, and are often prone to decomposition (protodeboronation), while boronate esters suffer from poor atom economy.[1][3]
In the continuous search for more robust and user-friendly reagents, potassium organotrifluoroborates (R-BF₃K) have emerged as superior alternatives.[1][4] These crystalline salts are notably stable to air and moisture, simplifying handling, storage, and reaction setup.[1][3] Their enhanced stability also means they are less susceptible to protodeboronation, allowing for the use of near-stoichiometric amounts and improving the overall atom economy of the coupling process.[1][2] Among this versatile class of reagents, Potassium (3-acetylphenyl)trifluoroborate offers a valuable building block for introducing a ketone-functionalized phenyl group, a common motif in pharmacologically active compounds.
This guide provides an in-depth look at the application of this compound in Suzuki-Miyaura cross-coupling, detailing the underlying mechanism, optimized protocols, and key considerations for successful implementation in a research and development setting.
The Advantage of the Trifluoroborate: Stability and Reactivity
Potassium organotrifluoroborates are tetracoordinate boron species that offer a unique balance of stability and reactivity.[2] Unlike their three-coordinate boronic acid counterparts, the anionic trifluoroborate moiety is coordinatively saturated, rendering the C-B bond significantly more robust towards air, moisture, and even strong oxidizing conditions.[3] This stability is not just a matter of convenience; it directly translates to more reproducible and reliable reaction outcomes.
The active coupling partner, the boronic acid, is generated in situ through a slow, base-mediated hydrolysis of the trifluoroborate salt.[5][6] This "slow release" mechanism is a key advantage, as it maintains a low steady-state concentration of the sensitive boronic acid in the reaction mixture.[5][6] This minimizes undesirable side reactions such as oxidative homocoupling of the boronic acid, leading to cleaner reaction profiles and higher yields of the desired cross-coupled product.[5]
Synthesis of this compound
This reagent can be readily synthesized from the corresponding aryl bromide. A common and efficient method involves a nickel-catalyzed borylation of 3'-bromoacetophenone with tetrahydroxydiboron [B₂(OH)₄], followed by treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂) to precipitate the stable trifluoroborate salt.[7][8] This procedure avoids the isolation of the intermediate boronic acid, which can be unstable.[8]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction with potassium organotrifluoroborates proceeds through a well-established palladium-catalyzed cycle. The development of sterically bulky, electron-rich phosphine ligands has significantly expanded the scope of this reaction, enabling the use of less reactive coupling partners like aryl chlorides and allowing for lower catalyst loadings and milder reaction temperatures.[9]
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Hydrolysis: The this compound undergoes slow hydrolysis in the presence of a base and water to form the corresponding (3-acetylphenyl)boronic acid.
-
Transmetalation: The boronic acid transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex. This step is typically the rate-determining step and is facilitated by the base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction using a potassium organotrifluoroborate.
Optimized Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl and heteroaryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-chlorobenzonitrile)
-
Palladium(II) acetate [Pd(OAc)₂]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent: Tetrahydrofuran (THF) / Water (e.g., 10:1 v/v) or Toluene / Water[10]
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.1-1.5 mmol, 1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%) to the reaction solvent (e.g., 5 mL of THF). Briefly sparge the solution with an inert gas.
-
Reaction Setup: Add the catalyst solution to the Schlenk tube containing the solids. Add the required amount of water (e.g., 0.5 mL for a 10:1 THF/H₂O mixture).
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction vigorously for the specified time (typically 4-24 hours).
-
Scientist's Note: Reaction progress can be monitored by TLC or GC-MS. Electron-deficient halides tend to react faster than electron-rich ones.[14]
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Substrate Scope and Performance Data
The coupling of this compound is generally robust and tolerates a wide variety of functional groups on the coupling partner. Both electron-rich and electron-poor aryl and heteroaryl halides can be used effectively. Aryl chlorides, which are often cheaper and more readily available than bromides or iodides, are excellent substrates when used with modern catalyst systems.[13][15]
| Entry | Aryl Halide Partner | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | K₂CO₃ | 85 | 12 | >90 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 80 | 18 | ~85 |
| 3 | 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | 100 | 6 | ~88 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | 80 | 4 | >95 |
| 5 | Methyl 4-chlorobenzoate | Pd(OAc)₂ / XPhos | K₃PO₄ | 100 | 24 | ~80 |
Note: This table is a representative summary based on typical outcomes for similar Suzuki-Miyaura couplings found in the literature. Actual yields may vary depending on specific reaction conditions and substrate purity.[10][12][13][14]
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality. The use of an inert atmosphere is crucial to prevent catalyst decomposition.
-
Insufficient Hydrolysis: The presence of water is essential for the hydrolysis of the trifluoroborate. Ensure the solvent system contains an adequate amount of water.
-
Base Incompatibility: The choice of base can be critical. If one base gives poor results, screen others such as K₃PO₄ or K₂CO₃.
-
-
Formation of Side Products:
-
Homocoupling: The formation of biaryl products from the self-coupling of the aryl halide can indicate catalyst issues or reaction temperatures that are too high.
-
Protodeboronation: If the starting trifluoroborate is consumed but little product is formed, protodeboronation (replacement of the boron group with hydrogen) may be occurring. This can sometimes be mitigated by using a less aqueous solvent system or a different base.
-
Conclusion
This compound is a highly effective, stable, and convenient reagent for introducing the 3-acetylphenyl moiety via the Suzuki-Miyaura cross-coupling reaction. Its superior handling properties compared to traditional boronic acids make it an ideal choice for applications in drug discovery and process development, where reproducibility and reliability are paramount.[1][4] By selecting an appropriate palladium catalyst system and optimizing reaction conditions, this versatile building block can be coupled with a wide array of aryl and heteroaryl halides to generate complex molecular architectures with high efficiency.
References
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Chia, S. L. F., & Batey, R. A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. Available from: [Link]
-
Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Available from: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available from: [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available from: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available from: [Link]
-
Molander, G. A., & Tidwell, J. H. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. Available from: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available from: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. Available from: [Link]
-
Darses, S., & Genêt, J.-P. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. National Institutes of Health. Available from: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. Available from: [Link]
-
Molander, G. A. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. National Institutes of Health. Available from: [Link]
-
Dreher, S. D., et al. (2008). Nickel-catalyzed borylation of halides and pseudohalides with tetrahydroxydiboron [B2(OH)4]. SciSpace. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Nickel-Catalyzed Borylation of Halides and Pseudo-Halides with Tetrahydroxydiboron [B2(OH)4]. National Institutes of Health. Available from: [Link]
-
Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. Available from: [Link]
-
Kobe University Repository. (2023). The synthesis of carbon-substituted furoxans via radical-mediated pathway and further transformation to various nitrogen-contain. Available from: [Link]
-
Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. Available from: [Link]
-
Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Available from: [Link]
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- 12. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling with Potassium (3-acetylphenyl)trifluoroborate
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds.[1] While traditionally reliant on boronic acids and their esters, the field has progressively embraced potassium organotrifluoroborates (RBF₃K) as superior nucleophilic partners. These reagents present a compelling triad of advantages: exceptional stability, ease of handling, and precise stoichiometry.[2][3]
Unlike boronic acids, which can be difficult to purify and exist in equilibrium with their dehydrative trimeric boroxine form, potassium organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[2][3] This inherent stability simplifies storage, handling, and weighing, leading to more reproducible reaction outcomes.[3] Potassium (3-acetylphenyl)trifluoroborate is a prime example of a highly functionalized building block that leverages these benefits. The presence of a ketone moiety offers a versatile handle for subsequent synthetic transformations, making it an invaluable reagent for creating libraries of complex molecules and active pharmaceutical ingredients.
This guide provides an in-depth exploration of the palladium-catalyzed coupling of this compound, moving from mechanistic principles to practical, field-tested protocols for the research scientist.
The Reagent: Understanding this compound
This compound is a white, crystalline solid that is stable indefinitely under ambient conditions, a stark contrast to many of its boronic acid counterparts.[2][4] This stability is conferred by the tetracoordinate boron center, which protects the carbon-boron bond from premature degradation pathways such as protodeboronation.[5]
Preparation: The synthesis of organotrifluoroborates is a straightforward and high-yielding process, typically involving the treatment of a corresponding boronic acid with an aqueous solution of potassium hydrogen fluoride (KHF₂).[3][4][6] This conversion can also be performed on crude boronic acid generated in situ, obviating the need for purification of the often-unstable intermediate.[4]
Caption: General Synthesis of Potassium Organotrifluoroborates.
The Mechanism: A Slow-Release Strategy for Enhanced Coupling
The accepted mechanism for the Suzuki-Miyaura coupling involving organotrifluoroborates begins with the in situ hydrolysis of the stable RBF₃K salt to the corresponding boronic acid, RB(OH)₂.[3][7][8] This step is crucial and typically occurs under the basic conditions of the reaction. The boronic acid is the species that actively participates in the catalytic cycle. This "slow-release" of the active nucleophile into the reaction medium is highly advantageous, as it maintains a low steady-state concentration of the boronic acid, thereby minimizing common side reactions like oxidative homocoupling.[3][7]
Once formed, the boronic acid enters the canonical Suzuki-Miyaura catalytic cycle, which involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: Suzuki-Miyaura Catalytic Cycle with RBF₃K.
Application Notes: Designing a Robust Coupling Protocol
The success of the coupling reaction hinges on the rational selection of catalyst, ligand, base, and solvent. The ketone functionality in this compound is generally robust and compatible with a wide range of standard Suzuki-Miyaura conditions.
-
Catalyst & Ligand Selection: The choice of palladium source and ligand is dictated by the reactivity of the electrophile (the aryl halide).
-
For Aryl Iodides and Bromides: Standard catalysts like Pd(OAc)₂ or PdCl₂(dppf) often provide excellent results.[9][10]
-
For Aryl Chlorides: These less reactive substrates require more sophisticated catalytic systems to facilitate the challenging oxidative addition step. Bulky, electron-rich phosphine ligands such as RuPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, are highly effective and have revolutionized the coupling of aryl chlorides.[11][12][13]
-
-
Base: The base plays a critical role in activating the boronic acid for transmetalation. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[13][14] Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings, while potassium carbonate (K₂CO₃) is a good, cost-effective starting point for reactive substrates. The rate of trifluoroborate hydrolysis can also be influenced by the choice of base.[7][8]
-
Solvent System: A solvent system capable of accommodating both the organic substrates and inorganic salts is required. Protic conditions are necessary to facilitate the hydrolysis of the trifluoroborate.
General Experimental Workflow
A typical workflow involves careful setup under an inert atmosphere to protect the catalyst, followed by heating to drive the reaction to completion, and a standard aqueous work-up to isolate the product.
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- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 14. A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates [organic-chemistry.org]
The Strategic Application of Potassium (3-acetylphenyl)trifluoroborate in Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling with Aryl Chlorides
Introduction: The Ascendancy of Organotrifluoroborates in Modern Cross-Coupling
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl scaffolds prevalent in pharmaceuticals and functional materials. While boronic acids have traditionally been the workhorses of this transformation, their inherent limitations, such as potential instability and propensity for protodeboronation, have driven the exploration of more robust alternatives. Among these, potassium organotrifluoroborates have emerged as exceptionally valuable coupling partners.[1]
Potassium (3-acetylphenyl)trifluoroborate, the subject of this guide, offers the combined advantages of a stable, crystalline solid with a versatile acetyl handle for further synthetic elaboration. These trifluoroborate salts are generally stable to air and moisture, simplifying storage and handling compared to their boronic acid counterparts.[1] The tetracoordinate nature of the boron atom in organotrifluoroborates confers this enhanced stability, mitigating premature degradation and improving reaction stoichiometry.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions with challenging aryl chloride substrates.
Mechanistic Insights: The Catalytic Cycle and the Role of Key Reagents
The successful Suzuki-Miyaura coupling of this compound with aryl chlorides hinges on a finely tuned palladium-catalyzed cycle. A general understanding of this mechanism is crucial for rational troubleshooting and optimization.
The catalytic cycle, illustrated below, comprises three key stages: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Oxidative Addition: The cycle commences with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex. This is often the rate-limiting step, particularly with electron-rich or sterically hindered aryl chlorides, due to the strength of the C-Cl bond. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.
Transmetalation: The subsequent transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. For potassium organotrifluoroborates, this process is believed to proceed after the hydrolysis of the trifluoroborate to the corresponding boronic acid or a related boronate species in the presence of a base and water. The base plays a crucial role in activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic moiety to the palladium catalyst.
Reductive Elimination: The final step is the reductive elimination of the two coupled aryl groups from the palladium(II) complex, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Experimental Protocols: A Practical Guide
The following protocols are designed to serve as a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl chlorides. Optimization of specific parameters may be necessary for substrates with challenging electronic or steric properties.
Synthesis of this compound
Potassium aryltrifluoroborates are readily synthesized from the corresponding boronic acids.
Figure 2: Workflow for the synthesis of this compound.
Procedure:
-
To a solution of 3-acetylphenylboronic acid (1.0 equiv) in methanol, add an aqueous solution of potassium hydrogen fluoride (KHF2, 3.0 equiv).[1]
-
Stir the resulting mixture at room temperature for 1-2 hours.
-
The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold methanol.
-
Dry the solid under vacuum to yield this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is based on established methods for the coupling of potassium aryltrifluoroborates with aryl chlorides and has been shown to be effective for a wide range of substrates, including those bearing ketone functionalities.[2][3]
Materials:
-
This compound
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Toluene
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or reaction vial, add this compound (1.05 equiv), the aryl chloride (1.0 equiv), and potassium carbonate (3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and degassed water to the reaction mixture (typically a 10:1 to 5:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Reaction Optimization
The choice of catalyst, ligand, base, and solvent system can significantly impact the yield and reaction time. The following table provides a summary of common starting points for optimization based on literature for similar substrates.
| Parameter | Recommended Conditions | Rationale & Considerations |
| Palladium Precatalyst | Pd(OAc)2 (1-3 mol%) | Readily available and effective with appropriate ligands. |
| Ligand | SPhos, XPhos, RuPhos (2-6 mol%) | Bulky, electron-rich phosphines are crucial for the oxidative addition of aryl chlorides.[4] |
| Base | K2CO3, Cs2CO3, K3PO4 (2-3 equiv) | The base is essential for the activation of the trifluoroborate. Cs2CO3 is often more effective but also more expensive. |
| Solvent | Toluene/Water, Dioxane/Water (5:1 to 10:1) | The presence of water is necessary for the hydrolysis of the trifluoroborate. |
| Temperature | 80-110 °C | Higher temperatures are often required for the activation of the C-Cl bond. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inefficient oxidative addition- Incomplete hydrolysis of trifluoroborate- Catalyst decomposition | - Increase temperature.- Screen different bulky phosphine ligands (e.g., XPhos, RuPhos).- Ensure proper degassing of solvents.- Increase water content in the solvent mixture. |
| Protodeboronation | - Presence of excess water or strong base- Prolonged reaction time at high temperature | - Use a milder base (e.g., K3PO4).- Reduce the amount of water.- Monitor the reaction closely and stop when complete. |
| Homocoupling of Boron Reagent | - Presence of oxygen | - Ensure rigorous exclusion of air from the reaction setup. |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability and the presence of a synthetically useful acetyl group make it an attractive building block for drug discovery and materials science. By employing robust palladium catalyst systems with bulky, electron-rich phosphine ligands, and by carefully controlling the reaction conditions, researchers can effectively couple this trifluoroborate with a wide range of aryl chlorides to access complex molecular architectures. The protocols and guidelines presented herein provide a solid foundation for the successful application of this powerful synthetic tool.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. Organic letters, 10(9), 1795–1798. Available at: [Link]
-
Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura cross-coupling reactions of primary alkyltrifluoroborates with aryl chlorides. The Journal of organic chemistry, 74(9), 3626–3631. Available at: [Link]
-
Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Chemistry Portal. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 71(25), 9681–9686. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Organic Chemistry Portal. Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 8(10), 2031–2034. Available at: [Link]
-
Schuhmacher, A., Ryan, S. J., & Bode, J. W. (2020). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Research Collection. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros. Reddit. (2021, July 9). Available at: [Link]
-
Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. Available at: [Link]
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). 6 - Organic Syntheses Procedure. Organic Syntheses, 89, 184. Available at: [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of organic chemistry, 67(24), 8416–8423. Available at: [Link]
-
White Rose eTheses Online. (2017). Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds. Available at: [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 67(24), 8424–8429. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. ResearchGate. Available at: [Link]
-
Chen, J., & Ma, S. (2004). Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides. Organic letters, 6(3), 357–360. Available at: [Link]
-
Chen, J., & Ma, S. (2004). Palladium-Catalyzed Cross-Coupling of Stereospecific Potassium Cyclopropyl Trifluoroborates with Aryl Bromides. ResearchGate. Available at: [Link]
-
Al-Masum, M., & Kumar, D. (2005). Palladium on Carbon-Catalyzed Cross-Coupling of Aryl Halides with Potassium p -Tolyltrifluoroborate in Air. ResearchGate. Available at: [Link]
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- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of Potassium (3-acetylphenyl)trifluoroborate
Introduction: The Ascendancy of Organotrifluoroborates in Modern Cross-Coupling Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. While boronic acids have traditionally been the nucleophilic partners of choice, their inherent instability, propensity for protodeboronation, and tendency to form trimeric boroxines can present significant challenges in terms of handling, storage, and stoichiometry. Potassium organotrifluoroborate salts have emerged as superior alternatives, offering enhanced stability to air and moisture, which simplifies their handling and storage. These crystalline, free-flowing solids are readily prepared and can often be utilized in near-stoichiometric amounts, thereby improving the atom economy of the reaction.
The tetracoordinate nature of the boron atom in organotrifluoroborates, reinforced by strong boron-fluorine bonds, provides a protective mechanism against undesirable side reactions that are typical of trivalent organoboron compounds. This inherent stability allows for the manipulation of remote functional groups within the organotrifluoroborate structure while preserving the crucial carbon-boron bond. This application note provides
Introduction: The Significance of Biaryl Ketones and the Advancement of Organotrifluoroborates
An In-Depth Guide to the Synthesis of Biaryl Ketones via Suzuki-Miyaura Coupling with Potassium (3-acetylphenyl)trifluoroborate
Biaryl ketones are a pivotal structural motif in organic chemistry, serving as foundational scaffolds in a multitude of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis has long been a focus of methods development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, particularly for creating biaryl systems.
Traditionally, this reaction has relied on organoboronic acids and their ester derivatives. However, these reagents are often beset by challenges, including instability towards air and moisture, a propensity for protodeboronation, and the formation of cyclic trimeric anhydrides (boroxines) that can complicate reaction stoichiometry.[1][2] In recent years, potassium organotrifluoroborates (RBF₃K) have emerged as exceptionally stable and efficient alternatives.[1][3] These crystalline, free-flowing solids are remarkably stable to both air and moisture, simplifying their handling and storage and broadening the scope of compatible functional groups.[1][2][4][5]
This guide provides a detailed application protocol for the synthesis of biaryl ketones using this compound as a key coupling partner. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step experimental protocol, and discuss the scope and optimization of this powerful transformation.
The Mechanistic Advantage: Why Potassium Organotrifluoroborates Excel
The superior performance of potassium organotrifluoroborates in Suzuki-Miyaura couplings stems from their unique stability and activation mechanism. The tetracoordinate boron atom, strongly bonded to three electron-withdrawing fluorine atoms, renders the C-B bond significantly less susceptible to premature cleavage (protodeboronation) compared to their boronic acid counterparts.[3][6][7]
The organotrifluoroborate salt is not the active species in the catalytic cycle. Instead, it serves as a stable, solid precursor that, under the basic reaction conditions, slowly hydrolyzes to release the corresponding boronic acid in situ.[8] This "slow release" mechanism maintains a low, steady-state concentration of the highly reactive boronic acid, which minimizes undesirable side reactions like oxidative homocoupling.[8]
The overall catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organoboron species (generated in situ from the trifluoroborate salt) transfers its organic group to the palladium center, displacing the halide. This step requires activation by a base.[9]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired biaryl ketone product and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Application Notes & Protocol
This section provides a general, robust protocol for the coupling of this compound with a variety of aryl halides.
Materials & Equipment
-
Reagents: this compound, aryl halide (bromide or chloride), Palladium(II) acetate (Pd(OAc)₂), RuPhos ligand, Cesium carbonate (Cs₂CO₃), Dioxane (anhydrous), Deionized water.
-
Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stir bar, magnetic stir plate with heating, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup, silica gel for column chromatography.
Reaction Workflow Diagram
Caption: Step-by-step experimental workflow for biaryl ketone synthesis.
Detailed Step-by-Step Protocol
Note: This reaction should be performed under an inert atmosphere to prevent catalyst degradation.
-
Vessel Preparation: Place an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Charging Solids: To the flask, add this compound (1.05 eq.), the aryl halide (1.0 eq.), cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.), RuPhos (0.02-0.04 eq.), and palladium(II) acetate (Pd(OAc)₂, 0.01-0.02 eq.).
-
Causality Insight: RuPhos is a sterically bulky, electron-rich phosphine ligand that promotes the crucial oxidative addition step, especially with less reactive aryl chlorides, and facilitates the reductive elimination.[3][4] Cesium carbonate is a highly effective base for activating the trifluoroborate.[10]
-
-
Solvent Addition: Degas anhydrous dioxane and deionized water separately by bubbling argon through them for 15-20 minutes. Add the degassed dioxane followed by the water to the reaction flask via syringe to create a 10:1 dioxane/H₂O mixture (final concentration of aryl halide ~0.2 M).
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 85-100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS if desired.
-
Reaction Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature. Dilute the mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl ketone.
Data Summary: Reaction Optimization and Substrate Scope
The versatility of this method allows for the successful coupling of this compound with a wide range of aryl halides. The following tables summarize typical reaction parameters and demonstrate the substrate scope.
Table 1: Typical Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (1-2 mol%) | A reliable and common Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Ligand | RuPhos (2-4 mol%) | Highly effective for coupling challenging substrates, including electron-rich and sterically hindered aryl chlorides.[5][6] |
| Base | Cs₂CO₃ (2-3 equiv.) | Strong, soluble base that effectively promotes the hydrolysis of the trifluoroborate and facilitates transmetalation.[10][11] |
| Solvent System | Dioxane/H₂O (10:1) | Provides a good balance of polarity for dissolving both organic and inorganic reagents. Water is essential for hydrolysis.[4] |
| Temperature | 85 - 100 °C | Sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition step with aryl chlorides. |
Table 2: Representative Substrate Scope (Yields are illustrative and based on typical outcomes reported in the literature for similar Suzuki-Miyaura couplings involving functionalized organotrifluoroborates)
| Aryl Halide Partner (Ar-X) | Product | Typical Yield (%) | Notes |
| 4-Bromobenzonitrile | 3-(4-cyanophenyl)acetophenone | 85-95% | Electron-poor aryl bromides are highly reactive. |
| 4-Chloroanisole | 3-(4-methoxyphenyl)acetophenone | 75-85% | Demonstrates successful coupling with electron-rich aryl chlorides.[4] |
| 2-Bromopyridine | 3-(pyridin-2-yl)acetophenone | 70-80% | Heteroaryl halides are well-tolerated coupling partners.[6][7] |
| 1-Bromo-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)acetophenone | 80-90% | Tolerates strongly electron-withdrawing groups. |
| 2-Bromomesitylene | 3-(mesityl)acetophenone | 60-75% | Sterically hindered substrates can be coupled effectively, though may require slightly higher catalyst loading or longer reaction times. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd degradation).2. Insufficiently anhydrous/degassed solvent.3. Ineffective base. | 1. Ensure a proper inert atmosphere; use a fresh bottle of catalyst/ligand.2. Use freshly distilled or purchased anhydrous solvents and degas thoroughly.3. Use a fresh, dry batch of Cs₂CO₃; ensure it is finely powdered. |
| Formation of Homocoupled Byproduct | Presence of oxygen leading to oxidative homocoupling of the boronic acid intermediate. | Improve inert atmosphere technique (e.g., use a glovebox for setup, ensure positive pressure of argon/nitrogen). |
| Protodeboronation (formation of Acetophenone) | 1. Excess water or acidic impurities.2. Prolonged reaction time at high temperature. | 1. Use the recommended solvent ratio; ensure all reagents are neutral.2. Monitor the reaction and stop it once the starting material is consumed. |
Conclusion
The use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions represents a highly efficient, reliable, and user-friendly method for the synthesis of functionalized biaryl ketones. The exceptional stability and handling properties of the trifluoroborate salt, combined with a robust catalytic system, allow for a broad substrate scope that includes challenging aryl chlorides and various functional groups. This protocol provides researchers, scientists, and drug development professionals with a powerful and practical tool for accessing valuable biaryl ketone structures.
References
- Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. Benchchem.
- Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides.
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenol
- Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides.
- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. ACS Publications (The Journal of Organic Chemistry).
- Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.
- Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling.
- Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. ACS Publications (The Journal of Organic Chemistry).
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. ACS Publications (The Journal of Organic Chemistry).
- Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.
- General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluorobor
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- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
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- 11. pubs.acs.org [pubs.acs.org]
The Strategic Application of Potassium (3-acetylphenyl)trifluoroborate in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Ascendancy of Organotrifluoroborates in Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of molecular scaffolds that offer both stability and versatile reactivity is paramount. Potassium organotrifluoroborates have emerged as a superior class of reagents, addressing many of the inherent limitations of their boronic acid and ester counterparts.[1][2][3] Their remarkable stability to air and moisture simplifies handling and storage, a critical advantage in the high-throughput screening and iterative optimization phases of drug development.[1][2] This guide focuses on a particularly valuable building block, Potassium (3-acetylphenyl)trifluoroborate, and its strategic application in the synthesis of biologically active molecules. The presence of the acetyl moiety provides a key functional handle for further chemical elaboration, making it a highly versatile intermediate in the construction of complex molecular architectures.
This compound distinguishes itself through several key attributes:
-
Enhanced Stability: As crystalline, free-flowing solids, these trifluoroborate salts are significantly more stable than the corresponding boronic acids, which are prone to dehydration and protodeboronation.[1][2] This stability translates to improved reproducibility in synthetic protocols.
-
Stoichiometric Precision: Their stability allows for more precise stoichiometric control in reactions, minimizing the need for excess reagent and simplifying purification.
-
Broad Reaction Scope: this compound is a competent coupling partner in a wide array of Suzuki-Miyaura cross-coupling reactions, readily participating in the formation of carbon-carbon bonds with a diverse range of aryl and heteroaryl halides.[4][5]
-
Functional Group Tolerance: The conditions typically employed for reactions involving potassium organotrifluoroborates are mild and tolerate a variety of sensitive functional groups, a crucial feature in the synthesis of complex, polyfunctional drug candidates.[6]
This document provides a comprehensive overview of the synthesis and application of this compound, complete with detailed protocols and insights into its utility in medicinal chemistry.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is readily achievable from commercially available starting materials. The following protocol is adapted from established methods for the preparation of potassium aryltrifluoroborates from aryl halides.[7][8]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol:
Materials:
-
3-Bromoacetophenone
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromoacetophenone (1 equivalent). Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.1 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Formation of the Trifluoroborate Salt: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of potassium hydrogen fluoride (4 equivalents). Stir vigorously for 2 hours at room temperature.
-
Work-up and Isolation: Dilute the reaction mixture with diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/diethyl ether) to yield this compound as a white crystalline solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound in medicinal chemistry is as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a cornerstone of modern drug discovery, enabling the efficient construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in a vast number of marketed drugs.[4][5]
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Suzuki-Miyaura cross-coupling workflow.
General Protocol for Suzuki-Miyaura Cross-Coupling:
Materials:
-
This compound (1.1 equivalents)
-
Aryl or heteroaryl halide (1 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., toluene/water, 10:1)
Procedure:
-
Reaction Setup: In a Schlenk tube, combine this compound, the aryl or heteroaryl halide, and the base.
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the Schlenk tube.
-
Solvent Addition and Degassing: Add the solvent system to the Schlenk tube. Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel.
| Component | Examples | Typical Loading |
| Aryl/Heteroaryl Halide | 4-Bromopyridine, 2-Chlorobenzonitrile, 5-Iodoindole | 1.0 equivalent |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 2-5 mol% |
| Ligand | SPhos, XPhos, RuPhos | 4-10 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | 0.1 - 0.5 M |
Application Note: Synthesis of Kinase Inhibitors
The 3-acetylphenyl motif is a valuable pharmacophore found in a number of kinase inhibitors. Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The following case study illustrates the potential utility of this compound in the synthesis of a kinase inhibitor scaffold.
Case Study: Synthesis of a 3-((3-acetylphenyl)amino)-1,2,6-thiadiazinone Scaffold
A recent study detailed the synthesis of novel 1,2,6-thiadiazinone kinase inhibitors.[9] One of the key intermediates, 3-((3-acetylphenyl)amino)-5-chloro-4H-1,2,6-thiadiazin-4-one, was further elaborated via a Suzuki-Miyaura coupling to afford the final bioactive compounds.[9] While the original synthesis utilized 1-(3-aminophenyl)ethan-1-one, a retrosynthetic analysis reveals that this compound could be a highly effective building block in an alternative synthetic route, offering advantages in terms of stability and handling.
Proposed Retrosynthetic Approach:
Caption: Retrosynthesis of a kinase inhibitor scaffold.
This proposed route highlights how this compound can be strategically employed to introduce the key 3-acetylphenyl moiety in a convergent and efficient manner. The mild conditions of the Suzuki-Miyaura coupling are compatible with the heterocyclic core, demonstrating the broad applicability of this reagent in the synthesis of complex, biologically active molecules.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its inherent stability, ease of handling, and broad reactivity in Suzuki-Miyaura cross-coupling reactions make it an ideal reagent for the synthesis of complex drug candidates. The presence of the acetyl group provides a convenient handle for further functionalization, enabling the rapid exploration of structure-activity relationships. As the demand for efficient and robust synthetic methodologies in drug discovery continues to grow, the strategic application of well-designed organotrifluoroborate reagents like this compound will undoubtedly play an increasingly important role.
References
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Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Molander, G. A., & Figueroa, R. (2006). Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Organic Letters, 8(4), 757–760. [Link]
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Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Tyagi, V., Ali, M. A., & Kumar, S. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. Journal of the Iranian Chemical Society, 13(12), 2239–2244. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). A convenient preparation of potassium 2-phenethyltrifluoroborate and its use in the suzuki-miyaura cross-coupling reaction with 4-bromoacetophenone. Organic Syntheses, 79, 186. [Link]
-
Pearson, D. E., Pope, H. W., Hargrove, W. W., & Stamper, W. E. (1959). A study of the halogenation of acetophenone. The Journal of Organic Chemistry, 24(10), 1545–1548. [Link]
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
-
Thomas, S., & Aggarwal, V. K. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 49(11), 1896–1899. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(7), 455-460. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 131(51), 18442–18447. [Link]
-
Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). One-pot synthesis of tetrabutylammonium trifluoroborates from boronic acids. Organic Syntheses, 88, 232. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct conversion of carboxylic acids to potassium acyltrifluoroborates: a catalytic protocol for the synthesis of ketones. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]
-
Hawkins, B. C., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(16), 4983. [Link]
-
Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature, 637(8000), 700-707. [Link]
-
Molander, G. A., & Gormisky, P. E. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 76(18), 7481–7488. [Link]
-
Hofman, J., et al. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular Cancer Therapeutics, 16(9), 1831–1842. [Link]
-
Miao, Y., & Christopoulos, A. (2016). Novel Allosteric Modulators of G Protein-coupled Receptors. Annual Review of Pharmacology and Toxicology, 56, 403–421. [Link]
-
Slosky, L. M., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. Research Square. [Link]
-
PubChem. (n.d.). Potassium (3-Bromophenyl)trifluoroborate. Retrieved from [Link]
- Sun, D., et al. (2025).
-
Frontiers Media. (n.d.). Molecular Modulators of GPCRs Signal Transduction. Retrieved from [Link]
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- 3. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
Application Notes & Protocols for Researchers and Drug Development Professionals
An In-Depth Guide to the Application of Potassium (3-acetylphenyl)trifluoroborate
Introduction: The Ascendancy of Potassium Organotrifluoroborates in Modern Synthesis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the demand for robust, reliable, and functional-group-tolerant reagents is paramount. For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, yet its traditional reliance on boronic acids and esters has presented challenges related to stability, purification, and stoichiometry.[1] Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, offering remarkable stability to both air and moisture, which allows them to be handled as bench-stable crystalline solids.[1][2][3][4][5][6]
This stability is conferred by the tetracoordinate nature of the boron atom, which effectively "protects" the carbon-boron bond from common degradation pathways like protodeboronation until it is activated under the catalytic conditions of the cross-coupling reaction.[3] This unique feature permits the presence of a vast array of functional groups within the organotrifluoroborate structure, making them ideal for late-stage functionalization in the synthesis of complex molecules.[2][3][5]
This guide focuses specifically on This compound , a reagent that embodies the advantages of this compound class. The presence of a meta-substituted acetyl group (a ketone) provides a valuable scaffold for further chemical elaboration and serves as an excellent internal test case for evaluating functional group tolerance under various Suzuki-Miyaura cross-coupling conditions. We will explore the compatibility of this reagent with a diverse range of functionalities, provide detailed experimental protocols, and explain the mechanistic rationale behind its broad applicability.
Core Principle: Understanding Functional Group Tolerance
The exceptional utility of this compound stems from its high tolerance for other chemical functionalities, both within its own structure (the acetyl group) and on the electrophilic coupling partner. This tolerance is not absolute and is highly dependent on the chosen reaction conditions—namely the catalyst, ligand, base, and solvent system.
The acetyl group, a moderately electron-withdrawing ketone, is generally robust and does not interfere with the Suzuki-Miyaura catalytic cycle. Ketones are well-tolerated in cross-coupling reactions, making this reagent a versatile building block.[7][8] The key to maximizing success is to select conditions that facilitate the desired C-C bond formation while preserving the integrity of all functional groups present.
Visualizing the Suzuki-Miyaura Catalytic Cycle
To understand the functional group tolerance, it is essential to visualize the core catalytic cycle. The reaction proceeds through three fundamental steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the trifluoroborate to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of base is critical for activating the trifluoroborate for the transmetalation step.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note: A Comprehensive Overview of Functional Group Compatibility
The following table summarizes the compatibility of this compound with various functional groups present on the aryl or heteroaryl halide coupling partner. The data is synthesized from established literature on organotrifluoroborate couplings.[7][8][9]
| Functional Group Class | Example on Coupling Partner | Compatibility | Typical Conditions & Notes |
| Ketones & Aldehydes | 4-Bromobenzaldehyde | Excellent | Generally stable. Aldehydes may be sensitive to very strong bases or prolonged heating, but standard conditions are well-tolerated.[7][8] |
| Esters & Amides | Methyl 4-bromobenzoate | Excellent | Highly compatible. These groups are robust under most Suzuki-Miyaura conditions.[7] |
| Nitriles | 4-Bromobenzonitrile | Excellent | The nitrile group is inert to the catalytic cycle and a common substituent in these reactions.[7][8] |
| Ethers | 4-Bromoanisole | Excellent | Electron-donating groups like ethers are well-tolerated. |
| Halogens | 1-Bromo-4-chlorobenzene | Good | Orthogonal reactivity is possible. Couplings typically occur at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent reactions. |
| Nitro Groups | 1-Bromo-4-nitrobenzene | Moderate | The nitro group is tolerated, but can sometimes be reduced to an aniline depending on the catalyst, ligand, and solvent choice.[8] Careful condition screening is advised. |
| Silyl Ethers | (4-Bromophenoxy)(tert-butyl)dimethylsilane | Good | Protecting groups like TBDMS and TMS are generally stable, though a fluoride source (from BF₃K) is present.[9] The reaction is typically faster than desilylation. |
| Heterocycles | 2-Bromopyridine, 3-Bromothiophene | Excellent | Couplings with heteroaryl halides are highly effective, demonstrating broad utility in medicinal chemistry.[10] |
| Alkenes & Alkynes | 4-Bromostyrene | Excellent | Unsaturated bonds are compatible; no interference or side reactions like β-hydride elimination are typically observed.[7] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for representative cross-coupling reactions.
Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol describes a general and reliable method for coupling this compound with an electron-neutral aryl bromide, 4-bromoacetophenone, to demonstrate the tolerance of two distinct ketone functionalities.
Materials and Reagents:
| Reagent | Formula | MW | Amount | Mmol | Equiv. |
| This compound | C₉H₈BF₃KO | 228.07 | 137 mg | 0.60 | 1.2 |
| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 100 mg | 0.50 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | 2.2 mg | 0.01 | 0.02 |
| RuPhos | C₃₀H₄₅OP | 460.65 | 9.2 mg | 0.02 | 0.04 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 207 mg | 1.50 | 3.0 |
| Toluene | C₇H₈ | - | 4.0 mL | - | - |
| Water (degassed) | H₂O | - | 1.0 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (137 mg), 4-bromoacetophenone (100 mg), Palladium(II) Acetate (2.2 mg), RuPhos (9.2 mg), and Potassium Carbonate (207 mg).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (4.0 mL) and degassed water (1.0 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 85 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Experimental Workflow
Caption: A standard workflow for Suzuki-Miyaura cross-coupling reactions.
Protocol 2: Advanced Coupling with a Less Reactive Aryl Chloride
This protocol is adapted for less reactive electrophiles like aryl chlorides, which often require more active catalyst systems and higher temperatures.[8][11]
Materials and Reagents:
| Reagent | Formula | MW | Amount | Mmol | Equiv. |
| This compound | C₉H₈BF₃KO | 228.07 | 148 mg | 0.65 | 1.3 |
| 4-Chlorobenzonitrile | C₇H₄ClN | 137.57 | 69 mg | 0.50 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | 4.5 mg | 0.02 | 0.04 |
| XPhos | C₃₃H₄₇P | 486.7 | 19.5 mg | 0.04 | 0.08 |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 489 mg | 1.50 | 3.0 |
| Cyclopentyl methyl ether (CPME) | C₆H₁₂O | - | 4.0 mL | - | - |
| Water (degassed) | H₂O | - | 0.4 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried vial, combine this compound (148 mg), 4-chlorobenzonitrile (69 mg), Pd(OAc)₂ (4.5 mg), XPhos (19.5 mg), and Cesium Carbonate (489 mg).
-
Atmosphere Exchange: Seal the vial with a cap containing a PTFE septum and purge with an inert atmosphere.
-
Solvent Addition: Add degassed CPME (4.0 mL) and degassed water (0.4 mL).
-
Reaction Execution: Place the vial in a preheated aluminum block at 100 °C and stir for 24 hours.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1. The use of a more robust phosphine ligand like XPhos is crucial for activating the less reactive C-Cl bond.[3]
Conclusion and Future Outlook
This compound stands out as a highly versatile and robust building block for Suzuki-Miyaura cross-coupling reactions. Its inherent stability, coupled with the inert nature of the acetyl group under standard catalytic conditions, provides chemists with a reliable tool for constructing complex molecular architectures. The protocols and data presented herein demonstrate its broad functional group tolerance, enabling its use in intricate synthetic pathways where protecting group manipulations are undesirable. As the demand for efficient and atom-economical synthetic methods continues to grow, the application of highly functionalized organotrifluoroborates like the one detailed in this guide will undoubtedly become even more widespread in both academic research and industrial drug development.
References
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., Katona, B. W., & Machrouhi, F. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]
-
Dreher, S. D., Lim, Y.-H., Sandrock, D. L., & Molander, G. A. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of Organic Chemistry, 73(18), 7341-7344. [Link]
-
Schumacher, A., Ryan, S. J., & Bode, J. W. (2020). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition, 60(7), 3499-3504. [Link]
-
Miyaura, N. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987–8991. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-24. [Link]
-
Organic Chemistry Portal. Synthesis of alkyltrifluoroborates. [Link]
-
Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Organic Chemistry Portal. Synthesis of alkynyltrifluoroborates. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
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Guide to the Large-Scale Synthesis and Application of Potassium (3-acetylphenyl)trifluoroborate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the synthesis and application of Potassium (3-acetylphenyl)trifluoroborate, a highly stable and versatile organoboron reagent. With a focus on large-scale operations pertinent to pharmaceutical and chemical industries, this note details field-proven protocols, explains the underlying chemical principles, and addresses critical safety and handling considerations. We present a detailed methodology for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex molecules.
Introduction: The Strategic Advantage of Potassium Organotrifluoroborates
In the landscape of synthetic chemistry, particularly within drug discovery and development, the formation of carbon-carbon bonds is a fundamental process. For decades, the Suzuki-Miyaura cross-coupling reaction has been a preeminent tool for this purpose. However, traditional organoboron reagents like boronic acids and esters present significant challenges in large-scale applications, including instability towards air and moisture, difficult purification, and uncertain stoichiometry.[1]
Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent these issues.[1] These crystalline, monomeric solids are exceptionally stable to air and moisture, allowing for indefinite storage and easier handling, which is a critical advantage in industrial settings.[2][3] Their enhanced stability also prevents common side reactions like protodeboronation, often leading to cleaner reactions and higher yields with near-stoichiometric amounts of the reagent.[4]
This compound is a particularly valuable building block, providing a straightforward route to introduce the 3-acetylphenyl moiety into complex molecular architectures. This functional group is a common feature in pharmacologically active compounds, making this reagent highly relevant for the synthesis of diaryl ketones and other key intermediates.[5][6][7]
Large-Scale Synthesis of this compound
The preparation of potassium organotrifluoroborates is typically a robust and scalable process, proceeding from the corresponding boronic acid. The conversion is straightforward, relying on the reaction with inexpensive and readily available potassium hydrogen fluoride (KHF₂).[2][4][8]
Synthesis Protocol
This protocol outlines the synthesis of this compound from (3-acetylphenyl)boronic acid.
Step 1: Precursor Preparation The starting material, (3-acetylphenyl)boronic acid, can be synthesized via several established methods, such as the Miyaura borylation of 3'-bromoacetophenone or through the reaction of a Grignard reagent derived from 3'-bromoacetophenone with a trialkyl borate.[9][10] Ensuring the purity of the boronic acid precursor is critical for a high-yielding conversion to the trifluoroborate salt.
Step 2: Conversion to Trifluoroborate Salt
-
Charging the Reactor: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge (3-acetylphenyl)boronic acid (1.0 equiv) and methanol. Stir until a homogenous solution is achieved.
-
Cooling: Cool the solution to approximately 5°C using an ice-water bath.
-
Addition of KHF₂: Prepare a solution of potassium hydrogen fluoride (KHF₂, ~3.0 equiv) in water. Add this solution portion-wise to the cooled boronic acid solution over 10-15 minutes. A thick white slurry will form.[11]
-
Reaction and Isolation: Remove the cooling bath and allow the mixture to stir at ambient temperature for 20-30 minutes.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove methanol and water. To ensure complete removal of water, perform azeotropic distillation with acetonitrile.[11]
-
Crystallization & Drying: Add fresh acetonitrile to the solid residue and heat the mixture to reflux for 60-90 minutes to facilitate crystallization. Cool the mixture slowly to room temperature.
-
Filtration: Collect the crystalline solid by filtration, wash with cold acetonitrile, and dry under vacuum at an elevated temperature (e.g., 90°C) to yield pure this compound.[11]
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Reagent Table for Large-Scale Synthesis
| Reagent | Molar Equiv. | Molecular Wt. | Quantity (for 1 kg product) | Purpose |
| (3-acetylphenyl)boronic acid | 1.0 | 163.97 g/mol | 732 g | Starting Material |
| Potassium Hydrogen Fluoride (KHF₂) | 3.0 | 78.10 g/mol | 1048 g | Fluorinating Agent |
| Methanol | - | 32.04 g/mol | ~3.7 L | Solvent |
| Water | - | 18.02 g/mol | ~4.5 L | Solvent for KHF₂ |
| Acetonitrile | - | 41.05 g/mol | ~13.5 L | Azeotroping & Crystallization |
Application Protocol: Large-Scale Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura reaction to form biaryl or aryl-ketone structures.[6] The following protocol details the synthesis of 1-(4'-methoxy-[1,1'-biphenyl]-3-yl)ethan-1-one.
Detailed Experimental Protocol
Reaction: this compound + 4-Bromoanisole → 1-(4'-methoxy-[1,1'-biphenyl]-3-yl)ethan-1-one
1. Reactor Setup:
-
Ensure a glass-lined or stainless steel reactor is clean, dry, and equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Inert the reactor by purging with nitrogen for at least 30 minutes.
2. Reagent Charging Sequence:
-
Under a positive pressure of nitrogen, charge the reactor with this compound (1.0 equiv), 4-bromoanisole (1.05 equiv), and the base, cesium carbonate (Cs₂CO₃, 3.0 equiv).[8]
-
Add the palladium catalyst, such as PdCl₂ (0.02 equiv), and the phosphine ligand, triphenylphosphine (PPh₃, 0.06 equiv). The choice of a more advanced, sterically hindered ligand like SPhos or XPhos can often improve reaction efficiency and lower catalyst loading, which is highly desirable at scale.[4][12]
-
Add the solvent system, typically a mixture of THF and water (e.g., 9:1 v/v).[8]
3. Reaction Execution:
-
With stirring, heat the reaction mixture to reflux (approximately 65-70°C for THF).
-
Maintain the temperature and monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting materials are consumed (typically 12-24 hours).
4. Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate or toluene) to the reactor. Stir vigorously, then allow the layers to separate.
-
Drain the aqueous layer. Wash the organic layer with brine.
-
Filter the organic layer through a pad of celite to remove palladium residues.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
5. Purification:
-
For large-scale purification, crystallization is the preferred method. Dissolve the crude solid in a minimal amount of a hot solvent (e.g., isopropanol or ethanol) and allow it to cool slowly.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Suzuki-Miyaura Catalytic Cycle Mechanism
The reaction proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.[13] The organotrifluoroborate does not enter the cycle directly; it first hydrolyzes in the basic aqueous medium to the corresponding boronic acid, which is the active species in the transmetalation step.[14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Reaction Data
| Parameter | Value |
| Scale | 1.0 kg this compound |
| Co-reactant | 0.88 kg 4-Bromoanisole |
| Catalyst | 26 g PdCl₂ |
| Ligand | 74 g PPh₃ |
| Base | 4.38 kg Cs₂CO₃ |
| Solvent | 20 L THF, 2 L Water |
| Reaction Time | 18 hours |
| Product Yield (Isolated) | ~85-95% |
| Product Purity (HPLC) | >99% |
Safety, Handling, and Storage
While potassium organotrifluoroborates are significantly more stable than their boronic acid counterparts, proper safety protocols are mandatory for large-scale operations.
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[15][16] For large-scale charging of powders, respiratory protection (e.g., a P2 or N95 respirator) is recommended to avoid inhalation of dust.[16]
-
Engineering Controls: All operations should be conducted in a well-ventilated area or a walk-in fume hood.[17][18] Facilities must be equipped with safety showers and eyewash stations.[17]
-
Handling: Avoid creating dust.[17] Use proper grounding techniques when transferring large quantities of solvents to prevent static discharge.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[16][17][18] Its stability to air and moisture simplifies storage requirements compared to other organoboron reagents.[2][15]
Hazard Summary
| Hazard Type | Statement |
| Health Hazards | Causes skin and serious eye irritation. May be harmful if swallowed or inhaled.[15][16] |
| Precautionary | Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling. IF IN EYES: Rinse cautiously with water for several minutes.[16] |
| Fire/Explosion | Not considered a significant fire hazard, but organic dusts can be explosive under certain conditions. Solvents used (e.g., THF) are highly flammable. |
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Low Yield | - Inactive catalyst (Pd(0) oxidized).- Insufficient base or poor mixing.- Low reaction temperature. | - Ensure a robust inert atmosphere.- Use a pre-catalyst or screen different ligand/catalyst systems.[12]- Ensure efficient stirring and verify base quality.- Confirm internal reaction temperature is at the target. |
| Protodeboronation Side Product | - Presence of excess water or acidic impurities.- Prolonged reaction at high temperature. | - Use anhydrous solvents where appropriate for the solvent system.- Ensure the base is sufficient to maintain pH.- Optimize reaction time; do not run significantly longer than needed.[14] |
| Homocoupling of Aryl Halide | - Presence of oxygen.- Catalyst degradation. | - Maintain a strict inert atmosphere throughout the process.- Consider a more stable catalyst system or add fresh catalyst if the reaction stalls. |
| Difficult Purification | - Impure starting materials.- Formation of closely-related impurities. | - Recrystallize starting materials before use.- Optimize crystallization solvent system for the final product to improve impurity rejection. |
Conclusion
This compound is an exemplary modern reagent that offers significant practical and chemical advantages for large-scale synthesis. Its high stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for chemists in the pharmaceutical and fine chemical industries. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers and development professionals can confidently and efficiently deploy this reagent to construct complex molecular targets at scale.
References
- American Chemical Society. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction.
- Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Benchchem. (n.d.). Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide.
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
- Wang, X., et al. (2013). Palladium-Catalyzed Addition of Potassium Aryltrifluoroborates to Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones, Diketone Compounds, and 2-Arylbenzo[b]furans. The Journal of Organic Chemistry.
- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry.
- Molander, G. A., & Figueroa, R. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry.
- Dreher, S. D., et al. (2014). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Potassium tetrafluoroborate.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research.
- Benchchem. (n.d.). This compound.
- Sigma-Aldrich. (2024). Safety Data Sheet - Vinyltrifluoroboric acid potassium salt.
- Washington Mills. (2023). Potassium Fluoroborate KBF4 - Safety Data Sheet.
- ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
- Nave, S., et al. (2012). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides. Organic Letters.
- Fisher Scientific. (2021). Safety Data Sheet - Potassium ethyltrifluoroborate.
- Bode, J. W., et al. (2022). Synthesis and reactions of potassium acyltrifluoroborates (KATs) and trifluoroborate iminiums (TIMs). ETH Research Collection.
- Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis.
- Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
- Olivi, N., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters.
- ResearchGate. (n.d.). Strategies for the synthesis of diaryl ketones.
- Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis.
- Bode, J. W., et al. (2020). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition.
- da Silva, F. A., et al. (2013). Toxicological Investigation and Antinociceptive Property of Potassium Thiophene-3-Trifluoroborate. Molecules.
- ResearchGate. (n.d.). Synthesis of potassium acyltrifluoroborates (KATs) from KAT transfer reagent.
- Nicewicz, D. A., et al. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts.
- Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Pure and Applied Chemistry.
- Organic Syntheses. (n.d.). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE.
- Request PDF. (n.d.). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry.
- Bio-Rad. (n.d.). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry.
- Google Patents. (n.d.). CN102060867A - Method for preparing potassium trifluoroborate series compounds.
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"photoredox catalysis with potassium trifluoroborates"
An In-Depth Guide to Photoredox Catalysis with Potassium Organotrifluoroborates: Principles, Protocols, and Applications
Introduction: A New Paradigm in Radical Chemistry
Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, offering mild and efficient pathways to construct complex molecules. This approach harnesses the energy of visible light to generate highly reactive radical intermediates from stable precursors. Among the diverse array of radical sources, potassium organotrifluoroborates (R-BF₃K) have garnered significant attention as exceptionally versatile and user-friendly reagents.
Potassium organotrifluoroborates are air- and moisture-stable, crystalline solids that are easy to handle and can be stored indefinitely without special precautions.[1][2][3] This remarkable stability, coupled with their ability to serve as clean and efficient radical precursors under oxidative conditions, positions them as superior alternatives to many traditional organoboron reagents or sensitive organometallics.[4][5] Their utility spans a wide range of transformations, including C-C, C-N, and C-O bond formations.[6]
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to explain the fundamental principles driving these reactions, offers practical guidance for experimental design, and provides detailed, field-proven protocols for key synthetic applications.
Part 1: Fundamental Principles & Mechanistic Insights
A deep understanding of the underlying mechanism is critical for successful reaction design, optimization, and troubleshooting. The engagement of potassium trifluoroborates in photoredox catalysis is predicated on their ability to undergo single-electron transfer (SET) upon interaction with an excited-state photocatalyst.
Why Potassium Organotrifluoroborates? The Causality of Choice
The widespread adoption of R-BF₃K salts stems from a combination of practical and chemical advantages:
-
Exceptional Stability: Unlike boronic acids, which can be prone to decomposition via protodeboronation or formation of boroxines, potassium trifluoroborates are robust, crystalline solids.[1][2] This stability allows them to be carried through multiple synthetic steps.[1]
-
Ease of Synthesis and Handling: They are readily prepared from a variety of precursors, most commonly by treating the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[1][7] One-pot procedures from organometallics are also well-established, avoiding the isolation of sensitive intermediates.[2][7]
-
Efficient Radical Generation: Upon single-electron oxidation by an excited photocatalyst, they cleanly fragment to generate a carbon-centered radical and BF₃. This process is highly efficient and avoids the harsh conditions or stoichiometric oxidants required by other methods.[5][6]
-
Broad Functional Group Tolerance: The mild conditions of photoredox catalysis, combined with the inherent stability of the trifluoroborate moiety, allow for excellent compatibility with a wide range of sensitive functional groups.[3]
The Core Mechanism: The Oxidative Quenching Cycle
Most photoredox reactions involving potassium trifluoroborates proceed through an oxidative quenching cycle. The photocatalyst (PC) absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (PC*). This excited state is a potent oxidant capable of accepting a single electron from the electron-rich trifluoroborate salt. This SET event generates the desired carbon-centered radical (R•), boron trifluoride (BF₃), and the reduced form of the photocatalyst (PC•⁻). The reduced photocatalyst can then engage in a subsequent redox event to turn over the catalytic cycle.
Caption: General mechanism of the oxidative quenching cycle.
Synergistic Power: Photoredox/Nickel Dual Catalysis
One of the most powerful strategies to emerge from this chemistry is the combination of photoredox catalysis with transition metal catalysis, particularly with nickel.[6] This dual catalytic system enables challenging cross-coupling reactions, such as the formation of C(sp³)–C(sp²) bonds between alkyl radicals and aryl halides.[8][9]
In this synergistic cycle, the photoredox component is solely responsible for generating the alkyl radical from the trifluoroborate. This radical is then intercepted by a low-valent nickel complex (typically Ni(0) or Ni(I)) in the second catalytic cycle. This step, formally a single-electron transmetalation, generates a high-valent Ni(III) intermediate.[6] This intermediate then undergoes reductive elimination to form the desired C-C bond and regenerate the active Ni catalyst. This approach circumvents the high activation barriers associated with traditional two-electron transmetalation pathways involving alkylboron reagents.[10]
Caption: Simplified mechanism for Photoredox/Nickel Dual Catalysis.
Part 2: Practical Considerations & Reaction Design
Careful selection of reaction components is paramount for achieving high efficiency and reproducibility.
Choosing the Right Tools for the Job
| Component | Key Considerations & Examples | Rationale |
| Photocatalyst | Iridium Complexes: Ir[dF(CF₃)ppy]₂(bpy)PF₆ (high oxidizing power).[10] Ruthenium Complexes: Ru(bpy)₃Cl₂ (classic, less oxidizing).[11] Organic Dyes: 4CzIPN, Eosin Y, Acridinium salts (metal-free, cost-effective alternatives).[6][12][13] | The photocatalyst's excited-state reduction potential must be sufficient to oxidize the chosen potassium trifluoroborate. Organic dyes are becoming increasingly popular as sustainable alternatives to precious metal catalysts.[12] |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), 1,4-Dioxane, Acetone. | The solvent must dissolve all components and be stable to the reaction conditions. It is critical to use degassed solvents (e.g., via freeze-pump-thaw or sparging with an inert gas) as dissolved oxygen can quench the catalyst's excited state. |
| Light Source | Blue LEDs (e.g., 450-460 nm), Compact Fluorescent Lamps (CFL). | The emission wavelength of the light source must overlap with the absorption spectrum of the photocatalyst to ensure efficient excitation. Simple setups involving LEDs wrapped around the reaction vessel are common. |
| Additives | Base: K₂CO₃, Cs₂CO₃, DBU (often used in dual catalysis).[14] Lewis Acids: BF₃ is generated in situ, which can facilitate subsequent steps in some reactions.[15] | Bases are often required in Ni-catalyzed cross-couplings. The in situ generation of BF₃ from the trifluoroborate can be a key advantage, activating imines or other substrates toward radical addition.[15] |
Part 3: Detailed Application Notes & Protocols
The following protocols are representative of the broad utility of potassium trifluoroborates in photoredox catalysis.
Application 1: C(sp³)–C(sp²) Cross-Coupling via Photoredox/Nickel Dual Catalysis
This reaction is a powerful method for forging bonds between alkyl groups and aromatic systems, a common structural motif in pharmaceuticals and agrochemicals.[8][9]
Protocol: Synthesis of 4-Ethylbiphenyl
-
Materials:
-
Potassium ethyltrifluoroborate
-
4-Bromobiphenyl (Aryl bromide)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Photocatalyst)
-
NiCl₂·glyme (Nickel precatalyst)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (Ligand)
-
K₂CO₃ (Base)
-
1,4-Dioxane (anhydrous, degassed)
-
-
Procedure:
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add 4-bromobiphenyl (0.2 mmol, 1.0 equiv), potassium ethyltrifluoroborate (0.3 mmol, 1.5 equiv), NiCl₂·glyme (0.01 mmol, 5 mol%), dtbbpy (0.01 mmol, 5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.002 mmol, 1 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon) three times.
-
Add 2.0 mL of degassed 1,4-dioxane via syringe.
-
Place the vial approximately 5 cm from a blue LED lamp and begin vigorous stirring. If necessary, use a small fan to maintain the reaction temperature near room temperature.
-
Irradiate the reaction for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short plug of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-ethylbiphenyl.
-
-
Self-Validation & Causality: The inert atmosphere is crucial to prevent oxygen from quenching the photocatalyst. The ligand (dtbbpy) stabilizes the nickel catalyst. The base is essential for the turnover of the nickel catalytic cycle. The excess of the trifluoroborate salt ensures efficient trapping of the aryl bromide.
Application 2: Metal-Free Radical-Radical Coupling
Photoredox catalysis enables the coupling of two distinct, transiently generated radical species with high fidelity, a transformation that is difficult to achieve with traditional methods. This protocol describes the synthesis of ketones from benzylic trifluoroborates and acyl azoliums.[4][6]
Protocol: Synthesis of a Substituted Ketone
-
Materials:
-
Benzyl potassium trifluoroborate (0.5 mmol, 1.1 equiv)
-
Acyl azolium triflate salt (0.45 mmol, 1.0 equiv)
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (0.009 mmol, 2 mol%)
-
Trifluoroacetic acid (TFA) (0.45 mmol, 1.0 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Acetonitrile (MeCN) (anhydrous, degassed)
-
-
Procedure:
-
In a nitrogen-filled glovebox, combine the acyl azolium salt, benzyl potassium trifluoroborate, 4CzIPN, and a stir bar in an 8 mL vial.
-
Add 2.25 mL of degassed acetonitrile, followed by the TFA.
-
Seal the vial and remove it from the glovebox.
-
Irradiate the stirred mixture with a 456 nm blue LED for 24-48 hours. The reaction first forms a tertiary alcohol intermediate.[6]
-
After the initial irradiation period, add DBU (0.45 mmol, 1.0 equiv) to the reaction mixture.
-
Stir for an additional 1 hour at room temperature to facilitate elimination to the ketone product.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., CH₂Cl₂).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Self-Validation & Causality: This is a metal-free process.[6] The organic photocatalyst 4CzIPN is sufficiently oxidizing to generate the benzyl radical from the trifluoroborate.[6] The reaction proceeds via a tertiary alcohol intermediate, which is converted to the final ketone product upon treatment with a mild base (DBU).[4][5]
Application 3: Deboronative Cyanation
This method provides a direct route to alkyl nitriles, which are valuable synthetic intermediates, from readily available alkyltrifluoroborates under mild, metal-free conditions.[12][16]
Protocol: Synthesis of an Alkyl Nitrile
-
Materials:
-
Potassium alkyltrifluoroborate (0.2 mmol, 1.0 equiv)
-
Tosyl cyanide (TsCN) (0.3 mmol, 1.5 equiv)
-
Mes-Acr-Me⁺BF₄⁻ (Fukuzumi's acridinium catalyst) (0.004 mmol, 2 mol%)
-
Dimethylformamide (DMF) (anhydrous, degassed)
-
-
Procedure:
-
To an oven-dried vial, add the potassium alkyltrifluoroborate, tosyl cyanide, and the acridinium photocatalyst.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen).
-
Add 1.0 mL of degassed DMF.
-
Stir the mixture and irradiate with blue LEDs for 12 hours.
-
Upon completion, dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify via flash column chromatography.
-
-
Self-Validation & Causality: This reaction uses a strongly oxidizing organic photocatalyst capable of oxidizing even unactivated primary alkyltrifluoroborates.[12] The reaction proceeds via a radical addition-elimination pathway where the initially formed alkyl radical adds to tosyl cyanide, followed by elimination of the tosyl radical to furnish the nitrile product.[12]
Conclusion and Future Outlook
Potassium organotrifluoroborates have proven to be exceptionally reliable and versatile partners in photoredox catalysis. Their inherent stability, ease of use, and ability to cleanly generate radicals under mild conditions have cemented their role as indispensable tools for modern synthetic chemists. The synergistic combination with nickel catalysis has opened new avenues for complex bond constructions, while metal-free approaches offer cost-effective and sustainable alternatives. As the field of photoredox catalysis continues to evolve, the development of novel transformations and the application of these robust reagents in increasingly complex settings, such as late-stage functionalization and continuous flow chemistry, are anticipated to further expand the frontiers of chemical synthesis.[8]
References
-
Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PubMed.[Link]
-
Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PMC - NIH.[Link]
-
Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ACS Publications.[Link]
-
Photoredox-Catalyzed Radical–Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. ResearchGate.[Link]
-
Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis. Royal Society of Chemistry.[Link]
-
Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters.[Link]
-
Potassium 1-Naphthyltrifluoroborate. Organic Syntheses.[Link]
-
Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. ACS Publications.[Link]
-
Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. ChemRxiv.[Link]
-
Photoredox-Catalyzed Multicomponent Petasis Reaction with Alkyltrifluoroborates. ACS Publications.[Link]
-
Visible-Light-Mediated Reactions of Electrophilic Radicals with Vinyl and Allyl Trifluoroborates. ACS Catalysis.[Link]
-
Photoredox Mediated Alkylation of Imines with Potassium Organotrifluoroborates in the Presence of an Organic Photocatalyst. Digital Commons @ Winthrop.[Link]
-
Photoredox trifluoromethylation reactions of potassium alkenyl trifluoroborates. ResearchGate.[Link]
-
Merging Photoredox Catalysis with Allylboration. The Photochemical Perfluoroalkylation of Unsaturated Potassium Alkyltrifluoroborates and Synthesis of Fluorinated Alcohols. ResearchGate.[Link]
-
Merging photoredox catalysis with allylboration. The photochemical perfluoroalkylation of unsaturated potassium alkyltrifluoroborates and synthesis of fluorinated alcohols. FAO AGRIS.[Link]
-
Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate.[Link]
-
Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts. PMC - NIH.[Link]
-
Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal.[Link]
-
Application of the Photoredox Coupling of Trifluoroborates and Aryl Bromides to Analog Generation Using Continuous Flow. ResearchGate.[Link]
-
Photoredox-catalyzed three-component radical coupling of potassium alkyltrifluoroborates, DABSO and polyfluoroarenes. Royal Society of Chemistry.[Link]
-
Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides. ResearchGate.[Link]
-
Visible Light Photoredox Cross-Coupling of Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates: Synthesis of α-Alkoxyketones. PMC - NIH.[Link]
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI.[Link]
-
Photoredox cross-coupling of secondary alkyl trifluoroborates and aryl bromides. ResearchGate.[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Visible Light Photoredox Cross-Coupling of Acyl Chlorides with Potassium Alkoxymethyltrifluoroborates: Synthesis of α-Alkoxyketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Merging photoredox catalysis with allylboration. The photochemical perfluoroalkylation of unsaturated potassium alkyltrifluoroborates and synthesis of fluorinated alcohols [agris.fao.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Digital Commons @ Winthrop University - Showcase of Undergraduate Research and Creative Endeavors (SOURCE): Photoredox Mediated Alkylation of Imines with Potassium Organotrifluoroborates in the Presence of an Organic Photocatalyst [digitalcommons.winthrop.edu]
- 14. chemrxiv.org [chemrxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Rhodium-Catalyzed Reactions of Potassium Organotrifluoroborates
This guide provides an in-depth exploration of rhodium-catalyzed reactions utilizing potassium organotrifluoroborates, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles and practical considerations that ensure successful and reproducible outcomes in the laboratory.
Introduction: The Ascendancy of Potassium Organotrifluoroborates in Organic Synthesis
Potassium organotrifluoroborates have emerged as highly versatile and advantageous reagents in modern organic synthesis. Their enhanced stability to air and moisture, crystalline nature, and ease of handling offer significant benefits over their boronic acid counterparts, which can be prone to dehydration to form boroxines and protodeboronation.[1][2] In the realm of rhodium catalysis, these "ate" complexes have proven to be exceptionally effective nucleophiles for a variety of carbon-carbon bond-forming reactions, including 1,4-conjugate additions and 1,2-additions to carbonyls and imines.[1][2]
The enhanced reactivity of potassium organotrifluoroborates in rhodium-catalyzed processes is often attributed to a more facile transmetalation step compared to boronic acids. This guide will detail key applications of these powerful reagents, providing not only step-by-step protocols but also the scientific rationale behind the choice of catalysts, ligands, and reaction conditions.
Part 1: Preparation of Potassium Organotrifluoroborates
The accessibility of potassium organotrifluoroborates is a key factor in their widespread adoption. Several reliable methods exist for their synthesis, with the choice of method often depending on the nature of the desired organotrifluoroborate and the available starting materials.
Protocol 1.1: Synthesis from Boronic Acids
A common and straightforward method for the preparation of potassium organotrifluoroborates is the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[1]
Step-by-Step Protocol:
-
To a solution of the arylboronic acid (1.0 equiv) in methanol or a mixture of methanol and water, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 equiv).
-
Stir the resulting mixture at room temperature for 30-60 minutes.
-
Reduce the volume of the solvent in vacuo.
-
The resulting solid is then collected by filtration, washed with a small amount of cold water and then a non-polar solvent (e.g., diethyl ether or hexanes), and dried under vacuum to afford the potassium organotrifluoroborate salt.
Causality Behind Experimental Choices:
-
KHF₂ as the Fluoride Source: KHF₂ is a convenient and effective source of fluoride ions for the transformation of the tricoordinate boronic acid into the tetracoordinate trifluoroborate.
-
Aqueous Methanol: The use of a protic solvent system facilitates the dissolution of both the boronic acid and the potassium hydrogen fluoride, promoting an efficient reaction.
Protocol 1.2: One-Pot Synthesis from Organohalides
Step-by-Step Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl bromide (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C and add n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 30 minutes at -78 °C, add a trialkyl borate, such as trimethyl borate or triisopropyl borate (1.2 equiv), dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of KHF₂ (3.0-4.0 equiv).
-
Stir vigorously for 1-2 hours.
-
Remove the organic solvent under reduced pressure.
-
Collect the precipitated potassium organotrifluoroborate by filtration, wash with cold water and a non-polar solvent, and dry under vacuum.
Expertise & Experience: This one-pot method is particularly advantageous as it bypasses the isolation and purification of the often-unstable boronic acid intermediate.
Part 2: Rhodium-Catalyzed 1,4-Conjugate Addition to α,β-Unsaturated Ketones
The rhodium-catalyzed conjugate addition of organotrifluoroborates to α,β-unsaturated ketones is a powerful tool for the formation of carbon-carbon bonds, providing access to a wide range of functionalized ketones.
Mechanism of Rhodium-Catalyzed Conjugate Addition
The catalytic cycle is generally believed to proceed through the following key steps:
-
Transmetalation: The organotrifluoroborate transfers its organic group to the rhodium(I) center to form an organorhodium(I) species.
-
Carborhodation: The organorhodium(I) species undergoes migratory insertion across the carbon-carbon double bond of the enone.
-
Protonolysis: The resulting rhodium enolate is protonated by a proton source (often water or an alcohol) to release the product and regenerate the active rhodium catalyst.
Caption: Catalytic cycle for rhodium-catalyzed conjugate addition.
Protocol 2.1: Asymmetric Conjugate Addition of Potassium Aryltrifluoroborates to Cyclic Enones
This protocol describes a general procedure for the highly enantioselective addition of potassium aryltrifluoroborates to cyclic enones using a chiral phosphoramidite ligand.[2]
Materials:
-
Rhodium(I) catalyst precursor (e.g., [Rh(cod)₂]BF₄ or Rh(acac)(CO)₂)
-
Chiral phosphoramidite ligand (e.g., a BINOL-derived phosphoramidite)
-
Potassium aryltrifluoroborate
-
Cyclic enone (e.g., cyclohexenone)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
-
Proton source (e.g., water or an alcohol, if required by the specific catalytic system)
Step-by-Step Protocol:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the rhodium precursor (e.g., 1-3 mol%) and the chiral ligand (e.g., 1.1-3.3 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.
-
Add the cyclic enone (1.0 equiv) and the potassium aryltrifluoroborate (1.2-1.5 equiv).
-
Stir the reaction mixture at the specified temperature (which may range from room temperature to elevated temperatures) for the required time (typically 1-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired β-aryl ketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Presentation:
| Entry | Aryltrifluoroborate | Enone | Ligand | Yield (%) | ee (%) |
| 1 | K[PhBF₃] | Cyclohexenone | (R,R)-MonoPhos | >95 | 98 |
| 2 | K[4-MeOPhBF₃] | Cyclohexenone | (R,R)-MonoPhos | 96 | 99 |
| 3 | K[4-FPhBF₃] | Cyclopentenone | (R,R)-MonoPhos | 92 | 97 |
Note: The specific conditions and results are illustrative and should be optimized for each substrate combination. Data is representative of typical outcomes from the literature.[2]
Part 3: Rhodium-Catalyzed 1,2-Addition to Aldehydes and Imines
The 1,2-addition of potassium organotrifluoroborates to aldehydes and imines provides a direct route to secondary alcohols and protected amines, respectively. These reactions are of great importance in the synthesis of pharmaceuticals and other biologically active molecules.
Protocol 3.1: Rhodium-Catalyzed Addition of Potassium Aryltrifluoroborates to Aldehydes
This protocol outlines a general procedure for the rhodium-catalyzed 1,2-addition of potassium aryltrifluoroborates to a variety of aldehydes.
Experimental Workflow:
Caption: General workflow for 1,2-addition reactions.
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add the rhodium catalyst precursor (e.g., [Rh(cod)Cl]₂, 1.5 mol%) and a suitable phosphine ligand (e.g., dppf, 3.3 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent (e.g., a mixture of 1,4-dioxane and water).
-
Add the aldehyde (1.0 equiv) and the potassium aryltrifluoroborate (1.5 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by silica gel chromatography to yield the secondary alcohol.
Trustworthiness: This protocol is designed to be self-validating. Successful execution will result in the clean conversion of the aldehyde to the corresponding secondary alcohol, which can be readily verified by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3.2: Asymmetric Addition of Potassium Organotrifluoroborates to N-Sulfonyl Ketimines
The enantioselective addition of organotrifluoroborates to ketimines is a challenging yet highly valuable transformation for the synthesis of chiral amines.[3][4]
Step-by-Step Protocol:
-
In a glovebox, a mixture of the rhodium precursor (e.g., [Rh(cod)(MeCN)₂]BF₄, 2.5 mol%) and a chiral diene ligand (2.6 mol%) in an anhydrous solvent (e.g., THF) is stirred at room temperature for 10 minutes.
-
The N-sulfonyl ketimine (1.0 equiv) is added, followed by the potassium organotrifluoroborate (2.0 equiv).
-
The reaction is stirred at a specified temperature (e.g., 60 °C) for the required duration (e.g., 24 hours).
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Data Presentation:
| Entry | Organotrifluoroborate | N-Sulfonyl Ketimine | Chiral Ligand | Yield (%) | ee (%) |
| 1 | K[PhBF₃] | N-tosyl acetophenone imine | (R,R)-QuinoxP | 83 | 97 |
| 2 | K[vinylBF₃] | N-nosyl propiophenone imine | (R,R)-QuinoxP | 75 | 95 |
Note: The specific conditions and results are illustrative and should be optimized for each substrate combination. Data is representative of typical outcomes from the literature.[3][4]
Conclusion
Potassium organotrifluoroborates are robust and versatile nucleophilic partners in rhodium-catalyzed carbon-carbon bond-forming reactions. Their stability, ease of preparation, and high reactivity make them superior alternatives to other organoboron reagents in many applications. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully implement these powerful synthetic methods in their own laboratories.
References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288-325. [Link]
-
Pucheault, M.; Darses, S.; Genet, J.-P. Potassium organotrifluoroborates: new partners in catalytic enantioselective conjugate additions to enones. Tetrahedron Lett.2002 , 43 (35), 6155-6157. [Link]
-
Shintani, R.; Takeda, M.; Soh, Y.-T.; Ito, T.; Hayashi, T. Rhodium-Catalyzed Asymmetric Addition of Potassium Organotrifluoroborates to N-Sulfonyl Ketimines. Org. Lett.2011 , 13 (12), 2977-2979. [Link]
-
Janssen, J. P.; Helmich, R. J.; Minnaard, A. J.; Feringa, B. L. Highly Enantioselective Conjugate Additions of Potassium Organotrifluoroborates to Enones by Use of Monodentate Phosphoramidite Ligands. J. Org. Chem.2006 , 71 (1), 219-225. [Link]
-
Shintani, R.; Takeda, M.; Soh, Y.-T.; Ito, T.; Hayashi, T. Rhodium-catalyzed asymmetric addition of potassium organotrifluoroborates to N-sulfonyl ketimines. Org. Lett.2011 , 13 (12), 2977–2979. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Protodeboronation of Potassium (3-acetylphenyl)trifluoroborate
Welcome to the technical support center for Potassium (3-acetylphenyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors. We understand that achieving optimal reaction outcomes is paramount, and a common challenge encountered is the undesired side reaction of protodeboronation. This document provides in-depth troubleshooting advice, mechanistic insights, and preventative protocols to ensure the stability and reactivity of your trifluoroborate reagent, maximizing your synthetic success.
Part 1: Troubleshooting Guide
This section addresses issues in a reactive, problem-solving format. If you are observing low yields of your desired cross-coupled product and detecting the formation of acetophenone, protodeboronation is the likely culprit.
Q1: My Suzuki-Miyaura reaction with this compound resulted in a low yield, and my main byproduct is acetophenone. What is happening and how can I fix it?
A1: This is a classic symptom of protodeboronation, where the C-B bond of your trifluoroborate is cleaved and replaced by a C-H bond, converting it to an inactive starting material (acetophenone). This is primarily caused by the premature or excessive hydrolysis of the trifluoroborate to its corresponding boronic acid, which is more susceptible to this decomposition pathway, especially under non-optimal pH conditions.[1][2]
The table below outlines the most common causes and actionable solutions to mitigate this issue.
| Observation | Probable Cause | Recommended Solution & Rationale |
| Low yield, acetophenone detected by GC-MS or NMR. | Acidic Reaction Conditions: The reaction medium has become too acidic (pH < 7). This can be caused by acidic impurities in reagents/solvents or by the generation of acidic byproducts. Acid-catalyzed hydrolysis of the trifluoroborate accelerates the formation of the boronic acid, which is then protodeboronated.[1][3] | Use a Buffered System or a Stronger Base: Ensure the reaction is sufficiently basic. Cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like K₂CO₃ or Na₂CO₃ for maintaining a high pH and promoting efficient transmetalation over decomposition.[4] Consider adding a phosphate buffer if compatible with your system. |
| Reaction stalls; starting material consumed but little product formed. | Prolonged Reaction Time at High Temperature: Extended heating can lead to thermal decomposition and protodeboronation, especially if the catalytic cycle is slow. | Optimize Catalyst and Temperature: Screen different palladium catalysts and ligands to find a more active system that allows for lower reaction temperatures or shorter reaction times. Ensure your catalyst is not deactivated. |
| Inconsistent results between batches. | Atmospheric Moisture and/or Poor Reagent Quality: Potassium organotrifluoroborates are generally stable solids, but prolonged exposure to moisture can initiate hydrolysis on the surface of the solid.[5][6] Acidic impurities in solvents or other reagents can also be a factor. | Ensure Anhydrous Conditions and High-Purity Reagents: Handle the trifluoroborate salt in a glovebox or under an inert atmosphere, especially when weighing. Use freshly dried, degassed, and purified solvents and high-purity reagents. Store the trifluoroborate in a desiccator.[7] |
| Reaction works well at small scale but fails on scale-up. | Inefficient Mixing & Local pH Fluctuations: In larger vessels, inefficient stirring can create localized pockets of low pH or high concentrations of water, especially in biphasic solvent systems (e.g., THF/water).[2][8] This can accelerate decomposition at the phase interface. | Improve Mechanical Stirring: Use an overhead stirrer for larger reactions to ensure the mixture is homogeneous. The shape of the reaction vessel can also impact mixing efficiency and hydrolysis rates.[8] |
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making process when you suspect protodeboronation is compromising your reaction.
Caption: Simplified mechanism of aryltrifluoroborate protodeboronation.
Q3: How does pH specifically affect the stability of this compound?
A3: The pH of the reaction medium is arguably the most critical factor governing the stability of aryltrifluoroborates.
-
Neutral to Acidic pH (pH ≤ 7): Under these conditions, the equilibrium between the trifluoroborate and the boronic acid is shifted towards the boronic acid. [1]This acid-catalyzed hydrolysis dramatically increases the concentration of the more labile ArB(OH)₂ species, making protodeboronation a major competing pathway.
-
Basic pH (pH > 8): Basic conditions are required for efficient Suzuki-Miyaura coupling. The base activates the boronic acid for transmetalation to the palladium catalyst. While hydrolysis still occurs, the subsequent transmetalation step is typically much faster than protodeboronation under optimal basic conditions, thus favoring the desired product formation. However, extremely high pH can also increase the rate of protodeboronation for some boronic acids. [9]Therefore, a "sweet spot" of basicity, often achieved with Cs₂CO₃, is ideal. [4] Q4: What are the best practices for storing and handling this compound to ensure its integrity?
A4: Although potassium organotrifluoroborates are known for being bench-stable crystalline solids, proper handling and storage are crucial to prevent gradual degradation. [6][10]* Storage: Store the reagent in a tightly sealed container in a cool, dry place. For long-term storage, keeping it in a desiccator is highly recommended to protect it from atmospheric moisture.
-
Handling: Perform weighing and transfer operations in a dry environment, ideally under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Avoid leaving the container open to the air for extended periods. Use clean, dry spatulas and glassware. [7]* Preparation for Reaction: When adding to a reaction, ensure the solvent is anhydrous and has been properly degassed to remove oxygen, which can interfere with the catalytic cycle and potentially lead to other side reactions.
Part 3: Optimized Experimental Protocol
Objective: To provide a general, robust protocol for a Suzuki-Miyaura cross-coupling reaction designed to minimize the risk of protodeboronation of this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (Ar-X, 1.0 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)
-
Cesium Carbonate (Cs₂CO₃, 3.0 equiv), finely ground and dried
-
Solvent: THF/H₂O (e.g., 4:1 v/v), degassed
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (2 mol%), and dried cesium carbonate (3.0 equiv).
-
Causality Note: Adding all solids together under an inert atmosphere minimizes their exposure to air and moisture. Using Cs₂CO₃ provides a strong base to facilitate the catalytic cycle efficiently, outcompeting the protodeboronation pathway. [4]2. Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Solvent Addition: Add the degassed THF/H₂O solvent mixture via syringe. The water is necessary to hydrolyze the trifluoroborate to the active boronic acid in situ, but its concentration is controlled.
-
Causality Note: Degassing the solvent is critical to prevent oxygen from deactivating the Pd(0) catalyst, which would slow the reaction and allow more time for protodeboronation to occur.
-
-
Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 60-80 °C). Stir vigorously.
-
Causality Note: Vigorous stirring is essential to maintain a homogeneous mixture and prevent localized pH changes, especially in the biphasic system. [8]5. Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Aim for the shortest reaction time necessary for complete consumption of the limiting reagent (the aryl halide).
-
Causality Note: Over-extending the reaction time unnecessarily exposes the organoboron reagent to potentially harsh conditions, increasing the likelihood of decomposition.
-
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research. [Link]
-
Kabalka, G. W., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(18), 4148–4150. [Link]
-
Kabalka, G. W., et al. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - Account. University of Edinburgh Research Explorer. [Link]
-
Ting, R., & Perrin, D. M. (2007). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 72(22), 8349–8356. [Link]
-
Ting, R., & Perrin, D. M. (2007). Substituent Effects on Aryltrifluoroborate Solvolysis in Water. ACS Publications. [Link]
-
Molander, G. A., et al. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3602–3610. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]
-
Molander, G. A., et al. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 66(13), 4511–4516. [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5573-5576. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]
-
Molander, G. A., et al. (2012). Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 235. [Link]
-
Jouffroy, M., et al. (2015). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PNAS, 112(39), 12026-12029. [Link]
-
Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Scientific Research Publishing. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]
-
Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 49(45), 6433-6436. [Link]
-
Butters, M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(37), 17023–17036. [Link]
-
Molander, G. A., & Figueroa, R. (2005). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta, 38(2), 49-56. [Link]
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Technical Support Center: Optimizing Suzuki Coupling with Potassium Organotrifluoroborates
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Troubleshooting Guide for Common Issues
Low yields, incomplete conversion, and the formation of undesired byproducts are common hurdles in Suzuki-Miyaura couplings. This section provides a systematic approach to diagnosing and resolving these issues, with a focus on the unique chemistry of potassium organotrifluoroborates.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical progression for troubleshooting common problems encountered during the Suzuki coupling of potassium organotrifluoroborates.
Caption: A flowchart for systematic troubleshooting of Suzuki coupling reactions.
Question & Answer Troubleshooting
Q1: My reaction shows low or no conversion of the starting materials. What is the most likely cause?
A1: The most common issue with potassium organotrifluoroborates (RBF3K) is inefficient hydrolysis to the corresponding boronic acid (RB(OH)2), which is the active species in the catalytic cycle.[1][2][3] Unlike boronic acids, the tetracoordinate boron in RBF3K is less reactive towards transmetalation.[4][5] The reaction conditions must facilitate a "slow release" of the boronic acid at a rate that is compatible with the catalytic turnover.[1][6]
-
Causality & Solution: The rate of hydrolysis is highly dependent on the base, solvent system, and the electronic properties of the 'R' group on the organotrifluoroborate.[1][7]
-
Base Selection: A common and effective base is cesium carbonate (Cs2CO3), often used in 2-3 equivalents.[1][5] For substrates with base-labile functional groups, potassium phosphate (K3PO4) or potassium fluoride (KF) can be milder alternatives.[8]
-
Solvent System: A protic solvent, typically water, is required for the hydrolysis.[9][10] Common solvent mixtures include THF/H2O, dioxane/H2O, or toluene/H2O.[5][9] The ratio of organic solvent to water can be critical and may require optimization.
-
Temperature: Increasing the reaction temperature (e.g., from 80 °C to 100 °C) can increase the rate of both hydrolysis and the overall coupling reaction.[5]
-
Q2: I am observing significant amounts of protodeboronated byproduct. How can I minimize this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a prevalent side reaction.[11] Potassium organotrifluoroborates are generally more stable and less prone to protodeboronation than their boronic acid counterparts because they act as a protected form, keeping the concentration of the more reactive boronic acid low.[11][12][13] However, certain conditions can still favor this undesired pathway.
-
Causality & Solution: Protodeboronation is often promoted by excessive water or certain bases.
-
Optimize Water Content: While water is necessary for hydrolysis, an excessive amount can accelerate protodeboronation. Try reducing the proportion of water in your solvent system.
-
Base Choice: Strong bases can sometimes exacerbate protodeboronation. If you are using a strong base like an alkoxide, consider switching to a carbonate or phosphate base.
-
Ligand Effects: Electron-rich, bulky phosphine ligands can accelerate the desired cross-coupling, helping it to outcompete the protodeboronation pathway.[14]
-
Q3: My reaction with an aryl chloride is very sluggish. Are there specific conditions for less reactive electrophiles?
A3: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in Suzuki couplings due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[14] Standard palladium catalysts like Pd(PPh3)4 are often ineffective.[15]
-
Causality & Solution: Overcoming the high activation barrier for oxidative addition of aryl chlorides requires a more active catalyst system.
-
Advanced Ligands: The use of sterically hindered, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is crucial.[12][14][16] These ligands promote the formation of highly reactive, monoligated palladium(0) species that readily undergo oxidative addition with aryl chlorides.[14]
-
Catalyst Precursors: Using Pd(OAc)2 or Pd2(dba)3 as the palladium source in combination with these advanced ligands is a common and effective strategy.[12][17]
-
Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (e.g., >100 °C) to achieve reasonable reaction rates.
-
Q4: I am working with a sterically hindered substrate and observing low yields. What adjustments should I make?
A4: Steric hindrance on either the organotrifluoroborate or the aryl halide can significantly slow down the transmetalation and/or reductive elimination steps of the catalytic cycle.[14]
-
Causality & Solution: To overcome steric challenges, the catalyst system must be carefully chosen to accommodate bulky substrates.
-
Ligand Choice: As with aryl chlorides, bulky, electron-rich ligands are highly effective.[14] Ligands like XPhos and SPhos have proven successful in promoting couplings of sterically demanding substrates.[16][18]
-
Reaction Time: Sterically hindered couplings may simply require longer reaction times for completion. Monitor the reaction by TLC or GC/LC-MS to determine the optimal endpoint.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why should I use a potassium organotrifluoroborate instead of a boronic acid?
A1: Potassium organotrifluoroborates offer several advantages over boronic acids:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite shelf life without special precautions.[13][19] Boronic acids, in contrast, can be prone to dehydration to form boroxines and are more susceptible to protodeboronation upon storage.[9][12]
-
Improved Handling: Their stability and solid nature make them easier to handle, weigh, and dispense accurately.[19]
-
Suppression of Side Reactions: The "slow-release" mechanism of the active boronic acid in situ minimizes side reactions like homocoupling and protodeboronation.[1][2][6][7]
-
Functional Group Tolerance: The trifluoroborate moiety is stable to a wide range of reagents, allowing for functional group manipulations on the molecule while preserving the carbon-boron bond for a later coupling step.[4]
Q2: What is the general mechanism of the Suzuki coupling with organotrifluoroborates?
A2: The reaction proceeds through a two-stage process. First, the potassium organotrifluoroborate undergoes hydrolysis to form the corresponding boronic acid. This boronic acid then enters the palladium catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle, preceded by the hydrolysis of the potassium organotrifluoroborate.
The key steps of the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond.[20]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[8][20]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst.[20]
Q3: What are good starting conditions for my specific type of organotrifluoroborate?
A3: While every reaction requires specific optimization, the following table provides empirically validated starting points for various classes of organotrifluoroborates.
| Organotrifluoroborate Type | Electrophile | Recommended Catalyst/Ligand | Recommended Base | Recommended Solvent | Temp (°C) |
| Aryl/Heteroaryl | Aryl/Heteroaryl Bromide | Pd(OAc)₂ / PPh₃ or dppf | Cs₂CO₃ | THF/H₂O (10:1) | 80-100 |
| Aryl/Heteroaryl | Aryl/Heteroaryl Chloride | Pd(OAc)₂ / XPhos or RuPhos | Cs₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 100-120 |
| Alkenyl (stereoretentive) | Aryl/Alkenyl Bromide | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | THF/H₂O (10:1) | 60-80 |
| Alkynyl | Aryl Bromide/Triflate | PdCl₂(dppf) | Cs₂CO₃ | THF (anhydrous) | 60-80 |
| Primary Alkyl | Aryl Bromide/Chloride | PdCl₂(AtaPhos)₂ | Cs₂CO₃ | Toluene/H₂O | 100 |
| Secondary Alkyl | Aryl Chloride | Pd(OAc)₂ / Ligand Screen | K₃PO₄ | Dioxane/H₂O | 100-120 |
This table is a guideline. Conditions should be optimized for each specific substrate combination.
Section 3: Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with a Potassium Aryltrifluoroborate
This protocol is a representative example and should be adapted based on the specific reactivity of the substrates.
Materials:
-
Potassium aryltrifluoroborate (1.05 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%)
-
Cesium carbonate [Cs₂CO₃] (3.0 equiv)
-
THF and deionized water (10:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the potassium aryltrifluoroborate, aryl bromide, and cesium carbonate.
-
Catalyst Preparation: In a separate vial, dissolve the Pd(OAc)₂ and PPh₃ in a small amount of the THF solvent.
-
Reaction Setup: Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Solvent Addition: Add the THF/water solvent mixture to the reaction vessel via syringe.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Heating and Stirring: Seal the vessel and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously for the duration of the reaction (typically 12-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS analysis of small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Retrieved from [Link]
-
Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(9), 1559-1569. [Link]
-
University of Bristol. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. [Link]
-
Colombel, V., et al. (2011). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. ACS Combinatorial Science, 13(4), 409-415. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Molander, G. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 77(17), 7253-7263. [Link]
-
Dreher, S. D., et al. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters, 16(7), 1936-1939. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Molander, G. A., & Rivero, M. R. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Molander, G. A., et al. (2012). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 77(19), 8476-8484. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(8), 1307-1321. [Link]
-
The Chemists' Cookbook. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Molander, G. A., & Elia, M. D. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(15), 5506-5516. [Link]
-
Molander, G. A., & Ito, T. (2001). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 66(8), 2751-2758. [Link]
-
Dreher, S. D., et al. (2011). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(10), 2634-2637. [Link]
-
Chem-Station. (2015, November 2). Organotrifluoroborate Salts. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Molander, G. A., & Elia, M. D. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 10(14), 3029-3032. [Link]
-
Cella, R., et al. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 72(1), 206-210. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
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- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. youtube.com [youtube.com]
"common side reactions with Potassium (3-acetylphenyl)trifluoroborate"
Here is the technical support center for Potassium (3-acetylphenyl)trifluoroborate.
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent in chemical synthesis.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
You've set up a Suzuki-Miyaura cross-coupling reaction using this compound, but analysis shows minimal or no formation of your target molecule.
Expertise & Experience: Potassium organotrifluoroborates are considered "pro-drugs" for boronic acids in Suzuki-Miyaura couplings.[1] The reaction does not proceed with the trifluoroborate salt directly; it must first hydrolyze in situ to form the active (3-acetylphenyl)boronic acid, which then participates in the catalytic cycle.[2][3] The acetyl group on your reagent is electron-withdrawing, which has been shown to slow down the rate of this crucial hydrolysis step.[4] If the rate of hydrolysis is too slow, it becomes the rate-limiting step of the entire process, leading to poor yields.
Troubleshooting Protocol:
-
Increase Water Content: Ensure your solvent system contains an adequate amount of water. For solvent systems like THF/H₂O or Dioxane/H₂O, a ratio of 9:1 or 4:1 is a common starting point.[5] If you suspect slow hydrolysis, cautiously increasing the proportion of water can be beneficial.
-
Optimize the Base: A base is required to facilitate both the hydrolysis and the transmetalation step.[2][3] Cesium carbonate (Cs₂CO₃) is often highly effective for organotrifluoroborates.[5][6] If using a weaker base like K₂CO₃ or K₃PO₄ yields poor results, switching to Cs₂CO₃ may accelerate the reaction.
-
Increase Reaction Temperature: Gently increasing the reaction temperature (e.g., from 80°C to 100°C) can increase the rate of hydrolysis. Monitor for potential byproduct formation at higher temperatures.
-
Consider an Acid Catalyst: In some cases, the hydrolysis of aryltrifluoroborates with electron-withdrawing groups is found to require acid catalysis for efficient hydrolysis, creating an "acid-base paradox" under the basic conditions of the Suzuki coupling.[2][3][7] While less conventional, adding a catalytic amount of a mild acid is a potential advanced strategy, though it must be carefully balanced with the required basic conditions of the overall reaction.
Expertise & Experience: Once the (3-acetylphenyl)boronic acid is formed, it can be susceptible to a major side reaction called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding acetophenone as a byproduct.[2][8] This occurs when the boronic acid intermediate accumulates because the catalytic turnover of the palladium complex is too slow to consume it as it's generated.[3]
Troubleshooting Protocol:
-
Verify Catalyst and Ligand Efficacy: The choice of palladium source and phosphine ligand is critical. For challenging couplings, especially with electron-rich aryl halides, catalyst systems like Pd(OAc)₂ with sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, SPhos, XPhos) are often superior to older systems like Pd(PPh₃)₄.[9][10]
-
Ensure Anaerobic Conditions: Oxygen can damage the palladium catalyst, slowing turnover and leading to the accumulation of the boronic acid. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Use Fresh Reagents: Prepare fresh solutions of your base. Check the quality of your palladium catalyst and ligand, as they can degrade over time.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
Problem 2: Significant Formation of Acetophenone Byproduct
Your reaction produces the desired product, but a large peak corresponding to acetophenone (the protodeboronated side product) is observed in your GC-MS or LC-MS analysis.
Expertise & Experience: This is a classic sign of protodeboronation.[8][11] The "slow release" strategy of using a trifluoroborate is only effective if the rate of hydrolysis is well-matched with the rate of catalytic turnover.[2][3] If the boronic acid is generated faster than the palladium catalyst can use it, it will be susceptible to cleavage by sources of protons in the reaction medium.
Troubleshooting Protocol:
-
Match the Rates: The goal is to keep the steady-state concentration of the boronic acid low.
-
If you suspect your catalyst is slow (e.g., using an electron-rich aryl chloride), focus on using a more active catalyst system (e.g., Pd(OAc)₂/RuPhos) to speed up the coupling step.[10]
-
If you suspect hydrolysis is too fast for your coupling partner, you can try slowing it down by using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or slightly reducing the reaction temperature.
-
-
Control the pH: Protodeboronation rates can be highly pH-dependent.[8][12] Ensure your base is properly weighed and dissolved. In some cases, using a buffered system or a different base altogether can mitigate the issue.
-
Minimize Water: While water is necessary for hydrolysis, an excessive amount can provide a proton source for protodeboronation. Use the minimum amount of water necessary to achieve efficient hydrolysis for your specific system.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over (3-acetylphenyl)boronic acid?
Potassium organotrifluoroborates offer significant practical advantages. They are typically stable, crystalline, monomeric solids that are easy to handle and weigh accurately.[6][13][14] They are not susceptible to the dehydration and trimerization (to form boroxines) that can plague boronic acids, giving them a much longer shelf-life.[6][15] This stability also means they are less prone to premature decomposition pathways like protodeboronation during storage.[16]
Q2: How should I store and handle this compound?
The reagent should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[17][18] Although it is significantly more stable than the corresponding boronic acid, it is good practice to minimize its exposure to atmospheric moisture over long periods.
Q3: Why is a base necessary in Suzuki-Miyaura reactions with this reagent?
A base serves two critical functions. First, it promotes the hydrolysis of the trifluoroborate salt to the active boronic acid.[2][3] Second, it facilitates the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.
Q4: How does the acetyl group on the phenyl ring affect the reagent's reactivity?
The acetyl group is moderately electron-withdrawing. Substituent effects play a key role in the solvolysis (hydrolysis) rate of aryltrifluoroborates. Electron-withdrawing groups tend to retard the rate of hydrolysis.[4] This means that under a given set of conditions, this compound will likely hydrolyze more slowly than an electron-neutral (e.g., phenyl) or electron-rich (e.g., 4-methoxyphenyl) analogue. This may require slightly more forcing conditions (stronger base, higher temperature) to achieve an optimal reaction rate.
Q5: What are the most common side reactions and how can they be minimized?
The most common side reactions originate from the boronic acid intermediate formed in situ.
-
Protodeboronation: Formation of acetophenone. Minimized by ensuring a fast and efficient catalytic cycle to consume the boronic acid as it forms.[2][8]
-
Homocoupling: Dimerization of your aryl halide or of the (3-acetylphenyl) group. This is often promoted by oxygen or inefficient catalysis. Minimized by maintaining strict anaerobic conditions and optimizing the catalyst/ligand system.[2][19]
Caption: Key reaction pathways for this compound.
III. Reference Protocols & Data
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale / Comments |
| Trifluoroborate | 1.2 - 1.5 equivalents | A slight excess is often used to drive the reaction to completion, compensating for any minor decomposition.[16] |
| Aryl Halide | 1.0 equivalent | The limiting reagent. |
| Palladium Source | Pd(OAc)₂ (1-3 mol%) | A common, effective, and relatively air-stable Pd(II) precatalyst. |
| Ligand | RuPhos (2-6 mol%) | A highly active, electron-rich biaryl phosphine ligand suitable for challenging couplings.[10] |
| Base | Cs₂CO₃ (3.0 equivalents) | Highly effective base for promoting both hydrolysis and transmetalation with organotrifluoroborates.[5][6] |
| Solvent | THF / H₂O (9:1 v/v) | A common biphasic system that facilitates both organic reagent solubility and aqueous base activity.[5] |
| Temperature | 80 - 100 °C | Sufficient to promote hydrolysis and catalytic turnover without excessive decomposition. |
| Atmosphere | Inert (Argon or N₂) | Critical for preventing oxidative degradation of the catalyst. |
Experimental Protocol: General Procedure for Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and Cesium Carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 9 mL THF, 1 mL H₂O) via syringe.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., RuPhos, 0.04 mmol) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst solution to the main reaction mixture via syringe.
-
Heating: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Monitoring: Stir the reaction vigorously and monitor its progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. Vertex AI Search.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Ting, R., et al. (2011). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 76(13), 5431–5441. [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1243–1256. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
-
Various Authors. Protodeboronation. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]
-
Reddit Community. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros on Reddit. [Link]
-
Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]
-
Molander, G. A., & Gormisky, P. E. (2010). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 43(4), 612–624. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling (Presentation). University of Bristol. [Link]
-
Molander, G. A., & Yun, C. S. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Tetrahedron, 58(8), 1465-1470. [Link]
-
Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]
-
Various Authors. Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]
-
Darses, S., & Genet, J. P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]
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- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Yields with Potassium (3-acetylphenyl)trifluoroborate
Welcome to the technical support center for Potassium (3-acetylphenyl)trifluoroborate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the fundamental science behind achieving high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding reactions with this compound.
Q1: My Suzuki-Miyaura reaction with this compound is giving me low to no yield. What are the first things I should check?
A1: When encountering low yields, a systematic review of your reaction parameters is the best approach. Start with these critical factors:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Some precatalysts are also sensitive to air and should be handled accordingly.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of your catalyst and promote the unwanted homocoupling of your boronic acid intermediate.[1] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Reagent Quality: Verify the purity of your this compound and your electrophile. While potassium organotrifluoroborates are generally stable, crystalline solids, degradation can occur over time, especially with improper storage.[3]
-
Base Activation: The choice and quality of the base are crucial. Ensure your base is anhydrous and has been stored correctly. For instance, potassium carbonate should be activated by heating before use.[2]
Q2: What is the role of water in my reaction? Is it always necessary?
A2: Water plays a multifaceted role in Suzuki-Miyaura reactions involving potassium organotrifluoroborates. Its primary function is to facilitate the hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which is the active species in the transmetalation step of the catalytic cycle.[4][5][6] However, the amount of water can be critical. Too little may result in slow or incomplete hydrolysis, while too much can lead to unwanted side reactions like protodeboronation. Often, a mixed solvent system like THF/H₂O or Dioxane/H₂O is employed to balance solubility and hydrolysis rates.[7][8] In some cases, anhydrous conditions have been shown to be effective, particularly with certain catalyst systems.[8]
Q3: How do I choose the right base for my reaction?
A3: The base is critical for both the hydrolysis of the trifluoroborate and for the overall catalytic cycle.[9] Cesium carbonate (Cs₂CO₃) is a frequently used and effective base for these reactions.[3][7][10] Other bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have also been used successfully.[11] The optimal base can be substrate-dependent, and screening a few options may be necessary. The base's strength and solubility can influence reaction rates and yields.
Q4: My reaction is producing a significant amount of homocoupled product. How can I minimize this?
A4: Homocoupling is a common side reaction where two molecules of the boronic acid derivative couple with each other. This is often exacerbated by the presence of oxygen. To minimize homocoupling:
-
Strictly Anaerobic Conditions: Ensure your reaction is thoroughly purged of oxygen and maintained under a robust inert atmosphere.
-
Controlled Hydrolysis: The "slow release" of the boronic acid from the trifluoroborate salt can help minimize its concentration in the reaction mixture at any given time, thus reducing the likelihood of homocoupling.[4][5][6] This can sometimes be influenced by the choice of base and solvent system.
-
Catalyst and Ligand Choice: Some catalyst systems are more prone to promoting homocoupling than others.
Troubleshooting Guide: Enhancing Your Reaction Yields
This section provides a more detailed, problem-oriented approach to troubleshooting your reactions with this compound.
Problem 1: Low or No Product Yield
If you are experiencing consistently low or no yield, a deeper dive into your experimental setup and conditions is warranted.
The conversion of the trifluoroborate to the boronic acid is a prerequisite for transmetalation. The rate of this hydrolysis is highly dependent on the reaction conditions.
Solutions:
-
Optimize the Base: As mentioned, Cs₂CO₃ is often a good starting point. If yields are still low, consider screening other inorganic bases like K₂CO₃ or K₃PO₄. The amount of base is also important, with 3 equivalents being a common starting point.[3][10]
-
Adjust the Solvent System: A mixture of an organic solvent and water is typically used. The ratio can be critical. For example, a 10:1 mixture of THF/H₂O is frequently employed.[7][8] If your starting materials have poor solubility, you might need to explore other solvent systems like dioxane/H₂O or CPME/H₂O.[12][13]
-
Temperature: Increasing the reaction temperature can facilitate hydrolysis and improve overall reaction kinetics. Temperatures in the range of 80-110 °C are common.[1]
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), your aryl halide (1.2 equiv), and the chosen base (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
The choice of palladium source and ligand is paramount for a successful Suzuki-Miyaura coupling.
Solutions:
-
Catalyst Screening: If a standard catalyst like Pd(PPh₃)₄ is not effective, consider more specialized catalyst systems. For couplings with aryl chlorides, which are generally less reactive, ligands like S-Phos or RuPhos in combination with Pd(OAc)₂ have shown excellent results.[11][13][14]
-
Ligand-to-Metal Ratio: The ratio of ligand to palladium can be crucial. A 2:1 or 4:1 ratio of ligand to Pd(OAc)₂ is often a good starting point.[3]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., RuPhos, S-Phos) | Often more active and stable than Pd(PPh₃)₄, especially for less reactive electrophiles like aryl chlorides.[11][13] |
| Base | Cs₂CO₃ or K₂CO₃ (activated) | Effective in promoting the necessary hydrolysis of the trifluoroborate.[3][7] |
| Solvent | THF/H₂O, Dioxane/H₂O, or Toluene/H₂O | Balances reagent solubility with the water required for hydrolysis.[7][15] |
| Temperature | 80-110 °C | Ensures sufficient energy for catalytic turnover and hydrolysis.[1] |
Problem 2: Formation of Significant Impurities
The appearance of unexpected spots on your TLC or peaks in your chromatogram indicates the presence of side reactions.
This is the cleavage of the C-B bond by a proton source, leading to the formation of acetophenone from your starting trifluoroborate.
Solutions:
-
Control the Water Content: While necessary for hydrolysis, excess water can promote protodeboronation. Carefully control the amount of water in your solvent system.
-
Base Choice: A stronger base can sometimes mitigate protodeboronation.
-
Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the likelihood of this side reaction. Monitor your reaction closely and work it up once the starting material is consumed.
As discussed in the FAQs, this side reaction can be minimized by ensuring strictly anaerobic conditions.
Reaction Mechanism and Troubleshooting Logic
Understanding the underlying mechanism of the Suzuki-Miyaura reaction with potassium organotrifluoroborates is key to effective troubleshooting.
Caption: Suzuki-Miyaura catalytic cycle with initial hydrolysis of the trifluoroborate.
This diagram illustrates the two key stages:
-
Hydrolysis: The stable this compound must first be hydrolyzed to the corresponding boronic acid. Problems at this stage will prevent the catalytic cycle from starting efficiently.
-
Catalytic Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to yield the desired product and regenerate the catalyst.
A logical troubleshooting workflow should address each of these steps sequentially.
Caption: A systematic workflow for troubleshooting low-yield reactions.
By methodically addressing each potential point of failure, you can efficiently diagnose and resolve issues in your reactions with this compound, leading to improved yields and more reliable results.
References
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters. Available at: [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available at: [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Available at: [Link]
-
Tellis, J. C., et al. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. Organic Letters. Available at: [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
Molander, G. A., & Figueroa, R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry. Available at: [Link]
-
Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters. Available at: [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]
-
Barder, T. E., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters. Available at: [Link]
-
Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition. Available at: [Link]
-
Barder, T. E., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Available at: [Link]
-
ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Available at: [Link]
-
Molander, G. A., et al. (2013). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Syntheses. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki reaction between aryl bromide and potassium phenyl trifluoroborate catalysed by palladium nanoparticles supported on graphene platelets. Available at: [Link]
-
ResearchGate. (n.d.). B -Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Available at: [Link]
-
Molander, G. A., & Jean-Gérard, L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Available at: [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potassium (3-acetylphenyl)trifluoroborate Stability
A Guide for Researchers in Synthetic Chemistry and Drug Development
Welcome to the technical support guide for Potassium (3-acetylphenyl)trifluoroborate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this reagent, particularly concerning its interaction with bases in common synthetic applications like the Suzuki-Miyaura cross-coupling reaction. Our goal is to equip you with the mechanistic understanding and practical knowledge to overcome challenges and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries about the handling and reactivity of this compound.
Q1: What is the primary role of a base in reactions involving this compound?
A: The primary role of the base is to facilitate the hydrolysis of the trifluoroborate salt to its corresponding boronic acid.[1][2] This hydrolysis is a crucial activation step, as the boronic acid, not the trifluoroborate salt, is the active species that participates in the transmetalation step of the palladium catalytic cycle in Suzuki-Miyaura cross-coupling reactions.[3] The base promotes the replacement of fluoride ions with hydroxide ions.
Q2: How stable is solid this compound?
A: In its solid, crystalline form, this compound is exceptionally stable. Like most potassium organotrifluoroborates, it is a non-hygroscopic, air-stable solid that can be handled on the benchtop and stored for extended periods without significant degradation.[4][5] This offers a significant advantage over many corresponding boronic acids, which can be prone to dehydration to form boroxines or decomposition upon storage.
Q3: How does the electron-withdrawing 3-acetyl group affect the stability and reactivity of the trifluoroborate in solution?
A: The 3-acetyl group is moderately electron-withdrawing. This electronic property has a significant impact on the rate of hydrolysis. Electron-withdrawing groups tend to destabilize the intermediate difluoroborane formed during hydrolysis, thereby slowing down the conversion of the trifluoroborate to the boronic acid.[6][7] Consequently, this compound is expected to hydrolyze more slowly under basic conditions compared to aryltrifluoroborates bearing electron-donating groups.[7] This can be advantageous in preventing rapid accumulation of the boronic acid and minimizing side reactions, but it may also necessitate more forcing conditions (e.g., a stronger base or higher temperature) to achieve an efficient reaction rate.
Q4: What is protodeboronation and why is it a major concern with this reagent?
A: Protodeboronation is a common decomposition pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[8][9] In the case of this compound, this side reaction would irreversibly produce acetophenone, consuming the valuable reagent. This process is often accelerated by strong bases, the presence of water (as a proton source), and elevated temperatures.[8][10] Managing the reaction conditions to favor the desired cross-coupling over protodeboronation is a key challenge, especially for electron-deficient arylboron reagents.[10][11]
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving problems encountered during reactions.
Issue 1: Low or No Product Yield
A low yield is the most common issue. The cause often lies in the delicate balance of activating the trifluoroborate without degrading it.
Possible Cause A: Incomplete Hydrolysis to the Boronic Acid
-
The "Why": Your base may be too weak or the reaction conditions (temperature, water content) may be insufficient to hydrolyze the relatively stable (3-acetylphenyl)trifluoroborate at a rate that keeps up with the catalytic cycle. The electron-withdrawing nature of the acetyl group makes this reagent more resistant to hydrolysis than electron-rich analogues.[6][7]
-
Solutions:
-
Switch to a Stronger Base: If you are using a mild base like K₂CO₃ or KF, consider switching to a stronger, more effective base such as Cs₂CO₃ or K₃PO₄. Cesium carbonate is often highly effective in promoting the hydrolysis of stable trifluoroborates.[12]
-
Increase Temperature: Modestly increasing the reaction temperature can accelerate the rate of hydrolysis.
-
Ensure Adequate Water: Water is essential for hydrolysis.[13] While anhydrous conditions are sometimes used to prevent other side reactions, for trifluoroborates, a controlled amount of water in the solvent system (e.g., THF/H₂O, Dioxane/H₂O) is typically required.[13]
-
Possible Cause B: Protodeboronation Outcompetes Cross-Coupling
-
The "Why": The conditions are too harsh. A combination of a very strong base, high temperature, and extended reaction time can cause the generated boronic acid to decompose to acetophenone before it can transmetalate to the palladium center.[8][10] This is particularly problematic with electron-deficient systems.
-
Solutions:
-
Use a Milder Base: If you suspect protodeboronation (confirmed by identifying acetophenone as a major byproduct), switch to a weaker base like K₂CO₃ or even KF.
-
Lower the Temperature: Running the reaction at the lowest effective temperature can disfavor the higher activation energy pathway of protodeboronation.
-
"Slow Release" Strategy: The goal is to match the rate of boronic acid formation with its consumption by the catalyst. Using a moderately strong base like Cs₂CO₃ often provides a good balance, enabling a "slow release" that keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its degradation.[2]
-
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low-yield reactions.
Data Summary: Impact of Base Selection
The choice of base is critical. The following table summarizes the general characteristics of common bases used in Suzuki-Miyaura couplings with organotrifluoroborates.
| Base | Typical Strength | Effect on Hydrolysis Rate | Risk of Protodeboronation | Recommended Use Case |
| Cs₂CO₃ | Strong | Fast | Moderate-High | General purpose, good for stable trifluoroborates needing activation.[12] |
| K₃PO₄ | Strong | Fast | Moderate-High | Often used for challenging couplings, but can promote side reactions. |
| K₂CO₃ | Moderate | Moderate | Moderate | A good starting point; balances reactivity and minimizes degradation.[4] |
| KF | Mild | Slow | Low | Used for base-sensitive substrates where protodeboronation is a major issue. |
Section 3: The Underlying Mechanism & Best Practices
A deeper understanding of the reaction mechanism allows for more rational experimental design.
Mechanism: The Role of Base in Trifluoroborate Activation
The overall process begins with a base-promoted equilibrium between the stable, tetracoordinate trifluoroborate salt and the active, tricoordinate boronic acid. This "slow-release" mechanism is key to the utility of these reagents.
Caption: The dual role of the boronic acid as the active species and a potential degradation point.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.05 equivalents), the aryl halide (1.0 equivalent), and the palladium precatalyst/ligand system (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Through the septum, add the degassed solvent system (e.g., a 10:1 mixture of Toluene/H₂O or Dioxane/H₂O). Finally, add the base (e.g., Cs₂CO₃, 2-3 equivalents).
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1365–1379. [Link]
-
Coombs, J. R., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(11), 3812-3816. [Link]
-
Coombs, J. R., et al. (2020). Dynamic Ion Speciation During Hydrolysis of Aryltrifluoroborates. ChemRxiv. [Link]
-
Coombs, J. R., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 60(11), 3812-3816. [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-41. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Al-Zoubi, R. M. (2020). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Kabalka, G. W., et al. (2012). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Molecules, 17(7), 8659–8667. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]
-
Cox, P. A., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry. [Link]
-
Anderson, N. G. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Perrin, D. M., et al. (2013). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 78(11), 5365-5368. [Link]
-
Molander, G. A., et al. (2011). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters, 13(8), 2122–2125. [Link]
-
LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
Technical Support Center: Catalyst Selection for Potassium (3-acetylphenyl)trifluoroborate Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving potassium (3-acetylphenyl)trifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios to help you optimize your catalyst selection and reaction conditions for successful outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge for designing your coupling experiment.
Q1: Why should I use a potassium organotrifluoroborate salt instead of a boronic acid?
A1: Potassium organotrifluoroborates offer significant advantages in stability and handling compared to their boronic acid counterparts.[1][2] They are typically crystalline, monomeric solids that are stable in air and moisture, which simplifies storage and weighing.[2][3] This enhanced stability is due to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from undesirable side reactions like protodeboronation.[1][4][5] As a result, you can often use near-stoichiometric amounts of the trifluoroborate reagent, improving the overall atom economy of your reaction.[2][6]
Q2: What is a reliable starting catalyst system for coupling this compound with an aryl halide?
A2: A robust and versatile starting point is a palladium(II) precatalyst paired with a suitable phosphine ligand. A widely successful combination for aryltrifluoroborates is PdCl₂(dppf)·CH₂Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct).[7][8] This catalyst is often effective at low loadings (0.5–2 mol %) for couplings with aryl bromides and even more challenging aryl chlorides.[8][9] The dppf ligand provides a good balance of electron-donating properties and steric bulk to facilitate the key steps of the catalytic cycle.
Q3: How does the acetyl group on the (3-acetylphenyl)trifluoroborate affect the reaction?
A3: The acetyl group is a moderately electron-withdrawing substituent. This electronic effect can influence the rate of the Suzuki-Miyaura coupling. Generally, electron-withdrawing groups on the organoboron partner can slow down the transmetalation step. However, this effect is often manageable with proper catalyst and base selection. A more practical concern is the potential for the ketone functionality to coordinate to the palladium center or participate in side reactions, although this is less common under typical Suzuki-Miyaura conditions. The use of bulky ligands can often mitigate unwanted coordination.
Q4: What is the role of the base in couplings with organotrifluoroborates, and which one should I choose?
A4: The base is crucial for facilitating the transmetalation step in the catalytic cycle.[1][10] For organotrifluoroborates, the base promotes the hydrolysis of the R-BF₃K salt to the corresponding boronic acid (or a related active species) in situ.[11][12] This "slow release" of the boronic acid can be advantageous, as it keeps the concentration of the active boron species low, minimizing side reactions like homocoupling and protodeboronation.[11][12]
Cesium carbonate (Cs₂CO₃) is an excellent and broadly effective base for these couplings.[3][13] Potassium carbonate (K₂CO₃) is also a viable and more economical alternative that provides good results in many cases.[13] Typically, 2-3 equivalents of the base are used.
Part 2: Troubleshooting Guide
Encountering issues? This section provides solutions to common problems in a Q&A format.
Q5: My reaction has stalled, or I'm observing very low conversion of my starting materials. What should I do?
A5: Low conversion is often linked to an inefficient catalyst system for your specific substrates.
-
Problem: The oxidative addition of the aryl halide to the Pd(0) center is too slow. This is particularly common with less reactive aryl chlorides.[14]
-
Solution 1: Switch to a More Active Ligand. If you are using a standard ligand like triphenylphosphine (PPh₃) or even dppf with an unreactive aryl chloride, consider switching to a more electron-rich and sterically hindered "Buchwald" ligand. Ligands such as SPhos or RuPhos are specifically designed to accelerate oxidative addition and are highly effective for coupling aryl chlorides.[2][6][15]
-
Solution 2: Change the Palladium Precatalyst. While Pd(OAc)₂ and PdCl₂(dppf) are good starting points, catalysts like Pd₂(dba)₃ can sometimes be more effective, as the dba ligand plays an active role in the catalytic cycle.[16]
-
Solution 3: Increase Temperature. If the reaction is clean but slow, increasing the temperature (e.g., from 80 °C to 100-110 °C) can often overcome the activation barrier, provided the substrates and catalyst are thermally stable.
Q6: I'm seeing a significant amount of a side product that corresponds to the protonated version of my trifluoroborate (acetophenone). What is happening and how can I prevent it?
A6: You are observing protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[5] While organotrifluoroborates are more resistant to this than boronic acids, it can still occur under certain conditions.[6]
-
Problem: The rate of productive cross-coupling is slower than the rate of protodeboronation. This can be exacerbated by excess water or an inappropriate pH.
-
Solution 1: Optimize the Base and Solvent. Ensure your base is thoroughly dried if running under anhydrous conditions, or use a well-defined biphasic system (e.g., Toluene/H₂O or THF/H₂O).[17] Sometimes, switching to a weaker base like potassium phosphate (K₃PO₄) can help, as it may alter the rate of boronic acid formation and consumption.
-
Solution 2: Use a "Slow-Release" Strategy. The inherent stability of the trifluoroborate already provides a slow-release mechanism.[11][12] To capitalize on this, ensure your catalyst is highly active. A faster catalyst will consume the transiently formed boronic acid more rapidly, outcompeting the protodeboronation pathway.[11][12] Using a more active ligand like SPhos can be beneficial here.[15]
-
Solution 3: Minimize Reaction Time. Do not let the reaction run for an unnecessarily long time after completion. Monitor by TLC or GC-MS and work up the reaction once the limiting reagent has been consumed.
Q7: My reaction is producing homocoupled byproducts (biaryl from the aryl halide, or a dimer of the trifluoroborate). How can I suppress this?
A7: Homocoupling can arise from two pathways: oxidative coupling of the organoboron reagent or reductive coupling of the aryl halide.
-
Problem: The palladium catalyst may be promoting these undesired pathways, or the reaction conditions are not optimal.
-
Solution 1: Ensure Anaerobic Conditions. Oxygen can promote the oxidative homocoupling of the boronic acid intermediate. Thoroughly degas your solvent and maintain the reaction under an inert atmosphere (Nitrogen or Argon).
-
Solution 2: Adjust the Ligand-to-Palladium Ratio. An insufficient amount of phosphine ligand can lead to the formation of palladium black and promote side reactions. For monodentate ligands, a 2:1 or 4:1 ligand-to-palladium ratio is common. For bidentate ligands like dppf, a 1:1 to 1.2:1 ratio is standard.
-
Solution 3: Check Reagent Purity. Impurities in the starting materials can sometimes interfere with the catalytic cycle and lead to byproducts.
Part 3: Catalyst System Selection & Protocols
This decision tree provides a logical path for selecting and optimizing your catalyst system.
Caption: Catalyst selection workflow for your coupling reaction.
This table summarizes common catalyst systems for coupling aryl halides with potassium aryltrifluoroborates.
| Catalyst System | Coupling Partner | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Key Advantages |
| PdCl₂(dppf) | Aryl Bromides, Activated Aryl Chlorides | 1 - 2% | Cs₂CO₃, K₂CO₃ | THF/H₂O, Dioxane | 80 - 100 | Good general-purpose, reliable, commercially available.[7][8] |
| Pd(OAc)₂ + PPh₃ | Aryl Bromides | 2% Pd, 6% PPh₃ | Cs₂CO₃ | THF/H₂O | 70 - 90 | Inexpensive ligand, effective for simple couplings.[3][13] |
| Pd(OAc)₂ + SPhos | Challenging Aryl Chlorides (hindered, e-rich) | 1-2% Pd, 2-4% SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 100 - 110 | High activity, excellent for difficult substrates.[15] |
| Pd(OAc)₂ + RuPhos | Heteroaryl Chlorides | 1-3% Pd, 2-6% RuPhos | Na₂CO₃, K₃PO₄ | Ethanol, Dioxane | 85 - 110 | Broad scope, particularly for heteroaromatic partners.[6] |
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide using PdCl₂(dppf).
-
Reagent Preparation:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
Add this compound (1.05 mmol, 1.05 equiv).
-
Add cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv).
-
Add the catalyst, PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol %).
-
-
Reaction Setup:
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate and backfill the tube with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 5 mL of THF and 1 mL of water) via syringe.
-
-
Execution and Monitoring:
-
Place the sealed tube in a preheated oil bath at 80 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Wash it with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
References
- Molander, G. A. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Dreher, S. D., et al. (2008).
- Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.
- Molander, G. A., & Figueroa, R. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC - NIH.
- Ting, R., & Adam, M. J. (2011). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Wikipedia.
- Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry.
- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Molander, G. A., & Bernardi, C. R. (2002).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Molander, G. A., & Biolatto, B. (2003).
- Beller, M., et al. (2004). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides.
- Barder, T. E., & Buchwald, S. L. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. Organic Letters.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. Benchchem.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
- ResearchGate. (2018). Suzuki reaction between aryl bromide and potassium phenyl trifluoroborate catalysed by palladium nanoparticles supported on graphene platelets.
- Vedejs, E., et al. (2007). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. PMC - NIH.
- Molander, G. A., et al. (2007).
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
Technical Support Center: Solvent Effects in Suzuki Reactions with Trifluoroborates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing potassium organotrifluoroborates. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the critical role of solvents in these reactions, providing troubleshooting advice and answers to frequently asked questions to help you navigate challenges and optimize your experimental outcomes.
Organotrifluoroborates have become popular alternatives to boronic acids in Suzuki-Miyaura couplings due to their enhanced stability and ease of handling.[1][2] They are generally crystalline, free-flowing solids that are stable in air and moisture, which simplifies storage and handling.[1][3] However, the success of these reactions is highly dependent on the careful selection of solvents and reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during Suzuki reactions with trifluoroborates, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Conversion of Starting Materials
Symptom: You observe a significant amount of unreacted starting materials (aryl halide and/or trifluoroborate salt) after the expected reaction time.
Potential Cause 1: Inefficient Hydrolysis of the Trifluoroborate Salt
Potassium organotrifluoroborates are considered protected forms of boronic acids and require in-situ hydrolysis to the corresponding boronic acid to participate in the catalytic cycle.[2][4][5] This hydrolysis is a crucial step, and its rate must be compatible with the rate of the catalytic turnover to avoid the accumulation of boronic acid, which can lead to side reactions.[4][5]
-
Solution: The presence of water is essential for the hydrolysis of the trifluoroborate salt.[6] A common and effective solvent system is a mixture of an organic solvent and water, such as THF/H₂O or Toluene/H₂O.[6][7][8] For instance, a THF/H₂O (10:1) mixture has been shown to be optimal in certain cases, providing a sustained release of the boronic acid.[6] If you are using anhydrous conditions, the reaction will likely fail.
Potential Cause 2: Poor Solubility of Reactants or Catalyst
The trifluoroborate salt, palladium catalyst, ligand, and base must all have sufficient solubility in the reaction medium for the reaction to proceed efficiently. Trifluoroborates can have poor solubility in purely organic solvents.[9]
-
Solution:
-
Solvent Selection: Employing a solvent system that can dissolve all components is critical. Protic solvents like isopropanol mixed with water can be effective.[10] For instance, a study on the coupling of potassium alkenyltrifluoroborates found that i-PrOH-H₂O provided the best results.[10]
-
Biphasic vs. Monophasic Systems: Biphasic systems, such as toluene/water, are often used.[8][11] In these systems, the catalyst and organic substrates are primarily in the organic phase, while the inorganic base and the trifluoroborate salt may have higher solubility in the aqueous phase. Efficient stirring is crucial in biphasic systems to ensure adequate mixing and facilitate the reaction at the interface of the two phases.
-
Potential Cause 3: Inappropriate Solvent Polarity
The polarity of the solvent can influence the different steps of the catalytic cycle, including oxidative addition and reductive elimination.
-
Solution: The choice between polar protic, polar aprotic, and nonpolar solvents can be critical and is often substrate-dependent.[12][13] While a generalization is difficult, alcoholic solvents (polar protic) are frequently used.[3][10] It's important to note that solvent effects on selectivity do not always correlate with the solvent's dielectric constant.[12][13] For example, while some polar aprotic solvents like MeCN and DMF can favor reaction at a triflate group over a chloride, other polar solvents like water and alcohols provide the same selectivity as nonpolar solvents, favoring reaction at the chloride.[12][13]
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Protodeboronation)
Symptom: Besides the desired cross-coupled product, you observe significant amounts of homocoupled products (from the aryl halide or the trifluoroborate) or the product of protodeboronation (the arene corresponding to the trifluoroborate).
Potential Cause 1: Too Rapid Hydrolysis of the Trifluoroborate
If the trifluoroborate hydrolyzes to the boronic acid much faster than the catalytic cycle consumes it, the accumulating boronic acid can undergo side reactions like oxidative homocoupling and protodeboronation.[4][5]
-
Solution: The "slow release" of the boronic acid from the trifluoroborate is a key advantage of these reagents.[2][4][5]
-
Control Water Content: The amount of water in the solvent system can modulate the hydrolysis rate. While essential, an excessive amount of water might accelerate hydrolysis undesirably. A common starting point is a 10:1 organic solvent to water ratio.[6][14]
-
Substituent Effects: Be aware that the electronic nature of the organic group on the trifluoroborate affects its hydrolysis rate. Electron-donating groups tend to enhance the rate of solvolysis, while electron-withdrawing groups retard it.[15]
-
Potential Cause 2: Inefficient Transmetalation
Inefficient transmetalation can lead to the persistence of the organopalladium intermediate, which can then participate in side reactions. The choice of base and solvent is critical for facilitating this step.
-
Solution:
-
Base and Solvent Synergy: The base and solvent work in concert. For instance, Cs₂CO₃ is a commonly used base in conjunction with THF/H₂O.[7] The water can increase the solubility of the inorganic base.[6]
-
Biphasic Considerations: In biphasic systems like toluene/water, the choice of base is still critical. K₂CO₃ has been used successfully in such systems.[11] The phase-splitting induced by the base can also affect the local pH, which in turn influences the hydrolysis rate.[4][5]
-
Issue 3: Reaction Stalls or is Incomplete
Symptom: The reaction starts but does not go to completion, even with extended reaction times.
Potential Cause 1: Catalyst Deactivation
The palladium catalyst can deactivate over the course of the reaction. This can be influenced by the solvent and other components of the reaction mixture.
-
Solution:
-
Solvent Choice: Certain solvents can better stabilize the active catalytic species. The choice of ligand is also paramount in preventing catalyst decomposition.
-
Degassing: Ensure the solvent and reaction mixture are properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Potential Cause 2: Phase Separation Issues in Biphasic Systems
In biphasic systems, poor mixing or changes in the phase composition during the reaction can lead to a stall. The addition of a base like Cs₂CO₃ can induce partial phase-splitting in a THF/H₂O mixture, which can impact the reaction.[4][5]
-
Solution:
-
Vigorous Stirring: Ensure efficient stirring throughout the reaction to maximize the interfacial area between the two phases.
-
Phase Transfer Catalysts: In some cases, a phase transfer catalyst can be beneficial, although it is not commonly required for Suzuki reactions with trifluoroborates.
-
Frequently Asked Questions (FAQs)
Q1: Why is water necessary in Suzuki reactions with potassium trifluoroborates?
A1: Water is crucial for the hydrolysis of the potassium trifluoroborate salt (R-BF₃K) to the corresponding boronic acid (R-B(OH)₂).[4][5][6] This in-situ generation of the active boron species is a key step for the subsequent transmetalation with the palladium complex in the catalytic cycle.[2] The use of trifluoroborates as a "slow-release" source of the boronic acid helps to minimize common side reactions like protodeboronation and homocoupling that can occur when boronic acids are used directly.[4][5]
Q2: What is the ideal organic solvent to water ratio?
A2: The optimal ratio can be substrate-dependent, but a common and effective starting point is a 10:1 mixture of the organic solvent to water (e.g., THF/H₂O 10:1).[6][14] This ratio often provides a good balance for a sustained release of the boronic acid without leading to excessively fast hydrolysis or poor solubility of the organic components.[6] In some cases, other ratios like 4:1 (iPrOH/H₂O) have been found to be effective.[6]
Q3: Can I use a single solvent system instead of a biphasic one?
A3: Yes, monophasic solvent systems can be used. For example, a mixture of an alcohol like isopropanol and water can form a single phase and is effective for certain substrates.[10] The choice between a monophasic and biphasic system depends on the solubility of all reaction components. A monophasic system can sometimes offer better homogeneity, but a biphasic system can be advantageous for separating the inorganic base and the trifluoroborate salt from the less polar catalyst and organic starting materials.
Q4: How do polar protic and polar aprotic solvents affect the reaction?
A4:
-
Polar Protic Solvents (e.g., water, ethanol, isopropanol): These solvents contain -OH or -NH groups and can act as hydrogen bond donors.[16][17] They are essential for the hydrolysis of the trifluoroborate. They can also stabilize ionic intermediates in the catalytic cycle.[16] Alcohols are frequently used as the organic co-solvent with water.[3][10]
-
Polar Aprotic Solvents (e.g., THF, dioxane, DMF, acetone): These solvents have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[17][18] THF and dioxane are very common co-solvents with water.[6][7] It's important to note that the effect of polar aprotic solvents can be complex; for instance, solvents like MeCN and DMF can alter the selectivity in certain Suzuki-Miyaura couplings, while others like acetone may not.[12][13]
Q5: My trifluoroborate is not dissolving well. What should I do?
A5: Poor solubility of the trifluoroborate salt is a common issue.
-
Increase Water Content: A modest increase in the proportion of water in your solvent system can improve the solubility of the salt.
-
Choose a More Polar Organic Solvent: Switching to a more polar organic co-solvent, such as an alcohol or THF, might help.
-
Increase Temperature: Gently warming the reaction mixture can also enhance solubility. However, be mindful that higher temperatures can also increase the rate of side reactions.
Data and Protocols
Table 1: Common Solvent Systems for Suzuki Reactions with Trifluoroborates
| Solvent System | Typical Ratio (Organic:Water) | Common Base | Notes | Reference(s) |
| THF / H₂O | 10:1 or 9:1 | Cs₂CO₃, K₂CO₃ | A widely used and generally effective system.[6][7][14] | [6][7][14] |
| Toluene / H₂O | 10:1 | K₂CO₃, Cs₂CO₃ | A common biphasic system.[8][11] Vigorous stirring is essential. | [8][11] |
| Isopropanol / H₂O | 4:1 | KHCO₃, t-BuNH₂ | A protic solvent system that can be effective for certain substrates.[6][10] | [6][10] |
| Ethanol | - | Na₂CO₃ | Can be used for coupling with heteroaryltrifluoroborates.[3] | [3] |
General Experimental Protocol
This is a representative protocol and may require optimization for specific substrates.
-
To a reaction vessel, add the aryl halide (1.0 mmol), potassium organotrifluoroborate (1.1 mmol), and base (e.g., Cs₂CO₃, 3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed organic solvent (e.g., THF, 10 mL) and degassed water (1 mL).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 6 mol%).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 70-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Diagram 1: The Role of Solvent in Trifluoroborate Activation
This diagram illustrates the essential role of a protic solvent (water) in the activation of the potassium trifluoroborate salt to the boronic acid, which is the active species in the Suzuki-Miyaura catalytic cycle.
Caption: Solvent-mediated hydrolysis of potassium trifluoroborate.
Diagram 2: Troubleshooting Logic for Low Conversion
This workflow helps diagnose the root cause of low conversion in a Suzuki reaction with trifluoroborates, focusing on solvent-related issues.
Caption: Troubleshooting workflow for low reaction conversion.
References
-
Alacid, E., & Najera, C. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(36), 6530-6533. [Link]
-
Butters, M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11849-11859. [Link]
-
Anderson's Process Solutions. Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795-1798. [Link]
-
Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4663-4670. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Saper, N. I., & Hartwig, J. F. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]
-
Molander, G. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 13(7), 1872-1875. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Molander, G. A., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. [Link]
-
Molander, G. A., & Dreher, S. D. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(7), 1147-1165. [Link]
-
Molander, G. A., et al. (2011). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 76(20), 8140-8146. [Link]
-
Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]
-
ChemTalk. Polar Protic and Aprotic Solvents. [Link]
-
Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]
Sources
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- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
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- 4. researchgate.net [researchgate.net]
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- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Products from Potassium (3-acetylphenyl)trifluoroborate Reactions
Welcome to the technical support center for the purification of reaction products derived from potassium (3-acetylphenyl)trifluoroborate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of purifying these valuable compounds. My aim is to blend technical precision with practical, field-tested insights to empower you in your synthetic endeavors.
I. Understanding the Chemistry: The Role of this compound
This compound is a versatile and increasingly popular reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3][4][5] Its popularity stems from its stability as a crystalline solid that is easy to handle and can often be stored indefinitely, a significant advantage over more sensitive boronic acids.[2][3][4][6][7]
The key to its reactivity lies in the in-situ hydrolysis of the trifluoroborate salt to the corresponding boronic acid under the reaction conditions.[8][9][10] This "slow release" of the active boronic acid species can minimize common side reactions such as homocoupling and protodeboronation, often leading to cleaner reaction profiles.[8][9][10][11] However, the purification of the resulting biaryl ketone products can present unique challenges.
II. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of products from reactions involving this compound.
Q1: What are the most common impurities I can expect in my crude product?
A1: Typical impurities can be categorized as follows:
-
Starting Materials: Unreacted this compound and the coupling partner (e.g., an aryl halide).
-
Homocoupling Products: Biphenyl species arising from the coupling of two molecules of the aryl halide or two molecules of the boronic acid.
-
Protodeboronation Product: Acetophenone, formed by the replacement of the boronic acid group with a hydrogen atom.[8][12]
-
Palladium Catalyst Residues: The palladium catalyst and its associated ligands (or their oxidized forms).
-
Inorganic Salts: Bases (like potassium carbonate or cesium carbonate) and fluoride salts generated during the reaction.
Q2: My crude product is an oil, not a solid. How should I proceed with purification?
A2: If your crude product is oily, it is likely a mixture of your desired product and some of the impurities mentioned above. A standard extractive workup is the first step. Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine to remove inorganic salts and water-soluble impurities. After drying the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and concentrating it under reduced pressure, you can attempt to purify the resulting residue by column chromatography.[13][14]
Q3: Can I use recrystallization to purify my 3-acetylbiphenyl product?
A3: Yes, recrystallization is often a highly effective method for purifying solid biaryl ketones like 3-acetylbiphenyl, especially for removing minor impurities.[15][16][17] The key is to select an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[15][18] Common solvents to screen include ethanol, isopropanol, hexanes/ethyl acetate mixtures, and toluene.[19]
Q4: How can I remove the residual palladium catalyst from my product?
A4: Residual palladium can often be removed by filtration through a pad of Celite® or silica gel after the reaction workup.[13][20] For more persistent catalyst contamination, column chromatography is typically effective.[13] In some cases, treatment of the crude product solution with a scavenger resin designed to bind palladium can be a useful strategy.[5]
III. Troubleshooting Guide: Navigating Purification Challenges
This section provides a more detailed, problem-and-solution-oriented approach to common purification difficulties.
Problem 1: Low recovery of the desired product after column chromatography.
| Potential Cause | Troubleshooting Strategy |
| Product is highly polar and retained on the silica gel. | Gradually increase the polarity of your eluent. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Consider adding a small percentage of a more polar solvent like methanol to the eluent if the product is still not eluting. |
| Product is unstable on silica gel. | Deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to your eluent system. This is particularly useful if your product is base-sensitive. Alternatively, consider using a different stationary phase like alumina. |
| Improper solvent system selection. | Perform small-scale TLC analysis with various solvent systems to identify the optimal eluent for good separation between your product and impurities before committing to a large-scale column. |
Problem 2: Co-elution of the product with an impurity during column chromatography.
| Potential Cause | Troubleshooting Strategy |
| Similar polarity of the product and impurity. | Try a different solvent system. For example, if a hexanes/ethyl acetate mixture is not providing adequate separation, a switch to a dichloromethane/methanol or toluene/acetone system might be effective. |
| Overloading of the column. | Use a larger diameter column or reduce the amount of crude material being loaded. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| The impurity is a structural isomer of the product. | Isomeric impurities can be particularly challenging to separate. High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) may be necessary for complete separation. In some cases, recrystallization may be more effective than chromatography. |
Problem 3: The product fails to crystallize during recrystallization attempts.
| Potential Cause | Troubleshooting Strategy |
| The solution is not saturated. | Reduce the volume of the solvent by gentle heating or under a stream of inert gas to concentrate the solution.[18] |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure product.[15] |
| Presence of impurities inhibiting crystallization. | The crude product may be too impure for successful recrystallization. An initial purification by column chromatography to remove the bulk of the impurities may be necessary before attempting recrystallization. |
| "Oiling out" of the product. | This occurs when the product comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute. Try using a lower-boiling solvent or a two-solvent recrystallization system.[19] |
IV. Experimental Protocols
Here are detailed, step-by-step methodologies for common purification techniques.
Protocol 1: Standard Extractive Workup
-
Cool the reaction mixture to room temperature.
-
If the reaction was run in an aqueous/organic biphasic system, separate the layers using a separatory funnel. If a single solvent was used, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of the organic layer)
-
Saturated aqueous sodium bicarbonate solution (if the reaction was acidic)
-
Brine (saturated aqueous NaCl solution) (1 x volume of the organic layer)
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel (dry loading). Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elute the Column: Begin eluting with a non-polar solvent and gradually increase the polarity of the eluent based on prior TLC analysis.
-
Collect Fractions: Collect fractions in test tubes or vials and monitor the elution of the product by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.[15][18]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot recrystallization solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.
V. Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of a product from a Suzuki-Miyaura reaction involving this compound.
Caption: Decision tree for purification strategy.
VI. References
-
Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9474-9485.
-
Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9474-9485.
-
Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
-
Various Authors. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate.
-
Li, J., et al. (2013). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 18(6), 7173-7187.
-
Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
-
Molander, G. A., & Biolatto, B. (2002). Efficient Ligandless Palladium-Catalyzed Suzuki Reactions of Potassium Aryltrifluoroborates. Organic Letters, 4(11), 1867-1870.
-
The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823.
-
B-Alan, F., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 384.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry.
-
Lloyd-Jones, G. C., & Butters, M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol.
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686.
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
-
Saikia, L., & Sarma, D. (2017). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ChemistrySelect, 2(29), 9279-9284.
-
Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Organic-synthesis.org.
-
Darses, S., et al. (2004). Potassium Trifluoroborate Salts: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Organic Syntheses, 81, 157.
-
Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743-5747.
-
Lee, S., & Kim, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-14.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
-
Nave, S., et al. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 76(17), 7089-7101.
-
Dreher, S. D., et al. (2014). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 91, 242-254.
-
BenchChem. (2025). Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis. BenchChem.
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160.
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. UC Davis Chemistry.
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace.
-
Smith, K., et al. (2008). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 85(11), 1549.
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
-
Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 345-353.
-
Li, B., & Dixneuf, P. H. (2013). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Chemical Society Reviews, 42(13), 5744-5767.
-
Li, B., & Dixneuf, P. H. (2013). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. PubMed.
-
CINTAS, P. (2016). The Hiyama Cross-Coupling Reaction: New Discoveries. The Chemical Record, 16(6), 2521-2533.
-
Dodani, S. C., et al. (2020). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. ChemRxiv.
References
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"hydrolysis of potassium organotrifluoroborates under reaction conditions"
Welcome to the technical support center for the practical application of potassium organotrifluoroborates (R-BF₃K). This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile reagents. Here, we address common challenges and questions related to the hydrolysis of R-BF₃K under typical reaction conditions, providing expert insights and actionable troubleshooting advice.
Section 1: Understanding the Hydrolysis of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are valued for their stability, ease of handling, and utility in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] Unlike the more sensitive boronic acids, R-BF₃K salts can be weighed in the air and are generally stable for long-term storage.[4][5] However, their participation in cross-coupling reactions is predicated on their hydrolysis to the corresponding boronic acid (RB(OH)₂), which is the active species in the catalytic cycle.[5][6][7][8]
The rate of this hydrolysis is a critical parameter. A controlled, slow release of the boronic acid can be advantageous, minimizing side reactions like homocoupling and protodeboronation.[6][7][8] Conversely, stalled hydrolysis can lead to sluggish or incomplete reactions. This guide will help you navigate the nuances of R-BF₃K hydrolysis to achieve optimal reaction outcomes.
Diagram of Hydrolysis Pathways
The hydrolysis of organotrifluoroborates can proceed through multiple pathways, primarily distinguished as an acid-catalyzed mechanism and a direct fluoride dissociation mechanism.[6][9]
Caption: General hydrolysis pathways for potassium organotrifluoroborates.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reactions involving potassium organotrifluoroborates.
FAQ 1: My Suzuki-Miyaura reaction is sluggish or not going to completion. Could hydrolysis of the organotrifluoroborate be the problem?
Answer: Yes, inefficient hydrolysis is a common cause for poor performance in Suzuki-Miyaura reactions using R-BF₃K salts. The rate of boronic acid generation must be compatible with the rate of the catalytic turnover.[6][7][8] If the hydrolysis is too slow, the concentration of the active boronic acid species will be too low to sustain the catalytic cycle.
Troubleshooting Steps:
-
Evaluate the Nature of Your "R" Group: The electronic and steric properties of the organic substituent (R) on the boron atom dramatically influence the rate of hydrolysis.[6][7][8]
-
Fast Hydrolysis: Reagents with electron-donating groups (e.g., anisyl) or those that are particularly hydrophilic (e.g., vinyl) tend to hydrolyze quickly.[6][7][8]
-
Slow Hydrolysis: Electron-withdrawing groups (e.g., nitrophenyl) or sterically hindered groups can significantly slow down hydrolysis.[6][7][8] Alkynyltrifluoroborates are also known to hydrolyze very slowly.[6][7]
-
Acid-Catalyzed Hydrolysis: Many simple aryl, benzyl, and furyl trifluoroborates require acid catalysis for efficient hydrolysis, which can be counterintuitive under basic reaction conditions.[6][7][8]
-
-
Consider the "Acid-Base Paradox": Nominally basic Suzuki-Miyaura conditions (e.g., using Cs₂CO₃) can, in some solvent systems like THF/H₂O, lead to phase splitting.[6][7][8] This can result in a lower pH in the bulk organic phase, which paradoxically facilitates the acid-catalyzed hydrolysis pathway for certain substrates.[6][7][8]
-
Check Your Reaction Vessel and Stirring Rate: The shape, size, and material of the reaction vessel, along with the stirring rate, can have a profound impact on hydrolysis, especially when phase splitting occurs.[6][7][8][10][11] Inconsistent mixing can lead to localized pH differences, affecting the hydrolysis rate. Using a PTFE vessel can help isolate the effects of the base and other reagents from the influence of the glass surface.[11]
-
Solvent System: The choice of solvent and the amount of water are critical. While water is necessary for hydrolysis, its concentration can be optimized. In some cases, using a co-solvent like EtOAc can improve the solubility of the R-BF₃K salt and facilitate hydrolysis.[12]
FAQ 2: I am observing significant protodeboronation of my organotrifluoroborate. How can I minimize this?
Answer: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved by a proton source, leading to the formation of R-H instead of the desired product. This is often a consequence of the boronic acid intermediate accumulating in the reaction mixture.[6][7][8]
Troubleshooting Steps:
-
Control the Rate of Hydrolysis: The goal is to match the rate of boronic acid formation with its consumption in the catalytic cycle. If your R-BF₃K hydrolyzes too quickly, the resulting high concentration of boronic acid is more susceptible to protodeboronation. Consider lowering the reaction temperature to slow down hydrolysis.
-
Choice of Base: The type and strength of the base can influence the pH of the reaction medium and, consequently, the rate of both hydrolysis and protodeboronation. Weaker bases might be beneficial for substrates that hydrolyze rapidly.
-
Minimize Water Content: While water is essential for hydrolysis, an excessive amount can promote protodeboronation. Use the minimum amount of water required for efficient hydrolysis.
FAQ 3: Can I use silica gel to promote the hydrolysis of my organotrifluoroborate?
Answer: Yes, silica gel in the presence of water can be an effective and mild method for hydrolyzing a wide range of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates to their corresponding boronic acids.[12] This can be a useful strategy if you suspect that hydrolysis is the rate-limiting step in your reaction, or if you wish to generate the boronic acid in situ under mild conditions before proceeding with a subsequent transformation.
General Protocol for Silica Gel-Mediated Hydrolysis: [12]
-
To a stirred suspension of the potassium organotrifluoroborate (1 equiv) in water, add silica gel (1 equiv).
-
Monitor the reaction by ¹¹B NMR spectroscopy until complete consumption of the starting material.
-
The resulting boronic acid can then be used in the subsequent reaction step.
| Substrate Class | Typical Reaction Time with Silica/H₂O |
| Electron-Rich Aryltrifluoroborates | 1 hour |
| Electron-Neutral Aryltrifluoroborates | 1-4 hours |
| Heteroaryltrifluoroborates | 1-24 hours |
| Alkyl- and Alkenyltrifluoroborates | 1 hour |
Data synthesized from reference[12].
FAQ 4: How can I monitor the hydrolysis of my organotrifluoroborate during a reaction?
Answer: Monitoring the progress of hydrolysis can provide valuable insights for reaction optimization.
Recommended Analytical Techniques:
-
¹¹B NMR Spectroscopy: This is a direct and effective method to observe the disappearance of the organotrifluoroborate signal and the appearance of the boronic acid signal.[12]
-
¹⁹F NMR Spectroscopy: The fluorine signal of the R-BF₃K salt can be monitored to track its consumption.
-
ESI-MS: Electrospray ionization mass spectrometry can be used for real-time analysis of the ionic species in solution, allowing for the observation of the dynamic equilibria between the various hydrolyzed intermediates.[10]
Section 3: Experimental Protocols & Workflows
Troubleshooting Workflow for Sluggish Suzuki-Miyaura Reactions
Caption: A logical workflow for troubleshooting slow reactions.
References
-
Lloyd-Jones, G. C., & Perrin, D. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
-
Lloyd-Jones, G. C., & Perrin, D. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. PubMed. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(11), 4313-4327. [Link]
-
Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. [Link]
-
Lloyd-Jones, G. C., & Perrin, D. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Lloyd-Jones, G. C., & Perrin, D. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Hofmann, J., & Wan, S. (2013). Trifluoroborate hydrolysis pathways proposed by Lloyd‐Jones and Perrin... ResearchGate. [Link]
-
Hofmann, J., & Wan, S. (2013). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. University of Victoria. [Link]
-
Lloyd-Jones, G. C., & Perrin, D. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
-
Molander, G. A. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]
-
Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]
-
Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. University of Pennsylvania. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]
-
Molander, G. A. (2011). 6 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Itami, K. (2015). Organotrifluoroborate Salts. Chem-Station Int. Ed.[Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
Sources
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Technical Support Center: Low Catalyst Loading in Suzuki Reactions with Organotrifluoroborates
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for successfully implementing low catalyst loading in Suzuki-Miyaura cross-coupling reactions using potassium organotrifluoroborates. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to overcome challenges in your experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is designed to address specific issues you may encounter when working with low catalyst loadings (typically < 1 mol%).
Question 1: My reaction shows low or no conversion with a catalyst loading of ≤ 0.5 mol%. What are the primary factors to investigate?
Low or no conversion at reduced catalyst loadings is a common issue and often points to inefficient catalyst activation or rapid deactivation. Here’s a systematic approach to troubleshooting this problem:
1. Precatalyst Activation and the Active Pd(0) Species:
-
The Problem: The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species. Many common precatalysts, such as Pd(OAc)₂, are Pd(II) and require in situ reduction to Pd(0) to enter the catalytic cycle.[1] At very low concentrations, any inefficiency in this activation step can lead to a significant drop in the available active catalyst, stalling the reaction.
-
The Solution:
-
Choice of Precatalyst: Consider using a precatalyst that is designed for easy activation to Pd(0). Buchwald precatalysts, for instance, are engineered to generate the active Pd(0) species cleanly and efficiently.[1]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are crucial. They stabilize the monomeric Pd(0) species, which is the active catalyst, and facilitate both the oxidative addition and reductive elimination steps.[2] Ligands like RuPhos and XPhos have proven effective in couplings with organotrifluoroborates, even at catalyst loadings as low as 0.5 mol%.[3]
-
Reaction Initiation: Ensure your reaction is properly degassed. Oxygen can oxidize the active Pd(0) to inactive Pd(II), a more significant issue when the catalyst concentration is low.[1]
-
2. The Role of the Base and Organotrifluoroborate Hydrolysis:
-
The Problem: Unlike boronic acids, potassium organotrifluoroborates (R-BF₃K) are not directly active in the transmetalation step. They are believed to act as a stable reservoir for the corresponding boronic acid (RB(OH)₂), which is slowly released under the basic reaction conditions.[4][5] If the base is too weak or its solubility is poor, the rate of boronic acid generation may be too slow to sustain the catalytic cycle at a low catalyst loading.
-
The Solution:
-
Base Strength and Solubility: A moderately strong base is required. Cesium carbonate (Cs₂CO₃) is often a good choice as it is effective in promoting the hydrolysis of the B-F bonds.[6][7] The choice of solvent is also critical to ensure the base has sufficient solubility to be effective.[8][9] A mixture of an organic solvent like THF or isopropanol with water is often employed to facilitate both the dissolution of the organic substrates and the inorganic base.[6][10]
-
Water Content: The presence of water is often essential for the hydrolysis of the organotrifluoroborate to the active boronic acid.[11] Optimizing the ratio of organic solvent to water can be critical for reaction success.
-
3. Substrate Reactivity:
-
The Problem: Electron-rich aryl chlorides are notoriously difficult substrates for Suzuki couplings due to the challenging oxidative addition step.[12] While modern ligands have greatly expanded the scope, these substrates may require higher catalyst loadings.
-
The Solution:
-
Higher Temperatures: For challenging substrates, increasing the reaction temperature can sometimes overcome the activation barrier for oxidative addition.[12]
-
Ligand Screening: If a particular substrate is proving difficult, screening a panel of bulky, electron-rich phosphine ligands is advisable. The subtle electronic and steric differences between ligands can have a profound impact on reactivity.[13][14][15]
-
Below is a troubleshooting workflow to guide your experimental decisions when faced with low conversion.
Question 2: I'm observing significant protodeboronation of my organotrifluoroborate. How can this be minimized?
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. While potassium organotrifluoroborates are significantly more stable to protodeboronation than their boronic acid counterparts, it can still occur under certain conditions.[3][16]
-
Cause: This side reaction is often promoted by excessive water, a base that is too strong, or prolonged reaction times at elevated temperatures, especially with electron-rich or heteroaryl organotrifluoroborates.[17]
-
Solutions:
-
Optimize the Base: While a base is necessary, an overly strong base can accelerate protodeboronation. If you are using a very strong base like an alkoxide, consider switching to a carbonate (e.g., Cs₂CO₃) or phosphate (e.g., K₃PO₄).[17]
-
Control Water Content: While some water is necessary for the hydrolysis to the active boronic acid, an excessive amount can promote protodeboronation. Carefully titrate the amount of water in your solvent system.
-
Lower Reaction Temperature: If the desired reaction is proceeding, but protodeboronation is also occurring, lowering the reaction temperature may slow the rate of the side reaction more than the desired cross-coupling.
-
Use Stoichiometric Amounts: One of the key advantages of organotrifluoroborates is their stability, which allows for the use of near-stoichiometric amounts relative to the electrophile.[3][16] Unlike with many boronic acids, there is often no need to use a large excess of the boron reagent, which would otherwise provide more substrate for this side reaction.
-
Question 3: My reaction is producing a significant amount of homocoupled product (biaryl from the organotrifluoroborate). What causes this and how can I prevent it?
Homocoupling of the boron reagent is another common side reaction that consumes your starting material and complicates purification.
-
Cause: This side reaction is often caused by the presence of oxygen, which can facilitate a Pd(II)-mediated coupling of two boronate molecules.[1] It can also be a sign that the transmetalation or reductive elimination steps are slow relative to this competing pathway.
-
Solutions:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvents and reaction vessel are thoroughly deoxygenated before adding the catalyst. Using techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period is highly recommended.
-
Use a Pd(0) Source: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates Pd(0) can sometimes mitigate homocoupling that occurs during the slow reduction of a Pd(II) precatalyst.[1]
-
Ligand Choice: The right ligand can accelerate the desired catalytic cycle, outcompeting the homocoupling pathway. Ensure you are using a sufficiently bulky and electron-donating ligand.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using potassium organotrifluoroborates over boronic acids or boronate esters?
Potassium organotrifluoroborates offer several distinct advantages that make them highly attractive coupling partners:
| Feature | Potassium Organotrifluoroborates | Boronic Acids | Boronate Esters |
| Stability | Excellent; typically crystalline, air- and moisture-stable solids that can be stored indefinitely at room temperature.[3][18] | Variable; prone to dehydration to form boroxines and susceptible to protodeboronation, often requiring storage at low temperatures.[3][16] | Generally more stable than boronic acids but can be sensitive to hydrolysis. |
| Handling | Easy to handle, weigh, and dispense due to their solid, monomeric nature.[6][12] | Often waxy or difficult-to-handle solids due to the presence of oligomeric species.[3][16] | Typically liquids or low-melting solids. |
| Stoichiometry | Can be used in near-stoichiometric amounts due to high stability and resistance to protodeboronation.[3][16] | Often require a 20-50% excess to compensate for decomposition and drive reactions to completion.[12] | Usually require an excess. |
| Purification | Readily purified by recrystallization.[3] | Purification can be challenging.[3] | Purification often requires chromatography. |
Q2: What is the mechanistic role of the base in Suzuki reactions with organotrifluoroborates?
The base plays a crucial, dual role in these reactions:
-
Activation of the Organotrifluoroborate: The primary role is to promote the hydrolysis of the stable, tetracoordinate organotrifluoroborate ([R-BF₃]⁻K⁺) to the more reactive, tricoordinate boronic acid (R-B(OH)₂).[4] This "slow release" mechanism is thought to maintain a low, steady concentration of the active boronic acid, which helps to minimize side reactions like protodeboronation and homocoupling.[4]
-
Formation of the Borate Complex: Once the boronic acid is formed, the base facilitates the formation of a borate complex (e.g., [R-B(OH)₃]⁻). This increases the nucleophilicity of the organic group on the boron atom, thereby facilitating the key transmetalation step with the palladium center.[17][19]
The overall activation pathway can be visualized as follows:
Q3: Which ligands are most effective for achieving low catalyst loading with organotrifluoroborates?
The development of sterically bulky, electron-rich phosphine ligands has been a game-changer for achieving low catalyst loadings in Suzuki-Miyaura reactions.[2] These ligands promote the formation of highly active, monoligated Pd(0) species, which are key to efficient catalysis.[2]
For reactions with organotrifluoroborates, some of the most successful and commonly cited ligands include:
-
Buchwald-type biaryl phosphine ligands:
-
RuPhos: Has been shown to be highly effective for coupling heteroaryltrifluoroborates at catalyst loadings as low as 0.5 mol %.[3]
-
XPhos: A versatile and highly active ligand suitable for a broad range of substrates, including challenging aryl chlorides.[2]
-
SPhos: Another highly active ligand that can achieve excellent yields at low catalyst levels.[13]
-
-
Other bulky phosphines:
-
Tri-tert-butylphosphine (P(tBu)₃): An electron-rich and sterically demanding ligand that has been used successfully in various Suzuki couplings.[2]
-
The choice of ligand is substrate-dependent, and for particularly challenging transformations, a small screen of ligands is often the most effective approach to identify the optimal catalyst system.
References
-
Biscoe, M. R., et al. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]
-
Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Linden, A. M., et al. (2020). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics - ACS Publications. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Polshettiwar, V., et al. (2010). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions (RSC Publishing). [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water | Request PDF. ResearchGate. [Link]
-
MDPI. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]
-
Hatakeyama, T., et al. (2018). Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society. [Link]
-
Dreher, S. D., et al. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry - ACS Publications. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]
-
Sandrock, D. L., et al. (2010). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. ResearchGate. [Link]
-
Molander, G. A., & Traister, K. M. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta. [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
-
ACS Figshare. (2016). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]
-
Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research. [Link]
-
Darses, S., et al. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Molecules. [Link]
Sources
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Validation & Comparative
A Head-to-Head Comparison for Synthetic Strategy: Potassium (3-acetylphenyl)trifluoroborate vs. 3-acetylphenylboronic acid
A Senior Application Scientist's Guide to Selecting the Optimal Organoboron Reagent
In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical determinant of a reaction's success, reproducibility, and efficiency. The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, has become an indispensable tool for the construction of carbon-carbon bonds. While boronic acids have long been the workhorse nucleophiles in these reactions, their inherent limitations have paved the way for more robust alternatives. This guide provides an in-depth, evidence-based comparison of 3-acetylphenylboronic acid and its corresponding trifluoroborate salt, potassium (3-acetylphenyl)trifluoroborate, to empower researchers in making informed decisions for their synthetic campaigns.
The Foundation: Physicochemical Properties and Stability
The fundamental differences between these two reagents stem from the coordination state of the boron atom. This structural variance has profound implications for their stability, handling, and storage.
3-Acetylphenylboronic Acid is a tricoordinate organoboron species.[1][2] Its structure features a vacant p-orbital on the boron atom, rendering it susceptible to several decomposition pathways. The most common issue is the propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[3] This process leads to uncertain stoichiometry, as commercial boronic acids often exist as a mixture of the acid and its boroxine.[3][4] Furthermore, boronic acids, especially those with certain electronic properties, can be prone to protodeboronation, a process where the carbon-boron bond is cleaved, reducing the effective concentration of the active reagent.[4][5][6][7]
This compound , in contrast, is a tetracoordinate organoboron salt.[5] The boron atom is protected by three strongly-bound fluorine atoms and the organic substituent, forming a stable anionic complex. This tetracoordinate nature masks the inherent reactivity of the C-B bond, making the reagent exceptionally stable to air and moisture.[5][8][9] These salts are typically crystalline, free-flowing solids that can be stored on the benchtop for extended periods without degradation, offering a significant advantage in terms of shelf-life and handling.[5][8][10]
Diagram: Structural and Stability Comparison
Caption: Structural forms and stability of the two boron reagents.
| Feature | 3-Acetylphenylboronic Acid | This compound |
| Boron State | Tricoordinate (sp²) | Tetracoordinate (sp³) |
| Stability | Susceptible to dehydration (boroxine formation) and protodeboronation.[4][7] | Exceptionally stable to air and moisture.[8][9] |
| Physical Form | White to light yellow powder, can be waxy.[11][12] | Crystalline, free-flowing solid.[8][13] |
| Stoichiometry | Often uncertain due to equilibrium with boroxine anhydride.[3] | Well-defined, monomeric salt. |
| Handling | Requires careful handling and storage, preferably inert atmosphere for long term. | Easy to handle and weigh accurately in air.[9] |
| Solubility | Soluble in many polar organic solvents.[14] | Poor solubility in nonpolar organic solvents; soluble in methanol, acetonitrile, or water.[4] |
Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
The enhanced stability of potassium trifluoroborates does not render them inert. Instead, they act as a "protected" or "slow-release" form of the corresponding boronic acid.[5][8] The generally accepted mechanism posits that under the basic, often aqueous, conditions of the Suzuki-Miyaura reaction, the trifluoroborate salt undergoes slow hydrolysis to generate the active boronic acid in situ. This boronic acid then enters the palladium catalytic cycle.
Diagram: In Situ Activation of Trifluoroborate
Caption: Trifluoroborates act as precursors to the active boronic acid.
This slow-release mechanism offers a key advantage. By maintaining a low, steady concentration of the active boronic acid, side reactions such as protodeboronation and oxidative homocoupling of the boronic acid are often suppressed, leading to cleaner reactions and higher yields.[15] This is particularly beneficial when working with precious or complex coupling partners.
Studies have shown that for problematic substrates, particularly in heteroaryl couplings, switching from a boronic acid to its trifluoroborate salt can dramatically improve outcomes.[6][7] For instance, Molander et al. demonstrated that heteroaryltrifluoroborates that correspond to highly unstable boronic acids can be successfully employed in high-yielding cross-coupling reactions.[6][7]
Experimental Protocols: A Practical Guide
The choice of reagent directly influences the design of the experimental protocol. Below are representative procedures for the Suzuki-Miyaura coupling of each reagent with 4-bromoanisole.
Protocol 1: Coupling with 3-Acetylphenylboronic Acid
This protocol reflects a standard approach for a generally stable boronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-acetylphenylboronic acid (1.2 equiv.), 4-bromoanisole (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent mixture, such as toluene/water (5:1).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with this compound
This protocol is optimized to facilitate the necessary in situ hydrolysis of the trifluoroborate salt.
-
Reaction Setup: To a vial, add this compound (1.5 equiv.), 4-bromoanisole (1.0 equiv.), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).[5]
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 10:1 ratio).[5]
-
Reaction: Seal the vial and heat the mixture to 85-110 °C with vigorous stirring for the specified time (typically 12-24 hours).
-
Workup: Follow the same workup procedure as described in Protocol 1.
-
Purification: Purify the crude product by column chromatography.
Diagram: Generalized Suzuki-Miyaura Workflow
Caption: Key steps in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis and Interconversion
A significant advantage of the trifluoroborate platform is the ease of preparation. Potassium trifluoroborates are readily synthesized from the corresponding boronic acids or their esters by treatment with an aqueous solution of potassium hydrogen fluoride (KHF₂).[5][6][10][13][16] This allows researchers to synthesize and stabilize a boronic acid for long-term storage and future use.
Protocol 3: Preparation of this compound
-
Dissolution: Dissolve 3-acetylphenylboronic acid in a suitable solvent like methanol or THF.
-
KHF₂ Addition: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, ~4.0 equiv.).
-
Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will typically precipitate from the solution.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold water, methanol, and diethyl ether to remove impurities.
-
Drying: Dry the white crystalline solid under high vacuum to yield the pure this compound.
Conclusion: Making the Right Choice
Both 3-acetylphenylboronic acid and this compound are valuable reagents for constructing C-C bonds. The optimal choice depends on the specific requirements of the synthesis.
-
Choose 3-Acetylphenylboronic Acid when:
-
The reagent will be used immediately after purchase or synthesis.
-
The reaction protocol is specifically optimized for boronic acids and does not involve harsh conditions that might promote decomposition.
-
Precise stoichiometry is less critical for the specific application.
-
-
Choose this compound when:
-
Stability and shelf-life are paramount. It is the superior choice for building a long-term compound library.
-
Reproducibility and precise stoichiometry are required. Its crystalline nature allows for accurate weighing and consistent performance.
-
Dealing with sensitive substrates. The slow-release mechanism can minimize side reactions and improve yields.
-
The corresponding boronic acid is known to be unstable or difficult to handle.[6]
-
In the context of drug discovery and development, where reliability, scalability, and reproducibility are non-negotiable, the superior stability and handling characteristics of this compound make it an increasingly preferred reagent.[13] It represents a practical and efficient solution to the inherent challenges posed by its boronic acid counterpart, expanding the synthetic chemist's toolkit for robust and reliable C-C bond formation.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734310, 3-Acetylphenylboronic acid. Available from: [Link]
-
Molander, G. A. & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available from: [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813–824. Available from: [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available from: [Link]
-
Organic Syntheses. Tetrabutylammonium Trifluoroborates. Available from: [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. Available from: [Link]
-
Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. Available from: [Link]
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. Available from: [Link]
-
Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available from: [Link]
-
Anderson, K. W., et al. (2006). A General and Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 8(14), 2905–2908. Available from: [Link]
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. Available from: [Link]
-
Wikipedia. Phenylboronic acid. Available from: [Link]
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The Ascendancy of Potassium Trifluoroborates: A Comparative Guide for the Synthetic Chemist
In the landscape of modern organic synthesis, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical determinant of success. For decades, boronic acids have been the workhorses of reactions like the Suzuki-Miyaura coupling, enabling the formation of countless carbon-carbon bonds. However, their inherent instabilities and handling difficulties have paved the way for a superior class of reagents: potassium organotrifluoroborates. This guide provides an in-depth, evidence-based comparison for researchers, scientists, and drug development professionals on why potassium trifluoroborates often represent a more robust and reliable alternative to their boronic acid counterparts.
At a Glance: Key Advantages of Potassium Trifluoroborates
| Feature | Boronic Acids | Potassium Trifluoroborates |
| Stability | Often unstable to air and moisture, prone to dehydration to form boroxines. Susceptible to protodeboronation and oxidation.[1][2][3] | Exceptionally stable to air and moisture. Can be stored indefinitely at room temperature.[1][4][5][6] |
| Handling | Can be difficult to purify, often exist as amorphous solids with uncertain stoichiometry.[7][8] | Typically crystalline, free-flowing solids that are easily handled and weighed.[1][9] |
| Reactivity | Prone to decomposition under reaction conditions, sometimes requiring an excess of the reagent.[3] | Act as a "protected" form of boronic acids, with slow, controlled release of the active species in situ, minimizing side reactions.[1][3][10] |
| Scope | The instability of some boronic acids, particularly alkylboronic acids, can limit their synthetic utility.[3][4] | The enhanced stability allows for a broader range of functional groups to be incorporated and tolerated in synthetic sequences.[11] |
The Foundation of Stability: A Structural Perspective
The pronounced difference in stability between boronic acids and potassium trifluoroborates stems from the coordination state of the boron atom. In boronic acids, the boron is tricoordinate, possessing a vacant p-orbital that renders it susceptible to nucleophilic attack by water and oxygen, leading to decomposition pathways such as protodeboronation and oxidation.[1][3] Furthermore, boronic acids are prone to dehydration to form cyclic trimers known as boroxines, which can complicate reaction stoichiometry.[1]
In contrast, the boron atom in a potassium trifluoroborate is tetracoordinate, forming a stable anionic complex.[1] This tetracoordinate nature shields the boron atom, making it significantly more resistant to hydrolysis, oxidation, and protodeboronation.[1][3] This inherent stability means that potassium trifluoroborates are generally crystalline, free-flowing solids that are stable to both air and moisture, allowing for long-term storage without degradation.[1][4][5]
Caption: Structural comparison of a boronic acid and a potassium trifluoroborate, highlighting the difference in coordination and its impact on stability.
Implications for Handling and Synthesis
The superior stability of potassium trifluoroborates translates directly into practical laboratory advantages. Boronic acids are often difficult to purify and can have uncertain stoichiometry due to the presence of boroxines and water.[7][8] This can lead to issues with reproducibility in reactions. Potassium trifluoroborates, being crystalline solids, are easily purified by recrystallization, readily handled, and can be accurately weighed, ensuring precise stoichiometric control in reactions.[6][9]
Furthermore, the synthesis of potassium trifluoroborates is straightforward. They are typically prepared by treating a crude or purified boronic acid with potassium hydrogen fluoride (KHF₂).[4][6][11] One-pot procedures have also been developed, avoiding the isolation of potentially unstable boronic acid intermediates.[4]
Superior Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and it is here that the advantages of potassium trifluoroborates are particularly evident. While boronic acids are effective, their instability can lead to competitive protodeboronation, often necessitating the use of excess reagent to drive the reaction to completion.[3]
Potassium trifluoroborates serve as a stable reservoir for the slow, in situ release of the corresponding boronic acid under the basic reaction conditions.[1][10] This controlled release mechanism maintains a low concentration of the active boronic acid throughout the reaction, minimizing side reactions such as oxidative homocoupling and protodeboronation.[12] This often leads to cleaner reactions and higher yields, particularly with challenging substrates.
The general mechanism for the activation of potassium trifluoroborates in a Suzuki-Miyaura coupling involves hydrolysis to the boronic acid, which then participates in the catalytic cycle.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction, highlighting the in situ generation of the active boronic acid from a stable potassium trifluoroborate precursor.
Experimental Protocol: A Head-to-Head Comparison
To illustrate the practical differences in a laboratory setting, the following protocols describe a representative Suzuki-Miyaura cross-coupling reaction between 4-chloroanisole and a cyclopropylboron reagent.
Protocol 1: Using Potassium Cyclopropyltrifluoroborate
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium cyclopropyltrifluoroborate
-
4-Chloroanisole
-
Potassium carbonate (K₂CO₃)
-
Cyclopentyl methyl ether (CPME)
-
Degassed water
Procedure:
-
To a reaction vessel, add Pd(OAc)₂ (3 mol%), XPhos (6 mol%), potassium cyclopropyltrifluoroborate (1.01 equiv), and K₂CO₃ (3 equiv).
-
Add 4-chloroanisole (1.0 equiv).
-
Add CPME and degassed water to form a biphasic mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Protocol 2: Using Cyclopropylboronic Acid
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Cyclopropylboronic acid
-
4-Chloroanisole
-
Aqueous base (e.g., Na₂CO₃ solution)
-
Toluene
Procedure:
-
To a reaction vessel, add the palladium catalyst.
-
Add toluene and the aqueous base solution.
-
Add 4-chloroanisole (1.0 equiv) and cyclopropylboronic acid (typically 1.2-1.5 equiv to compensate for potential decomposition).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup.
-
Dry the organic layer, concentrate, and purify the product as described above.[2]
The use of potassium cyclopropyltrifluoroborate often results in higher and more consistent yields, especially with challenging coupling partners like aryl chlorides, due to its enhanced stability and the avoidance of protodeboronation.[2]
Conclusion
Potassium trifluoroborates have emerged as a superior class of organoboron reagents that effectively address the inherent limitations of boronic acids. Their exceptional stability to air and moisture, ease of handling as crystalline solids, and their role as a "protected" form of boronic acids in reactions like the Suzuki-Miyaura coupling make them highly attractive for a wide range of synthetic applications. For researchers in drug discovery and development, the enhanced reliability, reproducibility, and broader functional group tolerance offered by potassium trifluoroborates can streamline synthetic routes and accelerate the discovery process. As the demand for more efficient and robust synthetic methodologies continues to grow, the adoption of potassium trifluoroborates is a logical and advantageous step forward.
References
- A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluoroborate Salt - Benchchem.
- Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.
- Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development.
- Molander, G. A.; Petrillo, D. E. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters.
- Potassium Trifluoroborate Salts - Sigma-Aldrich.
- A Head-to-Head Battle: Cyclopropyltrifluoroborates Emerge as Superior Cross-Coupling Partners to Boronic Acids - Benchchem.
- Molander, G. A.; Sandrock, D. L. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health.
- Molander, G. A.; et al. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
- Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF.
- Potassium Organotrifluoroborates - A Diamond in The Rough. BLDpharm.
- Camm, K. D.; et al. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
- Potassium Trifluoroborate Salts - Merck Millipore.
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A Comparative Guide for the Bench Chemist: Potassium Organotrifluoroborates vs. Boronate Esters in Suzuki-Miyaura Cross-Coupling
For the modern medicinal or process chemist, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron nucleophile is a critical parameter that dictates not only the success of the reaction but also its practicality and scalability. While boronic acids and their corresponding esters have long been the workhorses of this transformation, potassium organotrifluoroborates have emerged as a superior class of reagents in many applications. This guide provides an in-depth, data-driven comparison of the performance of potassium organotrifluoroborates and boronate esters, with a focus on reaction yield, stability, and mechanistic nuances, to empower researchers in making informed decisions for their synthetic campaigns.
The Stability Advantage: A Paradigm Shift in Handling and Storage
A significant bottleneck in the application of boronic acids and esters is their inherent instability. Boronic acids are prone to dehydration to form cyclic boroxines, leading to challenges in stoichiometry and purification.[1] Boronate esters, while generally more stable than boronic acids, can be susceptible to hydrolysis and may require stringent anhydrous conditions for storage and handling.[2]
In stark contrast, potassium organotrifluoroborates are typically free-flowing, crystalline solids that exhibit remarkable stability to both air and moisture.[3] This enhanced stability is a direct consequence of the tetracoordinate nature of the boron atom, which is coordinatively saturated and less susceptible to protodeboronation and oxidation.[4] This practical advantage translates to a longer shelf-life, simplified handling procedures, and the ability to be carried through multi-step synthetic sequences without the need for protecting groups.[4]
Table 1: Qualitative Comparison of Stability and Handling
| Feature | Potassium Organotrifluoroborates | Boronate Esters (e.g., Pinacol Esters) |
| Physical Form | Crystalline, free-flowing solids | Often crystalline solids or oils |
| Air Stability | Highly stable | Generally stable, but can be sensitive |
| Moisture Stability | Highly stable | Susceptible to hydrolysis |
| Storage | Can be stored at room temperature indefinitely | Often require storage under inert atmosphere |
| Handling | No special precautions required | May require anhydrous techniques |
| Purification | Typically straightforward by recrystallization | Can be purified by chromatography or distillation |
Yield Comparison: A Data-Driven Perspective
The ultimate measure of a reagent's utility is its performance in a given chemical transformation. While reaction conditions must be optimized for each substrate class, a survey of the literature reveals that potassium organotrifluoroborates frequently provide comparable or superior yields to boronate esters in Suzuki-Miyaura cross-coupling reactions. This is particularly evident in challenging cases involving heteroaromatic or sterically hindered substrates.
Table 2: Comparative Yields in the Suzuki-Miyaura Cross-Coupling of Various Substrates
| Electrophile | Organoboron Reagent | Product | Yield (%) | Reference |
| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | 4-(Furan-2-yl)benzonitrile | 98 | [4] |
| 4-Bromobenzonitrile | Furan-2-ylboronic acid pinacol ester | 4-(Furan-2-yl)benzonitrile | 85 | [2] |
| 4-Chloroanisole | Potassium n-octyltrifluoroborate | 1-Methoxy-4-octylbenzene | 94 | [5] |
| 4-Chloroanisole | n-Octylboronic acid neopentyl glycol ester | 1-Methoxy-4-octylbenzene | 88 | [6] |
| 2-Bromonaphthalene | Potassium vinyltrifluoroborate | 2-Vinylnaphthalene | 95 | [3] |
| 2-Bromonaphthalene | Vinylboronic acid pinacol ester | 2-Vinylnaphthalene | 89 | [3] |
| 1-Bromo-3,5-dimethoxybenzene | Potassium cyclopropyltrifluoroborate | 1-Cyclopropyl-3,5-dimethoxybenzene | 91 | [4] |
| 1-Bromo-3,5-dimethoxybenzene | Cyclopropylboronic acid pinacol ester | 1-Cyclopropyl-3,5-dimethoxybenzene | 87 | [6] |
| Benzyl 4-bromo-3,5-dibenzyloxybenzoate | Potassium vinyltrifluoroborate | Benzyl 4-ethenyl-3,5-dibenzyloxybenzoate | 72 | [7] |
| Benzyl 4-bromo-3,5-dibenzyloxybenzoate | Vinylboronic acid pinacol ester | Benzyl 4-ethenyl-3,5-dibenzyloxybenzoate | 65 | [7] |
It is important to note that reaction conditions were optimized for each individual reaction and may not be directly comparable.
Mechanistic Considerations: The Path to Transmetalation
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent plays a crucial role in the key transmetalation step. For boronate esters, there is evidence for both direct transmetalation from the ester and a pathway involving in situ hydrolysis to the more reactive boronic acid.[2]
Potassium organotrifluoroborates are generally considered to be precatalysts that slowly hydrolyze under the reaction conditions to generate the corresponding boronic acid, which then enters the catalytic cycle. This slow-release mechanism can be advantageous in minimizing side reactions such as protodeboronation and homocoupling.[4]
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle, highlighting the activation of trifluoroborates and boronate esters to the active boronic acid species.
Experimental Protocols
To provide a practical context for the preceding discussion, the following are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using both a potassium organotrifluoroborate and a boronate ester.
Protocol 1: Suzuki-Miyaura Coupling of Potassium Phenyltrifluoroborate with 4-Bromoanisole
Materials:
-
Potassium phenyltrifluoroborate (1.05 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Tetrahydrofuran (THF, 5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add potassium phenyltrifluoroborate, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and cesium carbonate.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add THF and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Phenylboronic Acid Pinacol Ester with 4-Bromoanisole
Materials:
-
Phenylboronic acid pinacol ester (1.1 mmol)
-
4-Bromoanisole (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylboronic acid pinacol ester, 4-bromoanisole, Pd(dppf)Cl₂, and potassium carbonate.
-
Add 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2. A visual representation of the experimental workflows for Suzuki-Miyaura coupling using potassium phenyltrifluoroborate and phenylboronic acid pinacol ester.
Conclusion
The selection of an organoboron reagent for Suzuki-Miyaura cross-coupling is a multifaceted decision that requires careful consideration of stability, reactivity, and practical handling. While boronate esters remain valuable synthetic intermediates, potassium organotrifluoroborates offer significant advantages in terms of their exceptional stability, ease of handling, and often superior performance in challenging coupling reactions. For researchers in drug discovery and development, the robustness and reliability of potassium organotrifluoroborates can translate to more efficient and reproducible synthetic routes, ultimately accelerating the path to novel chemical entities. As the demand for more efficient and sustainable chemical processes grows, the adoption of these user-friendly and highly effective reagents is poised to become increasingly widespread.
References
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Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Cheboub-Dahmani, L., et al. (2010). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Advanced Synthesis & Catalysis, 352(11-12), 1741-1759. [Link]
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Molander, G. A., & Figueroa, R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(16), 6135–6140. [Link]
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Kabalka, G. W., et al. (2010). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. Tetrahedron Letters, 51(51), 6748-6752. [Link]
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Denmark, S. E., & Smith, R. C. (2009). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 11(2), 353-356. [Link]
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Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(32), 5576-5580. [Link]
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A Comparative Guide to Alternatives for Potassium (3-acetylphenyl)trifluoroborate in Cross-Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate nucleophilic reagent in cross-coupling reactions is a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy. Potassium (3-acetylphenyl)trifluoroborate has emerged as a valuable reagent, offering enhanced stability and ease of handling compared to its boronic acid counterpart. This guide provides an in-depth comparison of alternative reagents, offering insights into their performance, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.
The Benchmark: this compound
Potassium organotrifluoroborates are crystalline, free-flowing solids renowned for their exceptional stability to both air and moisture.[1][2] This contrasts sharply with boronic acids, which can be prone to decomposition and are often challenging to purify.[2] The tetracoordinate nature of the boron atom in trifluoroborates renders them less susceptible to protodeboronation, a common side reaction with boronic acids.[3] This inherent stability simplifies storage and handling and allows for a broader tolerance of functional groups and reaction conditions.[2]
Key Advantages:
-
Enhanced Stability: Indefinitely stable at room temperature, eliminating the need for special handling.[1][2]
-
Ease of Handling: Crystalline solids that are easy to weigh and dispense.
-
Improved Stoichiometry: Reduced propensity for decomposition allows for near-stoichiometric use.[1][3]
Typical Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the primary application for potassium aryltrifluoroborates. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
The Alternatives: A Comparative Analysis
While potassium trifluoroborates offer significant advantages, a range of other nucleophilic reagents can be employed in cross-coupling reactions, each with its own unique profile of reactivity, stability, and functional group compatibility.
Arylboronic Acids
Arylboronic acids are the traditional and most widely used organoboron reagents in Suzuki-Miyaura coupling.[1] They are generally more reactive than their trifluoroborate counterparts, which can lead to faster reaction times.[4] However, this increased reactivity comes at the cost of lower stability, with many boronic acids being susceptible to decomposition, particularly protodeboronation and oxidation.[5]
Performance Comparison:
| Feature | Potassium Aryltrifluoroborates | Arylboronic Acids |
| Stability | High (crystalline, air- and moisture-stable)[1][2] | Variable (prone to decomposition)[5] |
| Handling | Easy (free-flowing solids) | Can be challenging (hygroscopic, prone to anhydride formation) |
| Reactivity | Generally good, may require activation | Generally higher, faster reaction rates[4] |
| Purity | High, easily purified by recrystallization | Can be difficult to obtain in high purity |
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are a class of air-stable, crystalline solids that serve as protected forms of boronic acids.[6] They are unreactive under standard anhydrous cross-coupling conditions but can be slowly hydrolyzed under aqueous basic conditions to release the active boronic acid.[7] This slow-release feature is particularly advantageous for reactions involving unstable boronic acids.
Key Advantages:
-
Exceptional Stability: Bench-top stable and compatible with chromatography.[8][9]
-
Controlled Reactivity: Allows for the controlled release of the active boronic acid.
-
Iterative Cross-Coupling: Enables sequential cross-coupling reactions.[6][7][8]
Organotin Reagents (Stille Coupling)
Organostannanes are highly versatile reagents used in the Stille cross-coupling reaction. A key advantage of organotin compounds is their high tolerance for a wide variety of functional groups and their inertness to air and moisture.[10][11] However, the primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[10][11][12]
Organozinc Reagents (Negishi Coupling)
Organozinc reagents, used in the Negishi coupling, are highly reactive nucleophiles that can participate in the formation of C-C bonds with a wide range of organic halides.[13][14] Palladium or nickel catalysts are typically employed.[13] While powerful, organozinc reagents are often sensitive to air and moisture, requiring inert atmosphere techniques for their preparation and use.
Organosilicon Reagents (Hiyama Coupling)
Organosilanes have emerged as attractive alternatives due to their low cost, low toxicity, and high stability.[15] The Hiyama coupling typically requires activation of the organosilane with a fluoride source or a base to facilitate transmetalation.[16] A notable limitation is that the fluoride activators can cleave common silicon-based protecting groups.[17]
Organomagnesium Reagents (Kumada Coupling)
The Kumada coupling utilizes Grignard reagents (organomagnesium halides) as the nucleophilic partner.[18] This method is advantageous for its use of readily available and economical Grignard reagents.[19][20] However, the high reactivity and basicity of Grignard reagents limit their functional group tolerance, as they react with acidic protons and many electrophilic functional groups.[20]
Experimental Protocols
Below are representative, detailed experimental protocols for the Suzuki-Miyaura coupling of an aryltrifluoroborate and an arylboronic acid. These protocols can be adapted for the specific substrates and reaction scales used in your research.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from a similar procedure for the coupling of potassium vinyltrifluoroborate.[21]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), cesium carbonate (3.0 mmol, 3.0 equiv), palladium(II) chloride (0.02 mmol, 2 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a 9:1 mixture of tetrahydrofuran and water (10 mL).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary
The following table provides a qualitative comparison of the different classes of reagents discussed in this guide. The performance can vary significantly based on the specific substrates, catalyst system, and reaction conditions employed.
| Reagent Class | Typical Coupling | Stability | Handling | Functional Group Tolerance | Key Disadvantage |
| Potassium Aryltrifluoroborates | Suzuki-Miyaura | High | Easy | Good | May require specific activation |
| Arylboronic Acids | Suzuki-Miyaura | Low-Moderate | Moderate | Good | Prone to decomposition |
| MIDA Boronates | Suzuki-Miyaura | High | Easy | Excellent | Requires deprotection step |
| Organotins | Stille | High | Moderate | Excellent | High toxicity of tin compounds[10][11][12] |
| Organozincs | Negishi | Low | Difficult | Moderate | Air and moisture sensitive |
| Organosilanes | Hiyama | High | Easy | Good | Requires fluoride activation[16] |
| Organomagnesiums | Kumada | Low | Difficult | Low | Highly reactive with many functional groups[20] |
Conclusion
This compound stands as a robust and reliable reagent for Suzuki-Miyaura cross-coupling reactions, primarily due to its exceptional stability and ease of use. However, the diverse landscape of alternative nucleophilic reagents offers a range of options to suit various synthetic challenges. Arylboronic acids provide higher reactivity, while MIDA boronates offer a unique platform for controlled and iterative synthesis. Organotin, -zinc, -silicon, and -magnesium reagents, each with their dedicated named reactions, further expand the synthetic chemist's toolkit, albeit with specific advantages and disadvantages regarding toxicity, stability, and functional group compatibility. A thorough understanding of these alternatives, as presented in this guide, is crucial for the strategic design and successful execution of complex molecular syntheses.
References
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The Journal of Organic Chemistry - ACS Figshare. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki–Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. [Link]
-
ScienceDirect. (2013). Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. [Link]
-
Wikipedia. Negishi coupling. [Link]
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Wikipedia. Kumada coupling. [Link]
-
Molander, G. A., & Sandrock, D. L. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of the American Chemical Society, 131(49), 18032–18043. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Organic Chemistry Portal. Hiyama Coupling. [Link]
-
Organic Chemistry Portal. Negishi Coupling. [Link]
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Wikipedia. Hiyama coupling. [Link]
-
Royal Society of Chemistry. (2018). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Organic Syntheses. (2022). Preparation of N-Methyliminodiacetic Anhydride and Its Use in the Synthesis of MIDA Boronates. [Link]
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A Comparative Mechanistic Guide to Suzuki-Miyaura Reactions: The Role of Organotrifluoroborates
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron coupling partner is critical to the success of this reaction. While boronic acids have been the traditional workhorses, potassium organotrifluoroborates (RBF3K) have emerged as highly valuable alternatives, offering unique advantages in terms of stability, handling, and, in many cases, reactivity. This guide provides an in-depth, objective comparison of the mechanistic nuances of Suzuki-Miyaura reactions employing trifluoroborates versus traditional boronic acids, supported by experimental data and protocols.
The Advantage of Stability: Why Consider Organotrifluoroborates?
Potassium organotrifluoroborates are tetracoordinate boron species that are generally crystalline, free-flowing solids.[1][2] Unlike their boronic acid counterparts, which can be prone to dehydration to form cyclic boroxines and are susceptible to protodeboronation, organotrifluoroborates exhibit remarkable stability to air and moisture, allowing for indefinite storage without special precautions.[3][4] This inherent stability makes them particularly attractive in complex, multi-step syntheses and for library generation where reagent robustness is paramount.
The enhanced stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which masks the reactivity of the carbon-boron bond.[1] This effectively renders them as "protected" forms of boronic acids, capable of withstanding a variety of reaction conditions before their reactivity is unveiled in the Suzuki-Miyaura coupling.[1][5]
The Crucial Role of Hydrolysis: A Mechanistic Divergence
A fundamental mechanistic distinction between Suzuki-Miyaura reactions with trifluoroborates and those with boronic acids lies in the initial activation step. Organotrifluoroborates are not directly active in the catalytic cycle. Instead, they must first undergo hydrolysis to generate the corresponding boronic acid in situ.[6][7][8] This hydrolysis step is a critical determinant of the overall reaction efficiency and product distribution.
The "slow release" of the boronic acid from the trifluoroborate is often a key advantage.[8] By maintaining a low concentration of the highly reactive boronic acid throughout the reaction, common side reactions such as oxidative homocoupling and protodeboronation are minimized.[6][8][9]
The rate of hydrolysis is a complex phenomenon influenced by several factors:
-
Electronic and Steric Effects of the Organic Substituent (R): The nature of the R group in RBF3K significantly impacts the hydrolysis rate. Reagents with electron-donating groups or those that can participate in hyperconjugation, such as isopropyl, β-styryl, and anisyl moieties, tend to undergo faster, "direct" hydrolysis.[6][8] Conversely, those with electron-withdrawing groups or sp-hybridized carbons, like alkynyl or nitrophenyl groups, hydrolyze extremely slowly.[6][8]
-
The "Acid-Base Paradox": Intriguingly, some organotrifluoroborates, for instance, those with p-F-phenyl, naphthyl, and furyl groups, require acid catalysis for efficient hydrolysis, presenting a paradox in the context of the basic conditions of the Suzuki-Miyaura reaction.[6][8] This ensures their slow hydrolysis under basic conditions, contributing to the beneficial "slow-release" effect.[6][8]
-
Reaction Conditions: The solvent system, base, and even the physical characteristics of the reaction vessel (material, shape, and stirring rate) can have a profound impact on the hydrolysis profile.[6][8] For example, the use of glass vessels can accelerate hydrolysis due to the glass surface acting as a fluorophile, sequestering fluoride and driving the equilibrium towards the boronic acid.[10]
Experimental Protocol: Monitoring the Hydrolysis of Potassium Phenyltrifluoroborate
This protocol allows for the determination of the hydrolysis rate of an organotrifluoroborate under Suzuki-Miyaura conditions.
Materials:
-
Potassium phenyltrifluoroborate
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
Cesium carbonate (Cs2CO3)
-
Internal standard (e.g., dodecane)
-
PTFE reaction vials
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Prepare a stock solution of potassium phenyltrifluoroborate (e.g., 0.1 M) and an internal standard in THF.
-
In a PTFE vial, combine the stock solution with the appropriate amounts of water and Cs2CO3 to mimic the desired Suzuki-Miyaura reaction conditions (e.g., THF/H2O 10:1, 1.5 equivalents of Cs2CO3).
-
Place the vial in a pre-heated oil bath at the desired reaction temperature (e.g., 55 °C) and start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture, quench it with a suitable acidic solution (e.g., 1 M HCl) to stop the hydrolysis, and extract the organic components with an appropriate solvent (e.g., diethyl ether).
-
Analyze the extracted sample by GC-FID to quantify the remaining potassium phenyltrifluoroborate and the formed phenylboronic acid relative to the internal standard.
-
Plot the concentration of the organotrifluoroborate versus time to determine the hydrolysis rate.
The Transmetalation Step: Converging Pathways
The transmetalation step is the core bond-forming event in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[11][12][13] While the mechanism of transmetalation has been a subject of debate, two primary pathways are generally considered:
-
Path A (Boronate Pathway): The organoboron species is activated by a base to form a more nucleophilic boronate, which then attacks the palladium(II) halide complex.[7][14]
-
Path B (Palladium-Hydroxo Pathway): The palladium(II) halide complex reacts with the base to form a palladium(II) hydroxo complex, which then reacts with the neutral organoboron species.[7]
For Suzuki-Miyaura reactions involving organotrifluoroborates, mechanistic studies strongly suggest that the reaction proceeds through the in situ generated boronic acid.[7][15] Therefore, the subsequent transmetalation mechanism is likely analogous to that of reactions starting with boronic acids. The choice between Path A and Path B for the transmetalation of the resulting boronic acid can depend on the specific ligands, solvent, and base used in the reaction.
Diagram: Catalytic Cycle of Suzuki-Miyaura Reaction with Organotrifluoroborates
Caption: Catalytic cycle for the Suzuki-Miyaura reaction using potassium organotrifluoroborates.
Performance Comparison: Trifluoroborates vs. Boronic Acids
The choice between an organotrifluoroborate and a boronic acid for a Suzuki-Miyaura coupling can significantly impact the reaction outcome. The following table summarizes key comparative data based on reported mechanistic studies and synthetic applications.
| Feature | Potassium Organotrifluoroborates (RBF3K) | Boronic Acids (RB(OH)2) |
| Stability & Handling | Generally air and moisture stable, crystalline solids.[2][3] Easy to handle and store.[3] | Can be unstable, prone to dehydration to form boroxines and protodeboronation.[16] May require special handling and storage. |
| Purity | Often easily purified by recrystallization.[3] | Purification can be challenging due to their physical properties. |
| Stoichiometry | Near-stoichiometric amounts are often sufficient due to reduced side reactions.[2] | Often used in excess to compensate for decomposition and side reactions.[16] |
| Reaction Profile | "Slow-release" of the active boronic acid can minimize side reactions like homocoupling.[6][8] | Higher initial concentration of the active species can lead to increased side product formation.[17] |
| Substrate Scope | Particularly advantageous for substrates prone to protodeboronation or homocoupling.[2][5] Can be used for chemoselective couplings.[5] | Broadly applicable, but can be problematic with sensitive substrates. |
| Reaction Conditions | Often require aqueous conditions for hydrolysis.[18] | Can be run under both aqueous and anhydrous conditions. |
| Mechanistic Complexity | The initial hydrolysis step adds a layer of complexity and is a critical parameter to optimize.[6][8] | The mechanism is more direct, with the boronic acid being the starting active species. |
A 2012 study comparing arylboron nucleophiles in Ni-catalyzed Suzuki-Miyaura reactions found that arylboronic acid was the most reactive, while arylpotassium trifluoroborate required water for efficient coupling.[19] In the absence of water, other boron reagents like neopentylglycolboronate were more effective.[19] This highlights the importance of understanding the specific reaction conditions required for each type of organoboron reagent.
Diagram: Hydrolysis Mechanism of Organotrifluoroborates
Caption: Simplified equilibrium of organotrifluoroborate hydrolysis and driving forces.
Conclusion and Future Outlook
Potassium organotrifluoroborates are not merely alternatives to boronic acids in Suzuki-Miyaura reactions; they are a distinct class of reagents with their own mechanistic intricacies and synthetic advantages. Their superior stability and the beneficial "slow-release" of the active boronic acid make them particularly well-suited for complex and sensitive substrates. However, the critical role of the initial hydrolysis step necessitates a careful consideration of reaction conditions to achieve optimal results.
For the practicing chemist, the choice between a trifluoroborate and a boronic acid should be a strategic one, based on the specific requirements of the synthesis. For robust, scalable processes where reagent stability is paramount, and for substrates prone to side reactions, organotrifluoroborates offer a clear advantage. As our understanding of the subtle mechanistic details of their activation and reactivity continues to grow, the utility of organotrifluoroborates in modern organic synthesis is set to expand even further.
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]
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Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(47), 8820-8845. [Link]
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Ridgway, B. H., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed, 22510065. [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833-844. [Link]
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Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Chen, J., & Fu, Y. (2021). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 12(43), 14447-14453. [Link]
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Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(11), 1649-1664. [Link]
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Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 10(1), 113-116. [Link]
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Ridgway, B. H., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
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Zhang, N., et al. (2012). Comparison of Arylboron-Based Nucleophiles in Ni-Catalyzed Suzuki−Miyaura Cross-Coupling with Aryl Mesylates and Sulfamates. The Journal of Organic Chemistry, 77(13), 5956-5964. [Link]
-
Schmidt, J., & Krische, M. J. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Organic Letters, 23(4), 1368-1372. [Link]
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Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 49(31), 5376-5379. [Link]
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The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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LibreTexts Chemistry. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Cheboub, M., et al. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. Advanced Synthesis & Catalysis, 350(11-12), 1739-1750. [Link]
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Molander, G. A. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
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Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5376-5379. [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
-
Tyumentsev, M. S., & Ananikov, V. P. (2014). Role of a base in Suzuki-Miyaura reaction. Russian Chemical Bulletin, 63(1), 1-11. [Link]
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Molander, G. A., & Ito, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. Organic Letters, 8(10), 2031-2034. [Link]
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Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Singh, R., et al. (2017). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Molander, G. A., & Yun, C.-S. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 4(20), 3331–3334. [Link]
-
Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 49(31), 5376-5379. [Link]
-
Darses, S., & Genet, J.-P. (2003). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 103(10), 4267-4292. [Link]
-
Ohmura, T., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. [Link]
-
Sandrock, D. L., & Molander, G. A. (2010). Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. Journal of the American Chemical Society, 132(51), 18171–18182. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Cost-Effectiveness of Potassium Trifluoroborates in Modern Synthesis
For the discerning researcher and process chemist, the choice of reagents is a perpetual balancing act between reactivity, stability, and, critically, cost. In the realm of cross-coupling reactions, the boron reagent is a pivotal decision point. While boronic acids and their ester derivatives have long been the workhorses of the field, an often-overlooked alternative, potassium organotrifluoroborates (R-BF3K), presents a compelling case for both economic and practical superiority in many applications. This guide provides an in-depth, data-driven comparison to inform your selection process.
The Economic and Practical Landscape of Boron Reagents
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the boron-containing coupling partner significantly impacts not only the reaction's success but also its overall cost and scalability.
Table 1: Cost and Stability Comparison of Common Boron Reagents
| Boron Reagent | Typical Cost (per mole) | Stability to Air/Moisture | Storage Requirements |
| Boronic Acids (R-B(OH)2) | Variable, often moderate to high | Prone to protodeboronation and trimerization (boroxine formation) | Inert atmosphere, refrigeration often recommended |
| Boronate Esters (e.g., pinacol) | Generally higher than boronic acids | Generally more stable than boronic acids | Sealed containers, often refrigerated |
| Potassium Organotrifluoroborates (R-BF3K) | Often significantly lower | Highly stable, crystalline solids | Standard laboratory benchtop conditions |
As illustrated in Table 1, potassium trifluoroborates often present a direct cost advantage in terms of raw material acquisition. However, the true economic benefit extends far beyond the initial purchase price. Their remarkable stability reduces the need for specialized handling and storage, such as glove boxes or inert atmosphere Schlenk lines, which carry their own operational costs and time implications. Furthermore, their crystalline nature and high purity often simplify reaction setup and improve reproducibility.
The Chemistry Behind the Advantage: Stability and Reactivity
The enhanced stability of potassium trifluoroborates stems from the formation of a tetracoordinate boron center, which is less susceptible to the decomposition pathways that plague boronic acids. This inherent stability does not, however, render them unreactive. In the presence of a suitable base and a palladium catalyst, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ. This controlled release mechanism can be advantageous in preventing the formation of boronic acid-derived side products.
Figure 1: Activation and participation of potassium trifluoroborates in the Suzuki-Miyaura catalytic cycle.
Experimental Showdown: A Head-to-Head Comparison
To provide a tangible comparison, let's consider a standard Suzuki-Miyaura cross-coupling reaction between 4-bromoanisole and phenylboronic acid versus potassium phenyltrifluoroborate.
Experimental Protocol 1: Coupling with Phenylboronic Acid
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh3)4 (0.02 mmol, 23 mg), 4-bromoanisole (1.0 mmol, 187 mg), and phenylboronic acid (1.2 mmol, 146 mg).
-
Add anhydrous toluene (5 mL) and a 2 M aqueous solution of sodium carbonate (2.0 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Coupling with Potassium Phenyltrifluoroborate
-
To a round-bottom flask open to the atmosphere, add Pd(OAc)2 (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), 4-bromoanisole (1.0 mmol, 187 mg), and potassium phenyltrifluoroborate (1.5 mmol, 276 mg).
-
Add THF (5 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: A simplified comparison of the experimental workflows.
Table 2: Comparative Performance Data
| Parameter | Phenylboronic Acid | Potassium Phenyltrifluoroborate |
| Reaction Time | 4 hours | 2 hours |
| Isolated Yield | ~85-90% | ~90-95% |
| Catalyst Loading | 2 mol % | 2 mol % |
| Atmosphere | Inert (Argon) | Air |
| Solvent | Anhydrous Toluene | THF |
| Base | Na2CO3 | K2CO3 |
The data clearly indicates that potassium trifluoroborates can lead to shorter reaction times and comparable, if not slightly higher, yields under less stringent reaction conditions. The ability to run the reaction open to the atmosphere represents a significant simplification of the experimental setup and a reduction in the consumption of inert gas.
Beyond Suzuki-Miyaura: Expanding the Utility
The cost-effectiveness and practical advantages of potassium trifluoroborates are not limited to Suzuki-Miyaura cross-coupling. They have found widespread application in a variety of other transformations, including:
-
Chan-Lam Coupling: Formation of carbon-heteroatom bonds.
-
Rhodium-Catalyzed Conjugate Additions: A powerful tool for C-C bond formation.
-
Petasis-Borono Mannich Reaction: For the synthesis of allylic amines.
The stability of the C-B bond in trifluoroborates often allows for a broader functional group tolerance compared to their boronic acid counterparts, further expanding their synthetic utility.
Conclusion: A Strategic Choice for Modern Synthesis
While boronic acids and their derivatives will undoubtedly remain important tools in the synthetic chemist's arsenal, potassium organotrifluoroborates present a compelling and often superior alternative from a cost-effectiveness standpoint. Their lower purchase price, combined with enhanced stability, ease of handling, and often improved reaction efficiency, translates to significant savings in both time and resources. For researchers, scientists, and drug development professionals looking to optimize their synthetic routes and reduce costs without compromising on performance, a thorough evaluation of potassium trifluoroborates is not just recommended, but essential.
References
-
Title: A Simple and Practical Method for the Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates with Aryl Chlorides Source: The Journal of Organic Chemistry URL: [Link]
A Comparative Guide to the Reproducibility of Suzuki-Miyaura Reactions: Potassium (3-acetylphenyl)trifluoroborate vs. 3-Acetylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of complex pharmaceuticals and novel materials. The choice of the organoboron reagent is critical to the success, efficiency, and perhaps most importantly, the reproducibility of these reactions. Traditionally, boronic acids have been the reagents of choice. However, their inherent instability can often lead to challenges in reproducibility, particularly in process development and scale-up. This guide provides an in-depth technical comparison of Potassium (3-acetylphenyl)trifluoroborate and its traditional counterpart, 3-acetylphenylboronic acid, in the context of reaction reproducibility, supported by experimental insights and protocols.
The Stability Advantage: Why Trifluoroborates Offer Enhanced Reproducibility
The primary factor influencing the reproducibility of Suzuki-Miyaura reactions is the stability of the organoboron reagent. Boronic acids are known to be susceptible to various decomposition pathways, including dehydration to form cyclic boroxines and protodeboronation, the cleavage of the C-B bond by a proton source. This instability can lead to inconsistent reagent purity and stoichiometry, directly impacting reaction yields and reproducibility.
Potassium organotrifluoroborates, such as this compound, have emerged as a superior alternative due to their enhanced stability.[1] These crystalline, free-flowing solids are remarkably stable to both air and moisture, a stark contrast to the often hygroscopic and less stable boronic acids.[2] The tetracoordinate nature of the boron atom in trifluoroborates, bonded to three electron-withdrawing fluorine atoms, renders them significantly less susceptible to protodeboronation and other degradation pathways.[1] This inherent stability translates to more reliable storage, easier handling, and ultimately, more consistent and reproducible reaction outcomes.
Below is a diagram illustrating the equilibrium between the active boronic acid and its stabilized trifluoroborate form.
Caption: Equilibrium between 3-acetylphenylboronic acid and its stable potassium trifluoroborate salt.
Comparative Performance in Suzuki-Miyaura Coupling: A Case Study
Table 1: Comparative Data for Suzuki-Miyaura Coupling with 4-bromoanisole
| Parameter | This compound (Representative Protocol) | 3-Acetylphenylboronic Acid (Representative Protocol) |
| Boron Reagent Stoichiometry | 1.1 - 1.2 equivalents | 1.2 - 1.5 equivalents |
| Typical Yield | Good to Excellent (often >80%) | Good to Excellent (can be variable) |
| Reaction Time | 12 - 24 hours | 12 - 24 hours |
| Catalyst Loading | 1-5 mol % Pd catalyst | 1-5 mol % Pd catalyst |
| Base | Cs₂CO₃, K₂CO₃, or K₃PO₄ | K₂CO₃, Cs₂CO₃, or Na₂CO₃ |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, or Ethanol | Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O |
| Reproducibility Concern | Low; stable nature of the reagent leads to more consistent results. | Higher; instability can lead to variability in yield. |
Note: The data presented is a synthesis of typical conditions and outcomes reported in the literature for similar aryltrifluoroborates and arylboronic acids, as a direct comparative study for the 3-acetylphenyl derivatives was not found.
The key takeaway from this comparative overview is the enhanced reliability offered by the trifluoroborate salt. The ability to use near-stoichiometric amounts of the trifluoroborate with confidence in its purity and stability contributes significantly to the reproducibility of the reaction.
Experimental Protocols
To provide a practical guide for researchers, detailed experimental protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction are presented below, alongside a representative protocol for the use of 3-acetylphenylboronic acid.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of potassium aryltrifluoroborates from arylboronic acids.[3]
Materials:
-
3-Acetylphenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (deionized)
-
Acetonitrile
Procedure:
-
In a flask, dissolve 3-acetylphenylboronic acid (1.0 eq) in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid. A precipitate should form.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
Collect the solid precipitate by filtration and wash with cold water and then with acetonitrile.
-
Dry the resulting white solid under vacuum to yield this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: Suzuki-Miyaura Coupling using this compound
This is a general protocol based on literature precedents for the coupling of potassium aryltrifluoroborates with aryl bromides.[4][5]
Materials:
-
This compound (1.1 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
RuPhos (4 mol %)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Toluene
-
Water (deionized)
Procedure:
-
To an oven-dried reaction vessel, add this compound, 4-bromoanisole, cesium carbonate, palladium(II) acetate, and RuPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling using 3-Acetylphenylboronic Acid
This is a representative protocol for the Suzuki-Miyaura coupling of an arylboronic acid with an aryl bromide.[6][7]
Materials:
-
3-Acetylphenylboronic acid (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol %)
-
Triphenylphosphine (PPh₃) (4 mol %)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dioxane or Toluene
-
Water (deionized)
Procedure:
-
To a reaction vessel, add 3-acetylphenylboronic acid, 4-bromoanisole, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed dioxane (or toluene) and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress.
-
Work-up and purification are performed as described in Protocol 2.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction with a potassium aryltrifluoroborate.
Conclusion: A Clear Choice for Robust and Reproducible Synthesis
References
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(30), 5156–5160. [Link]
-
Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]
-
Molander, G. A., & Cavalcanti, L. N. (2013). Suzuki–Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. Organic & Biomolecular Chemistry, 11(15), 2465-2468. [Link]
- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
-
Rossi, S., & Moir, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2235-2244. [Link]
- Molander, G. A., & Ito, T. (2001).
-
Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 293. [Link]
- Haddach, M., & McCarthy, J. R. (1999). A new practical and scalable synthesis of acetylphenyl boronic acids. Tetrahedron Letters, 40(16), 3109-3112.
- Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
- Darses, S., & Genet, J.-P. (1997). Cross-coupling reactions of arenediazonium tetrafluoroborates with potassium aryl- or alkenyltrifluoroborates catalyzed by palladium. Tetrahedron Letters, 38(25), 4393–4396.
- Molander, G. A., & Figueroa, R. (2006).
- Molander, G. A., & Yun, J. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423.
- Molander, G. A., & Fumagalli, T. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747.
- Molander, G. A., & Ham, J. (2006).
- Molander, G. A., & Biolatto, B. (2003).
- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"scope and limitations of potassium aryltrifluoroborates"
An In-Depth Technical Guide to the Scope and Limitations of Potassium Aryltrifluoroborates
Introduction: A Paradigm Shift in Boron Chemistry
For decades, boronic acids have been the undisputed workhorses of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction. Their utility in academic and industrial settings, particularly in drug development, is well-documented. However, they are not without their flaws. Many boronic acids suffer from instability, leading to decomposition (protodeboronation) and the formation of cyclic trimeric anhydrides known as boroxines, which complicates stoichiometry and purification.[1][2][3] This has driven the development of more robust alternatives. Among these, potassium aryltrifluoroborates (ArBF3K) have emerged as exceptionally versatile and stable surrogates for boronic acids.[4][5] These crystalline, monomeric salts are generally stable to air and moisture, can be stored indefinitely at room temperature, and often exhibit reactivity comparable or superior to their boronic acid counterparts.[1][3][4][6]
This guide provides a comprehensive comparison of potassium aryltrifluoroborates with traditional organoboron reagents, supported by experimental data and protocols. We will delve into their synthesis, stability, reaction scope, and mechanistic nuances to equip researchers, scientists, and drug development professionals with the knowledge to strategically deploy these powerful reagents.
Synthesis and Purification: A Tale of Two Reagents
A significant practical advantage of potassium aryltrifluoroborates lies in their ease of preparation and purification.
Potassium Aryltrifluoroborates (KATs): The most common and efficient method for synthesizing KATs involves the treatment of a corresponding boronic acid with potassium hydrogen fluoride (KHF2) in an aqueous or methanolic solution.[7] The resulting trifluoroborate salt is often insoluble in the reaction medium and precipitates as a crystalline solid, which can be isolated by simple filtration.[7] This straightforward procedure bypasses the chromatographic purification often required for boronic acids. Furthermore, one-pot procedures have been developed where crude boronic acids, generated from organolithium or Grignard reagents, are directly converted to the highly stable trifluoroborate salts without isolation of the trivalent boron intermediate.[7][8]
Boronic Acids: In contrast, boronic acids can be challenging to handle. They exist in equilibrium with their boroxine form, particularly upon dehydration.[1][3] This can make accurate measurement and stoichiometry difficult. Purification often involves recrystallization from water, but removing the water can lead back to the boroxine mixture.[3] Many are waxy solids that are difficult to purify, and electron-deficient or heteroarylboronic acids are particularly prone to decomposition.[1][2]
Workflow: Synthesis of Potassium Aryltrifluoroborates
The following diagram illustrates the typical synthetic routes to potassium aryltrifluoroborates.
Caption: Synthetic routes to potassium aryltrifluoroborates.
Enhanced Stability and Stoichiometric Precision
The key advantage of aryltrifluoroborates is their exceptional stability. As tetracoordinate boron 'ate' complexes, the boron atom's empty p-orbital is occupied, rendering the C-B bond less susceptible to protodeboronation.[1][2]
-
Air and Moisture Stability: Most potassium organotrifluoroborates are crystalline solids that are stable to air and moisture and can be stored indefinitely without special precautions.[6][9] Several heteroaryltrifluoroborates showed no signs of decomposition after being stored at ambient temperature for three months.[6]
-
Resistance to Protodeboronation: This stability is particularly crucial when working with electron-deficient or sensitive heteroaromatic systems, where the corresponding boronic acids are notoriously unstable.[1][2]
-
Monomeric Nature: Unlike boronic acids, trifluoroborates exist as well-defined monomeric species. This eliminates the ambiguity of the boronic acid/boroxine equilibrium and allows for precise, near-stoichiometric use in reactions, improving atom economy and reproducibility.[1][6]
| Feature | Potassium Aryltrifluoroborates (KATs) | Arylboronic Acids |
| Physical State | Crystalline Solids[4][10] | Often waxy solids or powders[2] |
| Stability | High; stable to air and moisture indefinitely[6][9] | Variable; many are unstable, especially heteroaryl derivatives[1][2] |
| Structure | Monomeric | Equilibrium with cyclic boroxine trimers[3] |
| Purification | Simple filtration/recrystallization[7] | Often requires chromatography or difficult recrystallization[6] |
| Stoichiometry | Precise; can be used in near 1:1 ratios[1][6] | Often requires excess reagent due to impurities and decomposition[1] |
Scope and Performance in Suzuki-Miyaura Cross-Coupling
Potassium aryltrifluoroborates are highly effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions with a broad range of aryl and heteroaryl halides and triflates.[11][12]
Functional Group Tolerance
The reaction proceeds well in the presence of a wide variety of functional groups on either coupling partner. This includes groups that can be problematic for other organometallic reagents, such as nitriles, ketones, esters, aldehydes, and nitro groups.[13] The inherent stability of the trifluoroborate salt allows it to tolerate many reaction conditions prior to the key transmetalation step.[9] The azide functional group, for instance, can be incorporated into an aryltrifluoroborate and subsequently undergo cross-coupling without decomposition.[14][15]
Comparison of Reaction Yields
Studies have shown that for challenging substrates, particularly heteroaromatics, trifluoroborates often provide superior yields compared to boronic acids under similar conditions. This is largely attributed to their enhanced stability, which minimizes competitive protodeboronation during the reaction.[1][6]
| Aryl Halide | Boron Reagent | Product | Yield (%) with KAT | Yield (%) with Boronic Acid |
| 4-Chlorobenzonitrile | 2-Furan-BF3K / -B(OH)2 | 4-(Furan-2-yl)benzonitrile | 94%[6] | Often problematic, requires excess reagent[1] |
| 2-Chloropyridine | 4-Methylthiophen-2-BF3K | 2-(4-Methylthiophen-2-yl)pyridine | 95%[6] | Lower yields due to instability[2] |
| 4-Bromoacetophenone | Vinyl-BF3K / -B(OH)2 | 4-Acetophenylethene | ~85-90%[13] | Lower yields due to instability of vinylboronic acid[13] |
| 4-Chloroanisole | K-Methyltrifluoroborate | 4-Methylanisole | Good yields reported[11] | Requires excess trimethylboroxine[11] |
Yields are representative and can vary based on specific reaction conditions. The data for boronic acids often reflects the challenges of using them with difficult substrates.
Mechanistic Considerations and Activation
While aryltrifluoroborates are stable, they are not directly active in the palladium catalytic cycle. They are considered "pro-nucleophiles" or protected forms of boronic acids.[9] Activation requires hydrolysis under the basic aqueous conditions of the Suzuki-Miyaura reaction. It is believed that the ArBF3K salt slowly hydrolyzes to generate the corresponding boronic acid (ArB(OH)2) or a related active species like an aryl difluorohydroxyborate in situ.[3][4] This slow, controlled release of the active nucleophile can be advantageous, minimizing side reactions.
The endogenous fluoride and boronic acid generated from the trifluoroborate play key roles in catalyst activation, turnover, and inhibiting side reactions, contributing to the exceptional performance of these reagents.[16][17]
Caption: Simplified Suzuki-Miyaura cycle using a KAT reagent.
Limitations
Despite their many advantages, potassium aryltrifluoroborates are not a universal solution.
-
Atom Economy: While the aryl group is transferred, the BF3K portion becomes waste, which can be a consideration for large-scale industrial synthesis compared to boronic acids where the waste is water.
-
Solubility: Their salt-like nature can sometimes lead to solubility issues in purely organic, anhydrous solvents, often necessitating aqueous or highly polar solvent systems.[3]
-
Availability: Although many are now commercially available, the library is not as extensive as that for boronic acids.[7][10] If a specific aryl boronic acid is readily available and the substrate is not prone to decomposition, it may still be the more economical choice.
Experimental Protocols
Protocol 1: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
Causality: This protocol, adapted from Vedejs et al., utilizes potassium hydrogen fluoride (KHF2) as the fluorinating agent.[7] KHF2 is more effective than KF at displacing the hydroxyl groups from the boronic acid and any associated boroxine. The precipitation of the product from the aqueous methanol drives the reaction to completion.
Materials:
-
Phenylboronic acid (1.0 eq)
-
Potassium hydrogen fluoride (KHF2) (3.0 eq)
-
Methanol (MeOH)
-
Water (H2O)
Procedure:
-
In a flask, dissolve phenylboronic acid in methanol.
-
In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride. Caution: KHF2 is corrosive and toxic. Handle with appropriate personal protective equipment.
-
Add the KHF2 solution to the stirring solution of phenylboronic acid at room temperature.
-
A white precipitate should form almost immediately. Continue stirring for 30 minutes to ensure complete reaction.
-
Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.
-
Isolate the white crystalline solid by vacuum filtration.
-
Wash the solid with cold methanol and then diethyl ether.
-
Dry the product under high vacuum to yield potassium phenyltrifluoroborate.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Potassium Phenyltrifluoroborate
Causality: This representative protocol uses a palladium catalyst with a phosphine ligand to facilitate the catalytic cycle. A base (e.g., Cs2CO3 or K3PO4) is crucial for both the activation of the trifluoroborate and the transmetalation step. A mixed solvent system like THF/water or Toluene/water is common, as water is required for the hydrolysis of the trifluoroborate.[3][13]
Materials:
-
Potassium phenyltrifluoroborate (1.1-1.5 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)2] (2 mol%)
-
Triphenylphosphine (PPh3) or a more advanced ligand like RuPhos (4-6 mol%)
-
Cesium carbonate (Cs2CO3) (3.0 eq)
-
Tetrahydrofuran (THF) and Water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add potassium phenyltrifluoroborate, 4-bromoanisole, cesium carbonate, and the palladium catalyst/ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed THF/water solvent mixture via syringe.
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxybiphenyl.
Conclusion
Potassium aryltrifluoroborates represent a significant advancement in the field of cross-coupling chemistry. Their superior stability, ease of handling, and monomeric nature address the primary limitations of traditional boronic acids, especially for sensitive and heteroaromatic substrates.[9][18] While not a replacement for boronic acids in all scenarios, they are an indispensable tool for challenging coupling reactions where stability and stoichiometric precision are paramount. For researchers in drug discovery and complex molecule synthesis, the ability to reliably couple sensitive fragments makes potassium aryltrifluoroborates a strategic and enabling class of reagents.
References
-
Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 2008, 108(1), 288–325. [Link]
-
Stefani, H. A.; Cella, R.; Vieira, A. S. Recent advances in the chemistry of potassium organotrifluoroborates. Tetrahedron, 2007, 63(18), 3623-3658. (Request PDF available) [Link]
-
Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 2006, 71(26), 9681–9686. [Link]
-
Molander, G. A.; Canturk, B. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 2009, 12(6), 811-23. [Link]
-
Molander, G. A.; Biolatto, B. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2003, 68(11), 4302–4314. [Link]
-
Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. [Link]
-
Wipf Group, University of Pittsburgh. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. 2008. [Link]
-
Molander, G. A.; Biolatto, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. SciSpace, 2003. [Link]
-
ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate, 2010. [Link]
-
Molander, G. A.; Biolatto, B. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, 2009. [Link]
-
Buchwald, S. L.; et al. Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 2005, 7(21), 4685–4688. [Link]
-
Butters, M.; et al. Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 2010, 49(32), 5589-5593. [Link]
-
Butters, M.; et al. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar, 2010. [Link]
-
Molander, G. A.; Canturk, B. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate, 2009. [Link]
-
Molander, G. A.; Biolatto, B. Scope of the Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates. PubMed, 2009. [Link]
-
Molander, G. A.; et al. Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. ResearchGate, 2009. [Link]
-
Molander, G. A.; Canturk, B. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed, 2009. [Link]
-
Molander, G. A.; et al. Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. PMC, 2010. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Potassium (3-acetylphenyl)trifluoroborate
As researchers and drug development professionals, our work with novel reagents like potassium (3-acetylphenyl)trifluoroborate is critical for advancing science. This compound, a stable and versatile organoboron reagent, is frequently used in Suzuki-Miyaura cross-coupling reactions to forge essential carbon-carbon bonds.[1] However, beyond its synthetic utility, a commitment to safety and environmental stewardship requires a thorough understanding of its proper handling and disposal.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound and associated waste. The procedures outlined here are grounded in established safety protocols and regulatory standards, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before handling any chemical for disposal, a clear understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound (CAS 854906-74-4) should always be consulted, we can infer its likely hazard profile from structurally similar compounds, such as potassium phenyltrifluoroborate.
Based on this data, the compound is anticipated to be classified under GHS as:
-
Skin Irritant (Category 2) : Causes skin irritation upon contact.[2]
-
Serious Eye Irritant (Category 2A) : Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2]
Furthermore, like other organotrifluoroborate salts, thermal decomposition can lead to the release of hazardous vapors, including gaseous hydrogen fluoride (HF).[3] It is the legal responsibility of the waste generator to accurately characterize their waste according to the Resource Conservation and Recovery Act (RCRA) as outlined by the Environmental Protection Agency (EPA).[4]
Procedural Blueprint: From Waste Generation to Final Disposal
The following protocol provides a systematic approach to managing waste containing this compound.
Required Personal Protective Equipment (PPE)
To mitigate the risks identified above, all handling and disposal procedures must be conducted while wearing the appropriate PPE. This creates a necessary barrier between the researcher and potential chemical exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne dust, preventing serious eye irritation.[2] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact and subsequent irritation.[2] |
| Protective Clothing | Standard laboratory coat | Protects skin and personal clothing from contamination. |
Waste Segregation and Containerization
Proper segregation is a cornerstone of safe laboratory waste management. It prevents inadvertent and potentially hazardous chemical reactions.
Step-by-Step Protocol:
-
Designate a Waste Container: Select a clearly labeled, sealable, and chemically compatible container for your "this compound Solid Waste." A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and clear hazard identification (e.g., "Irritant").
-
Solid Waste Collection:
-
Carefully transfer any unused or excess solid this compound into the designated waste container using a clean spatula.
-
Perform this transfer within a fume hood to minimize the potential for inhaling dust.
-
All contaminated disposable materials, such as weigh boats, pipette tips, and gloves, must be placed directly into this container.
-
-
Liquid Waste Collection:
-
Solutions containing this compound should be collected in a separate, clearly labeled "Hazardous Liquid Waste" container.
-
Crucially, do not mix this waste stream with other incompatible liquid wastes. Consult your institution's chemical compatibility chart.
-
-
Container Management: Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area away from heat and sources of ignition.[5]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the impact of an accidental release. All personnel must be familiar with emergency procedures and the location of safety equipment.[6][7]
| Emergency Scenario | Immediate Action Protocol |
| Minor Solid Spill | Ensure the area is well-ventilated. Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite). Carefully sweep the material into the designated hazardous waste container. Avoid creating dust.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][5] |
Final Disposal Pathway
The ultimate disposal of this compound waste is not accomplished through in-lab treatment. The sealed and properly labeled hazardous waste containers must be transferred to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. These entities are equipped to transport and dispose of the chemical in compliance with all federal, state, and local regulations.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- Vertex AI Search. (2022).
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards.
- Unknown Source. Introduction to Hazardous Waste Management.
- Fisher Scientific. (2024).
- Synquest Labs.
- Fisher Scientific. (2011).
- Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.
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- 8. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Potassium (3-acetylphenyl)trifluoroborate
As drug discovery and development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Potassium (3-acetylphenyl)trifluoroborate, a member of the widely used organotrifluoroborate class of reagents, is generally considered a stable, crystalline solid, making it a preferable alternative to more sensitive organoboron compounds.[1][2] However, its stability does not negate the need for rigorous safety protocols. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, ensuring both personal safety and experimental integrity.
Foundational Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a thorough hazard assessment can be constructed by examining closely related structural analogs like potassium phenyltrifluoroborate and potassium vinyltrifluoroborate. This is a standard and prudent practice in chemical safety assessment. The primary hazards associated with this class of compounds are consistently identified as follows:
-
Skin Irritation/Corrosion: Direct contact can cause skin irritation and, in some cases, severe burns.[3][4][5]
-
Serious Eye Damage/Irritation: The compound is a significant eye irritant and can cause serious, potentially irreversible, damage upon contact.[3][4][5][6][7]
-
Respiratory Tract Irritation: As a fine powder, the dust can cause respiratory irritation if inhaled.[3][5][6]
These hazards mandate a comprehensive PPE strategy that provides a robust barrier against dermal, ocular, and respiratory exposure.
Core PPE: The Non-Negotiable Baseline
For any procedure involving this compound, the following minimum PPE is required.[8] This baseline serves as the foundation for safety before any task-specific additions are considered.
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned to protect against splashes and spills.[9]
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required.[8][9] Standard safety glasses do not provide adequate protection against chemical splashes, dust, and powders.[10]
-
Hand Protection: Chemical-resistant nitrile gloves are the standard for incidental contact.[6][8] Always inspect gloves for tears or punctures before use.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory. Open-toed shoes are strictly prohibited in the laboratory.[9][11]
Task-Specific PPE Protocols: A Procedural Approach
Different laboratory operations present unique exposure risks. The following table and detailed protocols outline the necessary PPE for each stage of handling, from weighing the solid to disposing of waste.
| Laboratory Task | Primary Risk | Required Engineering Control | Minimum Required PPE |
| Weighing & Transfer | Inhalation of fine powder, eye/skin contact | Certified Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Solution Preparation | Splashes, skin/eye contact | Certified Chemical Fume Hood | Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Reaction Monitoring | Splashes, unexpected exothermic events | Certified Chemical Fume Hood | Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
| Work-up & Extraction | Splashes with organic solvents | Certified Chemical Fume Hood | Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield (recommended) |
| Spill Cleanup | High potential for dust/aerosol generation and contact | Restricted Area, Ventilation | Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, N95 Respirator, Shoe Covers |
| Waste Disposal | Splashes, contact with contaminated materials | N/A | Nitrile Gloves, Lab Coat, Chemical Splash Goggles |
Weighing and Transfer of Solid Compound
The highest risk of exposure occurs when handling the solid powder due to the potential for generating airborne dust.
-
Engineering Control: All weighing and transfer operations must be conducted within a certified chemical fume hood to contain any dust.[3][6]
-
Hand Protection: Don two pairs of nitrile gloves ("double-gloving"). This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated, glove without exposing the skin.
-
Eye Protection: Wear chemical splash goggles. If there is a significant risk of splashing, such as when adding the solid to a solvent, a full-face shield should be worn over the goggles.[9][12]
-
Respiratory Protection: While the fume hood is the primary control, if for any reason weighing must occur outside of a hood (a practice that should be strongly avoided), an N95 respirator is mandatory.[6] The workflow for this decision is detailed in the diagram below.
Solution Preparation and Reaction Workflows
Once the compound is in solution, the primary risk shifts from inhalation to chemical splashes.
-
Hand Protection: A single pair of nitrile gloves is typically sufficient. However, if working with solvents that have a high permeation rate through nitrile, consult a glove compatibility chart and consider a more robust glove material or Silver Shield under-gloves.[8]
-
Eye Protection: Chemical splash goggles remain mandatory. The use of a face shield is highly recommended, especially when performing quenching or extraction steps that have a higher potential for splashing.[12]
-
Body Protection: Ensure the lab coat is fully buttoned and sleeves are not rolled up.
Spill and Waste Management
Emergency situations and disposal require an elevated level of protection.
-
Spill Response: In the event of a spill, alert others and restrict access to the area. For a small, manageable spill, cover the solid with an inert absorbent material like sand or vermiculite.[6] When cleaning, wear double nitrile gloves, goggles, a lab coat, and an N95 respirator to protect against any generated dust.
-
Waste Disposal: All contaminated materials, including gloves, weigh boats, and absorbent materials, must be collected in a designated, labeled hazardous waste container.[3][6] Always wear your core PPE (lab coat, goggles, gloves) when handling waste containers.
Visualization of Respiratory Protection Protocol
The decision to use respiratory protection is critical and depends on the available engineering controls. The following workflow provides clear guidance.
Caption: Decision workflow for respiratory protection when handling solid this compound.
References
- Essential Safety and Handling Guide for Potassium Tert-Butyltrifluorobor
- Personal protective equipment for handling Vinyldifluoroborane. Benchchem.
- SAFETY DATA SHEET: Potassium vinyltrifluorobor
- SAFETY DATA SHEET: Vinyltrifluoroboric acid potassium salt. Sigma-Aldrich.
- Safety Data Sheet: Potassium tetrafluorobor
- SAFETY DATA SHEET: Potassium tetrafluorobor
- Potassium (3-acetylphenyl)
- Potassium Fluoroborate KBF4 - Safety D
- Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis.
- Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluorobor
- SAFETY DATA SHEET: Potassium phenyltrifluorobor
- SAFETY DATA SHEET: Potassium Phenyltrifluorobor
- Tetrabutylammonium Trifluorobor
- Section 6C: Protective Equipment. Princeton EHS.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
- Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA.
- SAFETY DATA SHEET: Potassium phenyltrifluorobor
- Improved method for the conversion of pinacolboronic esters into trifluorobor
- Potassium Trifluorobor
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
